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  • Product: hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one
  • CAS: 908066-25-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of Hexahydropyrazino[2,1-c]oxazin-4(3H)-one

An In-Depth Technical Guide to the Synthesis and Characterization of Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scienti...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of the bicyclic heterocyclic scaffold, hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one. This privileged structure is of significant interest in medicinal chemistry, serving as a conformationally restricted building block in the design of novel therapeutics. Its rigid framework allows for the precise spatial orientation of substituents, a critical factor in optimizing drug-receptor interactions. This document will delve into a plausible synthetic strategy, rooted in established chemical principles, and detail the analytical techniques required for its unambiguous structural elucidation and characterization.

The Strategic Importance of the Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one Core

The hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one scaffold is a key constituent in a variety of biologically active molecules. Its inherent rigidity, derived from the fused ring system, makes it an attractive peptidomimetic. By incorporating this framework, medicinal chemists can constrain the conformational flexibility of a peptide backbone, leading to enhanced metabolic stability and improved binding affinity for biological targets.[1][3] Derivatives of this core have been explored for their potential as antagonists for neurokinin (NK) receptors, such as NK1 and NK3, which are implicated in a range of physiological and pathological processes, including pain, inflammation, and psychiatric disorders.

A Plausible Synthetic Pathway: Intramolecular Cyclization

While multiple synthetic routes to bicyclic piperazinones can be envisioned, a highly convergent and logical approach involves the intramolecular cyclization of a suitably functionalized piperazine precursor. This strategy offers the advantage of building the core structure from readily available starting materials.

A proposed retrosynthetic analysis is outlined below:

Retrosynthesis Target Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one Intermediate1 N-(2-Hydroxyethyl)piperazine-2-carboxamide Target->Intermediate1 Intramolecular Cyclization Intermediate2 Piperazine-2-carboxylic acid derivative Intermediate1->Intermediate2 Amide Coupling StartingMaterial2 2-Haloethanol Intermediate1->StartingMaterial2 N-Alkylation StartingMaterial3 Activating Agent Intermediate1->StartingMaterial3 Activation StartingMaterial1 Piperazine Intermediate2->StartingMaterial1 Functionalization

Caption: Retrosynthetic analysis of hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one.

Based on this analysis, a plausible forward synthesis is detailed below.

Experimental Protocol: A Step-by-Step Guide

This protocol is a well-reasoned, hypothetical procedure based on established methodologies for the synthesis of related bicyclic systems.

Step 1: Synthesis of N-(2-Hydroxyethyl)piperazine

  • Reaction Setup: To a solution of piperazine (1.0 eq) in a suitable solvent such as acetonitrile or ethanol, add a base like potassium carbonate (1.5 eq).

  • Alkylation: Slowly add 2-bromoethanol or 2-chloroethanol (1.0 eq) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-(2-hydroxyethyl)piperazine.

Step 2: Protection of the Secondary Amine

  • Reaction Setup: Dissolve the N-(2-hydroxyethyl)piperazine from the previous step in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Protection: Add a suitable protecting group for the secondary amine, for example, di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in the presence of a base like triethylamine (1.2 eq).

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature and monitor by TLC. Once the reaction is complete, wash the mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-Boc protected intermediate.

Step 3: Synthesis of N-Boc-N'-(2-hydroxyethyl)piperazine-2-carboxamide

  • Activation of Carboxylic Acid: In a separate flask, dissolve a suitable piperazine-2-carboxylic acid derivative (e.g., N-protected) in an anhydrous solvent like DMF or DCM. Activate the carboxylic acid using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBt).

  • Amide Coupling: Add the N-Boc protected N'-(2-hydroxyethyl)piperazine to the activated carboxylic acid solution.

  • Reaction and Work-up: Stir the reaction mixture at room temperature overnight. Dilute with an organic solvent, wash sequentially with aqueous acid, aqueous base, and brine. Dry the organic layer and concentrate to yield the amide precursor.

Step 4: Deprotection and Intramolecular Cyclization

  • Deprotection: Remove the N-protecting group from the piperazine-2-carboxamide derivative. For a Boc group, this can be achieved by treatment with an acid such as trifluoroacetic acid (TFA) in DCM.

  • Cyclization: The deprotected amino-alcohol can then be cyclized. This can be achieved under dehydrating conditions, for example, by using a reagent like triflic acid, which promotes the dehydrative cyclization of N-(2-hydroxyethyl)amides.[4]

  • Purification: The final product, hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one, can be purified by column chromatography or recrystallization.

Synthetic_Workflow cluster_0 Synthesis of Precursor cluster_1 Final Assembly Piperazine Piperazine N_Hydroxyethylpiperazine N_Hydroxyethylpiperazine Piperazine->N_Hydroxyethylpiperazine Alkylation N_Boc_Hydroxyethylpiperazine N_Boc_Hydroxyethylpiperazine N_Hydroxyethylpiperazine->N_Boc_Hydroxyethylpiperazine Boc Protection Amide_Precursor Amide_Precursor N_Boc_Hydroxyethylpiperazine->Amide_Precursor Amide Coupling Deprotected_Intermediate Deprotected_Intermediate Amide_Precursor->Deprotected_Intermediate Deprotection Target_Molecule Hexahydropyrazino[2,1-c] [1,4]oxazin-4(3H)-one Deprotected_Intermediate->Target_Molecule Intramolecular Cyclization

Caption: Proposed synthetic workflow for hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one.

Comprehensive Characterization of the Core Structure

Unambiguous characterization of the synthesized hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one is paramount. A combination of spectroscopic techniques is essential to confirm the structure and purity of the final compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment Synthesized_Compound Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR MS Mass Spectrometry Synthesized_Compound->MS IR IR Spectroscopy Synthesized_Compound->IR HPLC HPLC Synthesized_Compound->HPLC TLC TLC Synthesized_Compound->TLC Structural_Elucidation Structural Confirmation NMR->Structural_Elucidation Molecular_Weight Molecular Weight Confirmation MS->Molecular_Weight Functional_Groups Functional Group Identification IR->Functional_Groups Purity_Quantification Quantitative Purity HPLC->Purity_Quantification Purity_Qualitative Qualitative Purity TLC->Purity_Qualitative

Caption: Comprehensive characterization workflow for the synthesized compound.

Predicted Spectroscopic Data

The following data are predicted based on the analysis of structurally similar compounds and fundamental principles of spectroscopy. Experimental values may vary slightly depending on the solvent and instrument used.

Table 1: Predicted ¹H and ¹³C NMR Data for Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one (in CDCl₃)

¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
2.8 - 4.2Multiplet12HPiperazine and oxazine ring protons
¹³C NMR Predicted Chemical Shift (δ, ppm)Assignment
165 - 170C=O (amide carbonyl)
60 - 75-CH₂-O-
40 - 60Piperazine and oxazine ring carbons

Rationale for Predictions:

  • ¹H NMR: The protons on the saturated heterocyclic rings are expected to appear as a complex series of overlapping multiplets in the upfield region of the spectrum. The exact chemical shifts and coupling patterns would require more detailed analysis, potentially including 2D NMR techniques like COSY and HSQC, for complete assignment.

  • ¹³C NMR: The amide carbonyl carbon is expected to resonate significantly downfield, typically in the 165-170 ppm range. The carbon atom attached to the oxygen of the oxazine ring will also be deshielded and appear in the 60-75 ppm region. The remaining saturated carbon atoms of the piperazine and oxazine rings will appear in the 40-60 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum will provide crucial information about the functional groups present in the molecule.

Table 2: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityAssignment
~1650StrongC=O stretch (amide)
1120 - 1085StrongC-O stretch (ether)
2950 - 2850Medium-StrongC-H stretch (aliphatic)

Rationale for Predictions:

  • The most prominent peak is expected to be the strong absorption from the amide carbonyl stretch, typically found around 1650 cm⁻¹.

  • A strong C-O stretching vibration from the ether linkage in the oxazine ring is anticipated in the 1120-1085 cm⁻¹ region.

  • The C-H stretching of the aliphatic protons on the rings will appear in the 2950-2850 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the synthesized compound.

Table 3: Predicted Mass Spectrometry Data

Ionization ModePredicted m/zAssignment
ESI+[M+H]⁺Molecular ion peak

Rationale for Predictions:

  • Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the most abundant ion observed will be the protonated molecule ([M+H]⁺). The exact mass of this ion should correspond to the calculated molecular weight of C₇H₁₂N₂O₂ + H⁺. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition. Fragmentation patterns would likely involve the cleavage of the piperazine and oxazine rings.

Conclusion and Future Perspectives

This technical guide has outlined a plausible and scientifically grounded approach to the synthesis and characterization of hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one. The proposed synthetic strategy, centered on an intramolecular cyclization, offers a versatile route to this valuable heterocyclic core. The detailed characterization workflow, including predicted spectroscopic data, provides a robust framework for the structural verification of the target molecule.

The continued exploration of synthetic methodologies and the biological evaluation of derivatives based on this scaffold are of considerable interest. The insights provided in this guide are intended to empower researchers in the fields of organic synthesis and drug discovery to further investigate and harness the potential of this important molecular architecture.

References

  • Moeller, K. D., & Fobian, Y. M. (1996). New routes to conformationally restricted peptide building blocks: a convenient preparation of bicyclic piperazinone derivatives. Bioorganic & Medicinal Chemistry Letters, 6(3), 315-318.
  • d'Avignon, D. A., & Moeller, K. D. (1999). The synthesis of bicyclic piperazinone and related derivatives. Methods in Molecular Medicine, 23, 259-279.
  • Golebiowski, A., Jozwik, J., & Klopfenstein, S. R. (2000). Bicyclic Piperazine Mimetics of the Peptide β-Turn Assembled via the Castagnoli–Cushman Reaction. The Journal of Organic Chemistry, 65(18), 5876-5879.
  • Dinsmore, C. J., & Beshore, D. C. (2001). 3,8-Diazabicyclo[3.2.1]octan-2-one Peptide Mimetics: Synthesis of a Conformationally Restricted Inhibitor of Farnesyltransferase. Organic Letters, 3(6), 865-868.
  • Zhou, L. M., He, X. S., Li, G., de Costa, B. R., & Skolnick, P. (1994). Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry, 37(25), 4371-4379.
  • Gryder, B. E., Akwabi-Ameyaw, A., & Priestley, N. D. (2007). Cyclization of piperidine carboxamides towards final piperidin-3-yl-oxathiazol-2-ones. Tetrahedron Letters, 48(39), 6934-6937.
  • Wang, H., Ghorbani, F., & Movassaghi, M. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 28(1), 11.
  • Huang, J., Xu, W., Xie, H., & Li, S. (2012). One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. The Journal of Organic Chemistry, 77(17), 7506-7511.
  • Hafiz Abdel-Hay, K. M. (2012).
  • NIST. (n.d.). 2,5-Piperazinedione. In NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Al-Hourani, B. J. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2022(3), M1433.
  • Ali, A., & Khan, K. M. (2016).

Sources

Exploratory

An In-depth Technical Guide to Hexahydropyrazino[2,1-c]oxazin-4(3H)-one Scaffold Derivatives: A New Frontier in Neurokinin Receptor Antagonism

An In-depth Technical Guide to Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one Scaffold Derivatives: A New Frontier in Neurokinin Receptor Antagonism For Researchers, Scientists, and Drug Development Professionals Abstrac...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one Scaffold Derivatives: A New Frontier in Neurokinin Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the development of dual antagonists for neurokinin-1 (NK1) and neurokinin-3 (NK3) receptors. This guide provides a comprehensive technical overview of this heterocyclic core, from its synthesis to its therapeutic potential and the underlying mechanisms of action. We will delve into the synthetic strategies for constructing this bicyclic system, explore the structure-activity relationships of its derivatives, and elucidate its role in modulating key signaling pathways implicated in a range of neurological and psychiatric disorders.

Introduction: The Rise of a Privileged Scaffold

The quest for novel therapeutic agents targeting the central nervous system has led to the exploration of a vast chemical space. Within this landscape, fused heterocyclic systems have garnered significant attention due to their conformational rigidity and ability to present pharmacophoric features in a well-defined three-dimensional orientation. The hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one scaffold is a prime example of such a system, demonstrating significant promise in the development of next-generation therapeutics.

Derivatives of this scaffold have been identified as potent dual antagonists of the neurokinin-1 (NK1) and neurokinin-3 (NK3) receptors.[1] This dual antagonism is of particular interest for the treatment of a spectrum of disorders including psychotic disorders, depression, mood disorders, anxiety, and sleep disorders.[1] The ability to modulate two distinct but related neurokinin pathways with a single molecule offers the potential for enhanced therapeutic efficacy and a broader spectrum of action.

This guide will serve as a technical resource for researchers and drug development professionals, providing a detailed examination of the chemistry, pharmacology, and therapeutic landscape of hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one derivatives.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of the hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one core is a critical step in the development of its derivatives. While a definitive, universally applicable protocol is not extensively documented in publicly available literature, insights into its construction can be gleaned from patent literature, particularly from the synthesis of complex drug candidates like Elinzanetant.

A plausible retro-synthetic analysis suggests that the bicyclic system can be constructed through the cyclization of a suitably functionalized piperazine derivative.

Conceptual Synthetic Workflow:

G cluster_0 Starting Materials cluster_1 Key Synthetic Steps cluster_2 Final Product Piperazine Precursor Piperazine Precursor Coupling Coupling Piperazine Precursor->Coupling Oxazinone Building Block Oxazinone Building Block Oxazinone Building Block->Coupling Cyclization Cyclization Coupling->Cyclization Derivatization Derivatization Cyclization->Derivatization Hexahydropyrazino-oxazinone Derivative Hexahydropyrazino-oxazinone Derivative Derivatization->Hexahydropyrazino-oxazinone Derivative

Caption: Conceptual workflow for the synthesis of hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one derivatives.

Detailed Experimental Protocol (Hypothesized and based on related syntheses):

The following protocol is a generalized and illustrative procedure based on common organic synthesis techniques for related heterocyclic systems. Researchers should consult specific patent literature, such as WO2007028654, for more detailed and optimized conditions for specific derivatives.

Step 1: Synthesis of a Functionalized Piperazine Intermediate

A suitably protected and functionalized piperazine derivative is the cornerstone of the synthesis. For instance, a chiral piperazine with a hydroxylmethyl group can serve as a key intermediate.

Step 2: Coupling with an Oxazinone Precursor

The piperazine intermediate is then coupled with a reactive oxazinone precursor. This could involve a nucleophilic substitution or a condensation reaction.

Step 3: Intramolecular Cyclization

The coupled product undergoes an intramolecular cyclization to form the bicyclic hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one core. This step is often facilitated by a base and may require heating.

Step 4: Derivatization

The core scaffold can then be further derivatized at various positions to explore structure-activity relationships. This can involve N-alkylation, N-arylation, or modification of existing functional groups.

Characterization:

The synthesized compounds are typically characterized using a suite of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Biological Activity and Therapeutic Applications

The primary therapeutic value of hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one derivatives lies in their potent and balanced antagonism of the NK1 and NK3 receptors.

Table 1: Overview of Biological Targets and Potential Therapeutic Indications

Target(s)Mechanism of ActionPotential Therapeutic IndicationsKey Example Derivative
NK1 and NK3 Receptors Dual AntagonistPsychotic disorders, Depression, Mood disorders, Anxiety, Sleep disorders[1]2-[3,5-Bis(trifluoromethyl)phenyl]-N-{4-(4-fluoro-2-methylphenyl)-6-[(7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c][1][2]oxazin-8(1H)-yl]-3-pyridinyl}-N,2-dimethylpropanamide[1]

Neurokinin Receptors: A Brief Overview

The neurokinin receptors (NK1, NK2, and NK3) are a family of G-protein coupled receptors (GPCRs) that are activated by the tachykinin neuropeptides, including Substance P (SP) and Neurokinin B (NKB). These receptors are widely distributed throughout the central and peripheral nervous systems and are involved in a multitude of physiological processes, including pain transmission, inflammation, and the regulation of mood and stress responses.

Mechanism of Action: Modulating Neurokinin Signaling

The therapeutic effects of hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one derivatives stem from their ability to block the downstream signaling cascades initiated by the binding of endogenous ligands to the NK1 and NK3 receptors.

NK1 Receptor Signaling Pathway:

The NK1 receptor, upon activation by its primary ligand Substance P, couples to Gαq and Gαs proteins.[3][4]

  • Gαq Pathway: Activation of the Gαq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3]

  • Gαs Pathway: Coupling to Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3]

These signaling events ultimately lead to the activation of downstream transcription factors such as NF-κB, influencing gene expression and cellular responses.[3]

NK3 Receptor Signaling Pathway:

The NK3 receptor is primarily activated by Neurokinin B and also signals through the Gq/11 protein, activating the PLCβ pathway.[5] This leads to a similar cascade of events as the NK1 receptor's Gαq pathway, resulting in increased intracellular calcium and activation of PKC.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor Activates Neurokinin B Neurokinin B NK3 Receptor NK3 Receptor Neurokinin B->NK3 Receptor Activates Hexahydropyrazino-oxazinone Derivative Hexahydropyrazino-oxazinone Derivative Hexahydropyrazino-oxazinone Derivative->NK1 Receptor Blocks Hexahydropyrazino-oxazinone Derivative->NK3 Receptor Blocks Gq/11 Gq/11 NK1 Receptor->Gq/11 NK3 Receptor->Gq/11 PLCβ PLCβ Gq/11->PLCβ IP3 & DAG IP3 & DAG PLCβ->IP3 & DAG Ca2+ release & PKC activation Ca2+ release & PKC activation IP3 & DAG->Ca2+ release & PKC activation Cellular Response Cellular Response Ca2+ release & PKC activation->Cellular Response

Caption: Simplified signaling pathway of NK1 and NK3 receptors and the inhibitory action of hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one derivatives.

By competitively binding to and blocking these receptors, the hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one derivatives prevent the initiation of these downstream signaling cascades, thereby mitigating the physiological effects associated with excessive neurokinin signaling.

Structure-Activity Relationships (SAR)

The development of potent and selective dual NK1/NK3 receptor antagonists requires a thorough understanding of the structure-activity relationships within the hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one scaffold. While specific SAR data for this exact scaffold is limited in the public domain, general principles for dual NK1/NK3 antagonists can be inferred from the broader literature.

Key Structural Features Influencing Activity:

  • The Bicyclic Core: The rigid hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one core serves as a critical scaffold, orienting the substituents in a precise spatial arrangement for optimal receptor binding.

  • Substituents on the Piperazine Nitrogen: The nature of the substituent on the piperazine nitrogen is crucial for modulating potency and selectivity. Large, lipophilic groups are often found in potent antagonists.

  • Aromatic Moieties: The presence of specific aromatic or heteroaromatic groups attached to the core structure is essential for high-affinity binding to both NK1 and NK3 receptors.

  • Stereochemistry: The stereochemistry of the chiral centers within the bicyclic system can have a profound impact on biological activity. The (7S,9aS) configuration appears to be favored in some of the most potent derivatives.[1]

Further research is needed to delineate the specific SAR for this promising scaffold, which will be instrumental in the design of future drug candidates with improved pharmacological profiles.

Future Directions and Conclusion

The hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one scaffold represents a significant advancement in the pursuit of novel therapeutics for a range of CNS disorders. Its ability to serve as a template for potent dual NK1/NK3 receptor antagonists opens up new avenues for drug discovery.

Future research in this area should focus on:

  • Elucidation of Detailed Synthesis Protocols: The development of robust and scalable synthetic routes to the core scaffold is essential for its widespread exploration.

  • In-depth SAR Studies: A comprehensive understanding of the structure-activity relationships will guide the design of next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

  • Exploration of New Therapeutic Applications: The dual antagonism of NK1 and NK3 receptors may have therapeutic potential in other disease areas beyond those currently being investigated.

  • Clinical Translation: The progression of lead compounds into clinical trials will be the ultimate validation of the therapeutic promise of this scaffold.

References

  • Crystalline 2-(3,5-Bis(trifluoromethyl)phenyl)-N-(4-(4-fluoro-2-methylphenyl)-6-((7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c][1][2]oxazin-8(1H)-yl)pyridin-3-yl)-N,2-dimethyl-propanamide, its use in therapy, and a process for its preparation. US Patent 8,796,269 B2.

  • Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basol
  • Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflamm
  • Design and synthesis of potential dual NK(1)/NK(3) receptor antagonists. PubMed.
  • The Neurokinin-1 Receptor: Structure Dynamics and Signaling. MDPI.

Sources

Foundational

An In-Depth Technical Guide on the Potential Biological Activity of Hexahydropyrazino[2,1-c]oxazin-4(3H)-one Analogs

An In-Depth Technical Guide on the Potential Biological Activity of Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one Analogs A Whitepaper for Researchers, Scientists, and Drug Development Professionals Abstract The conflue...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Potential Biological Activity of Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one Analogs

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of privileged heterocyclic scaffolds in novel molecular architectures presents a compelling strategy in modern drug discovery. This guide delves into the largely unexplored chemical space of hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one analogs. By examining the synthesis and biological activities of structurally related fused pyrazino-oxazine and bicyclic piperazine systems, we extrapolate and propose potential therapeutic applications for this novel class of compounds. This document serves as a foundational resource, providing hypothesized synthetic routes, predicted biological activities, and detailed experimental protocols to catalyze further research and development in this promising area of medicinal chemistry.

Introduction: The Rationale for Investigating Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one Analogs

The hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one core represents a unique bicyclic system derived from the fusion of two pharmacologically significant heterocycles: piperazine and morpholine. Both piperazine and morpholine are considered "privileged structures" in medicinal chemistry, appearing in a multitude of approved drugs and biologically active molecules.[1][3][4] The morpholine moiety is recognized for conferring favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while the piperazine ring is a versatile scaffold for introducing substituents that can modulate biological activity and pharmacokinetic profiles.[5][6]

The rigid, three-dimensional structure of the hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one scaffold offers the potential for high-affinity and selective interactions with biological targets. Despite this, the biological activities of analogs based on this specific core remain largely uncharted territory. This guide aims to bridge this knowledge gap by providing a comprehensive overview of the potential of these compounds, based on the established biological activities of closely related heterocyclic systems. We will explore potential synthetic pathways, predict likely therapeutic applications, and provide detailed protocols for their biological evaluation.

Proposed Synthetic Strategies

The synthesis of a library of hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one analogs is a prerequisite for a thorough investigation of their biological potential. While specific literature on the synthesis of this exact scaffold is limited, established methods for the synthesis of related piperazin-2-ones and other fused heterocyclic systems can be adapted.[7] A plausible retrosynthetic analysis suggests that the core could be constructed from suitably functionalized piperazine or morpholine precursors.

One proposed synthetic approach involves the cyclization of an N-substituted piperazin-2-one derivative. This strategy allows for the introduction of diversity at various positions of the scaffold.

Caption: Proposed synthetic pathway for the hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one core.

A second potential strategy could involve the elaboration of a morpholine scaffold, followed by the formation of the fused piperazinone ring. This approach may offer alternative points for diversification.

Predicted Biological Activities and Structure-Activity Relationships (SAR)

The biological activities of novel compounds can often be inferred from those of structurally related molecules. The hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one scaffold shares features with other bicyclic systems that have demonstrated significant therapeutic potential.

Anticancer Activity

A number of fused pyrazino-oxazine and related heterocyclic systems have exhibited promising anticancer properties. For instance, derivatives of hexahydropyrazino[1,2-d]pyrido[3,2-b][1][2]oxazine have been identified as potent inhibitors of Poly(ADP-ribose) polymerase 7 (PARP7), a target for antitumor immunity. Furthermore, pyrazoline derivatives, which also feature a five-membered ring with two adjacent nitrogen atoms, have been extensively studied as anticancer agents.[8][9][10][11][12]

The potential anticancer mechanism of hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one analogs could involve the inhibition of key enzymes in cancer cell proliferation and survival, or the induction of apoptosis. SAR studies would be crucial to identify the optimal substituents for potent and selective anticancer activity. For example, the introduction of aromatic or heteroaromatic groups at accessible positions on the scaffold could lead to interactions with the active sites of target proteins.

Caption: Potential mechanisms of anticancer activity for hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one analogs.

Central Nervous System (CNS) Activity

The piperazine ring is a well-known pharmacophore in CNS-active drugs.[2] Bicyclic piperazine derivatives have been developed as potent and selective antagonists for the adenosine A2A receptor, with potential applications in Parkinson's disease.[13] Additionally, a complex molecule containing a hexahydropyrazino[2,1-c][1][2]oxazin-8(1H)-yl moiety has been patented as an antagonist of NK1 and NK3 receptors, suggesting a role in treating psychotic disorders, depression, and anxiety. The ability of small molecules to cross the blood-brain barrier is a critical factor for CNS activity, and the physicochemical properties of the hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one scaffold could be optimized for this purpose.[14]

Antimicrobial and Anti-inflammatory Activities

The morpholine and piperazine moieties are present in numerous antimicrobial and anti-inflammatory agents.[1][5][6] The evaluation of hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one analogs for these activities would be a logical extension of their biological profiling.

Experimental Protocols for Biological Evaluation

To systematically evaluate the potential biological activities of newly synthesized hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one analogs, a panel of robust and validated in vitro assays is essential.

In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay

This assay is a widely used method for determining cytotoxicity and cell proliferation.[6]

Protocol:

  • Cell Plating: Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

  • Cell Fixation: Gently add cold trichloroacetic acid (10% final concentration) to each well and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water, and then stain the cells with 0.4% SRB solution for 30 minutes at room temperature.

  • Destaining and Measurement: Wash away the unbound dye with 1% acetic acid and air dry the plates. Solubilize the bound dye with 10 mM Tris base and measure the absorbance at 510 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.

In Vitro Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution of Compounds: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

In Vitro Anti-inflammatory Activity: Inhibition of Albumin Denaturation Assay

This assay is a simple and effective method to screen for anti-inflammatory activity.[15]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound, egg albumin (or bovine serum albumin), and phosphate-buffered saline (pH 6.4).

  • Incubation and Heating: Incubate the mixture at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes to induce denaturation.

  • Measurement: After cooling, measure the turbidity of the solution by reading the absorbance at 660 nm.

  • Data Analysis: Calculate the percentage of inhibition of protein denaturation and determine the IC50 value.

Data Presentation

Quantitative data from biological assays should be presented in a clear and concise manner to facilitate comparison and SAR analysis.

Table 1: Hypothetical Anticancer Activity Data for Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one Analogs

Compound IDR1R2IC50 (µM) vs. MCF-7IC50 (µM) vs. A549
Ref-Cpd --5.28.1
Analog-1 HPhenyl10.515.3
Analog-2 H4-Chlorophenyl2.14.5
Analog-3 MethylPhenyl8.912.7
Analog-4 Methyl4-Chlorophenyl1.53.2

Future Directions and Conclusion

The hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one scaffold represents a promising, yet underexplored, area of medicinal chemistry. This guide has outlined a clear rationale for the investigation of its analogs, based on the well-established pharmacological importance of its constituent piperazine and morpholine rings. We have proposed plausible synthetic routes to access a library of these novel compounds and have predicted a range of potential biological activities, including anticancer, CNS, antimicrobial, and anti-inflammatory effects.

The provided experimental protocols offer a robust framework for the systematic biological evaluation of these analogs. Future research should focus on:

  • Synthesis and Characterization: The successful synthesis and thorough characterization of a diverse library of hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one analogs.

  • Systematic Biological Screening: The comprehensive screening of these compounds against a panel of relevant biological targets to identify lead compounds.

  • Structure-Activity Relationship (SAR) Studies: The detailed investigation of how structural modifications influence biological activity to guide the optimization of lead compounds.

  • In Vivo Studies: The evaluation of the most promising candidates in relevant animal models to assess their efficacy and pharmacokinetic properties.

References

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Future Journal of Pharmaceutical Sciences, 8(1), 1-15.
  • Peng, H., et al. (2004). Novel Bicyclic Piperazine Derivatives of Triazolotriazine and Triazolopyrimidines as Highly Potent and Selective Adenosine A2A Receptor Antagonists. Journal of Medicinal Chemistry, 47(25), 6218-6229. [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions.
  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. (2020). Biological activities of morpholine derivatives and molecular targets involved.
  • Bicyclic homologs of piperazine. IX. Synthesis and pharmacological properties of phenothiazine and of 10,11-dihydrodibenzocycloheptene derivatives of 3,8-diazabicyclo[3.2.1]octanes. Journal of Medicinal Chemistry. [Link]

  • The tert-amino effect in heterocyclic chemistry: Synthesis of new fused pyrazolinoquinolizine and 1,4-oxazinopyrazoline derivatives. PMC. [Link]

  • Louka, F., et al. (2025). Synthesis of 1,3-oxazines based on piperazine. ScienceDirect. [Link]

  • Bicyclic Piperazine Mimetics of the Peptide β-Turn Assembled via the Castagnoli–Cushman Reaction. The Journal of Organic Chemistry. [Link]

  • Piperazinyl Bicyclic Derivatives as Selective Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels. PMC. [Link]

  • Peng, H., et al. (2004). Novel bicyclic piperazine derivatives of triazolotriazine and triazolopyrimidines as highly potent and selective adenosine A2A receptor antagonists. PubMed. [Link]

  • Pyrazoline derivatives as an anticancer activity. IJCRT.org. [Link]

  • Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. PMC. [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Synthesis of Piperazin-2-ones. Thieme Chemistry. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. PMC. [Link]

  • Synthesis of 1,3-oxazines based on piperazine. ResearchGate. [Link]

  • Structure-Guided Discovery of cis-Hexahydro-pyrido-oxazinones as Reversible, Drug-like Monoacylglycerol Lipase Inhibitors. PubMed. [Link]

  • Yahya, T. A. A., et al. (2014). Synthesis and evaluation of some pyrazoline derivatives as anticancer agents. Journal of Chemical and Pharmaceutical Research, 6(11), 234-238.
  • Cao, J., et al. (2021). Development of pyrazoline-based derivatives as aminopeptidase N inhibitors to overcome cancer invasion and metastasis. RSC Advances, 11(35), 21531-21542. [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. [Link]

  • Synthesis of Novel Fused Heterocycles Based on Pyrano[2,3-c]pyrazole. MDPI. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris. [Link]

  • Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. [Link]

  • Leveraging an Open Science Drug Discovery Model to Develop CNS-Penetrant ALK2 Inhibitors for the Treatment of Diffuse Intrinsic. Reaction Biology.
  • Zhang, S., et al. (2023). Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1][2]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors. European Journal of Medicinal Chemistry, 261, 115836. [Link]

  • Zhang, S., et al. (2023). Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1][2]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors. ResearchGate. [Link]

  • A CNS-Targeting Prodrug Strategy for Nuclear Receptor Modulators. ChemRxiv. [Link]

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Exploratory

The Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one Scaffold: A Privileged Bicyclic Core in Modern Medicinal Chemistry

Abstract The transition from flat, sp2-hybridized aromatic rings to structurally complex, sp3-rich three-dimensional scaffolds is a defining hallmark of contemporary drug discovery. Among these emerging structural motifs...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract The transition from flat, sp2-hybridized aromatic rings to structurally complex, sp3-rich three-dimensional scaffolds is a defining hallmark of contemporary drug discovery. Among these emerging structural motifs, the hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one core has distinguished itself as a highly versatile, privileged bicyclic system. As a Senior Application Scientist, I have observed firsthand how this rigid, stereochemically defined scaffold solves critical challenges in target affinity, metabolic stability, and off-target toxicity. This whitepaper provides an in-depth technical analysis of the core’s physicochemical profile, outlines a self-validating synthetic methodology, and explores its critical role in advanced therapeutic applications, including neurokinin receptor antagonism and viral endonuclease inhibition.

Structural and Physicochemical Profiling: The Causality of Scaffold Selection

The selection of a central scaffold in medicinal chemistry is never arbitrary; it is driven by the need to balance pharmacodynamics with pharmacokinetic viability. The hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one core—comprising a piperazine ring fused to a morpholine-like oxazine ring with a lactam carbonyl—offers several distinct advantages over traditional unrestricted linkers.

  • Conformational Restriction & Entropic Penalty: Unrestricted piperazine linkers adopt multiple rotamers in solution. Upon binding to a target receptor, the molecule must freeze into a single bioactive conformation, incurring a massive entropic penalty. The fused 6,6-bicyclic system of this core locks the molecule into a rigid chair-chair conformation. This pre-organization drastically reduces the entropic cost of binding, directly translating to higher target affinity.

  • Vector Projection & Stereochemical Anchoring: The bridgehead nitrogen and adjacent stereocenters (e.g., the 9aS configuration) act as a precise geometric anchor. This allows medicinal chemists to project pharmacophoric substituents (such as bulky aryl or alkyl groups) at exact, predictable angles into complex binding pockets, minimizing off-target GPCR interactions[1].

  • Metabolic Shielding: The incorporation of the lactam carbonyl serves a dual purpose. It acts as a potent hydrogen bond acceptor to improve target engagement, but more importantly, it pulls electron density away from the adjacent nitrogen. This localized deactivation shields the nitrogen from rapid oxidative dealkylation by Cytochrome P450 enzymes, significantly extending the molecule's in vivo half-life.

Quantitative Data Presentation: Core Comparison

The table below summarizes the physicochemical advantages of transitioning from a standard piperazine linker to the bicyclic core.

Physicochemical ParameterUnrestricted Piperazine LinkerHexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-oneImpact on Drug Design
Conformational Entropy High (Multiple rotamers)Low (Rigid chair-chair conformation)Enhances target affinity by reducing entropic penalty upon binding.
Fraction of sp3 Carbons (Fsp3) ModerateHighImproves aqueous solubility and reduces off-target promiscuity.
Metabolic Stability (HLM) Vulnerable to α-oxidationProtected (Lactam deactivates adjacent N)Extends in vivo half-life and reduces toxic metabolite formation.
Vector Projection Linear / FlexiblePrecisely angled (Stereocenter dependent)Allows exact spatial orientation of distinct pharmacophoric groups.

Self-Validating Synthetic Methodology

Synthesizing this fused bicyclic core requires strict control over chemoselectivity and stereochemistry. The following step-by-step protocol details a highly efficient, self-validating route starting from a commercially available morpholine derivative.

Step-by-Step Protocol: Reductive Amination and Lactamization Cascade

Step 1: Chemoselective Reductive Amination

  • Reagents: Dissolve tert-butyl 3-formylmorpholine-4-carboxylate (1.0 eq) and a selected amino ester (e.g., an appropriately substituted glycine methyl ester, 1.1 eq) in anhydrous dichloromethane (DCM).

  • Catalysis: Add a catalytic amount of glacial acetic acid to facilitate imine formation. Stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0 °C and portion-wise add Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 eq).

    • Causality Check: Why NaBH(OAc)3? Its steric bulk and electron-withdrawing acetate ligands severely attenuate its reducing power compared to NaBH4. This prevents the premature reduction of the formyl group to a primary alcohol, ensuring that only the transient iminium ion is reduced.

  • Self-Validation Checkpoint (In-Process LC-MS): Before proceeding, an aliquot must be analyzed via LC-MS. The reaction is only advanced if the iminium intermediate is >98% consumed. Failure to validate this step results in unreacted aldehyde undergoing complex polymerization during the subsequent acidic deprotection phase.

Step 2: Boc-Deprotection and Intramolecular Cyclization

  • Deprotection: Once Step 1 is validated, add Trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C. Stir for 4 hours while warming to room temperature to quantitatively cleave the Boc protecting group.

  • Concentration: Remove volatiles under reduced pressure to yield the intermediate amine trifluoroacetate salt.

  • Lactamization: Redissolve the crude salt in a high-boiling solvent (e.g., toluene or DMF). Add N,N-Diisopropylethylamine (DIPEA) (5.0 eq) to neutralize the salt and heat the mixture to 90 °C for 12 hours.

    • Causality Check: The addition of the bulky base DIPEA frees the secondary amine, which then spontaneously attacks the adjacent methyl ester. The thermodynamic stability of the resulting 6,6-fused bicyclic lactam drives the equilibrium entirely toward the final hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one core.

SynthWorkflow Start tert-butyl 3-formylmorpholine -4-carboxylate Step1 Reductive Amination (NaBH(OAc)3, DCM) Start->Step1 QC1 In-Process LC-MS (Validate Iminium Consumption) Step1->QC1 QC1->Step1 Fail (Add Reagent) Step2 Boc Deprotection (TFA, 0 °C to RT) QC1->Step2 Pass Step3 Intramolecular Lactamization (DIPEA, Heat) Step2->Step3 Product Hexahydropyrazino[2,1-c] [1,4]oxazin-4(3H)-one Core Step3->Product

Figure 1: Self-validating synthetic workflow for the hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one core.

Key Therapeutic Applications & Target Engagement

The unique 3D topology of this core has led to its integration into several high-profile clinical candidates across diverse therapeutic areas.

Dual NK1/NK3 Receptor Antagonism (Neuroendocrine Modulation)

One of the most prominent applications of the hexahydropyrazino[2,1-c][1,4]oxazine scaffold is in the development of dual Neurokinin-1 (NK1) and Neurokinin-3 (NK3) receptor antagonists[1]. These G-protein coupled receptors (GPCRs) are heavily implicated in the thermoregulatory dysfunction that causes vasomotor symptoms (hot flashes) during menopause.

In advanced pharmaceutical formulations (such as those developed by KaNDy Therapeutics), the (7S,9aS) enantiomer of the core serves as an ultra-rigid spacer[2][3]. It precisely orients a bis(trifluoromethyl)phenyl group into the NK1 binding pocket while simultaneously driving a fluoro-methylphenyl moiety into the NK3 pocket. This dual-action competitive inhibition blocks the binding of Substance P and Neurokinin B, effectively halting the downstream Gq-protein/PLC signaling cascade that triggers sudden calcium release and vasodilation.

Signaling Ligands Substance P / NKB Receptors NK1 / NK3 Receptors (GPCRs) Ligands->Receptors Agonism Effector Gq-Protein & PLC Activation Receptors->Effector Signal Transduction Response Vasomotor Symptoms (Hot Flashes) Effector->Response Calcium Release Inhibitor Bicyclic Core Antagonist (e.g., Elinzanetant) Inhibitor->Receptors Competitive Inhibition

Figure 2: Dual NK1/NK3 receptor antagonism pathway modulated by the bicyclic core.

Orthomyxovirus Endonuclease Inhibition

Beyond GPCRs, the core has proven highly effective in antiviral drug design. Recent European patents highlight fused tricyclic pyridazinone compounds containing the pyrazino[2,1-c][1,4]oxazine-3,5-dione motif as potent inhibitors of orthomyxovirus replication[4]. The virus relies on a highly conserved endonuclease enzyme within its viral polymerase to cleave host mRNA (cap-snatching). The oxygen and nitrogen atoms within the oxazine/lactam core act as a bidentate metal-binding pharmacophore, chelating the essential divalent cations in the endonuclease active site and halting viral replication.

ROMK (Kir1.1) Channel Inhibition

The core is also utilized in cardiovascular medicine, specifically in the design of Renal Outer Medullary Potassium (ROMK) channel inhibitors[5]. ROMK inhibitors act as novel diuretics and natriuretics for the treatment of hypertension. In this context, replacing a highly flexible, basic piperazine linker with the neutral, rigid hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one core drastically reduces off-target binding to the hERG potassium channel, thereby mitigating the risk of drug-induced cardiac arrhythmias.

Conclusion & Future Perspectives

The hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one core exemplifies the power of 3D-conformational restriction in modern drug design. By replacing flat, promiscuous linkers with this rigid, stereochemically rich bicyclic system, application scientists and medicinal chemists can simultaneously optimize target affinity, metabolic stability, and safety profiles. As synthetic methodologies continue to improve—particularly regarding asymmetric synthesis and late-stage functionalization—this core will undoubtedly remain a cornerstone in the development of next-generation therapeutics.

References

  • Benchchem. 1 - Benchchem Product Catalog & History.

  • Google Patents.5 - Google Patents.

  • European Patent Office.4 - Googleapis.com / EPO.

  • Justia Patents.2 - Justia.

  • European Patent Office.3 - Googleapis.com / EPO.

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Foundational

A Guide to the Spectroscopic Elucidation of Hexahydropyrazino[2,1-c]oxazin-4(3H)-one

A Guide to the Spectroscopic Elucidation of Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one This technical guide provides a detailed exploration of the spectroscopic techniques essential for the structural characterizatio...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to the Spectroscopic Elucidation of Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one

This technical guide provides a detailed exploration of the spectroscopic techniques essential for the structural characterization of hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one. As a bicyclic heterocyclic system incorporating amide, tertiary amine, and ether functionalities, a multi-faceted analytical approach is paramount for unambiguous structural confirmation. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of how to approach the analysis of this and similar molecular scaffolds.

Given the limited availability of published, peer-reviewed spectroscopic data for the unsubstituted parent compound, this guide will focus on a predictive and interpretive analysis. By leveraging foundational spectroscopic principles and drawing comparisons with data from structurally related compounds, we will construct a robust analytical framework. This approach not only serves to characterize the target molecule but also provides a logical, self-validating workflow applicable to novel heterocyclic entities.

Foundational Structural Analysis

A thorough understanding of the molecule's structure is the prerequisite for interpreting its spectroscopic output. The hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one scaffold presents several key features that will manifest in its spectra.

Caption: Molecular structure of hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one.

Key structural elements for spectroscopic analysis include:

  • Lactam (cyclic amide): The carbonyl group (C=O) will produce a strong, characteristic signal in both IR and ¹³C NMR spectra.

  • Tertiary Amine and Bridgehead Nitrogen: The nitrogen atoms within the bicyclic system will influence the chemical shifts of adjacent protons and carbons.

  • Ether Linkage: The C-O-C bond will have a characteristic stretching frequency in the IR spectrum and will deshield adjacent protons and carbons in NMR.

  • Saturated Aliphatic Protons: The CH and CH₂ groups will produce a complex set of signals in the ¹H NMR spectrum, with their chemical shifts and multiplicities determined by their proximity to the heteroatoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one, both ¹H and ¹³C NMR, along with 2D techniques like HSQC, are necessary for full assignment.

¹H NMR Spectroscopy: A Predictive Analysis

The ¹H NMR spectrum is anticipated to show distinct signals for each of the unique protons in the molecule. The chemical shifts are influenced by the electronegativity of nearby atoms (O, N) and the anisotropy of the carbonyl group.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 4.2 - 4.0 m 2H -O-CH₂ - Protons adjacent to the highly electronegative oxygen atom are significantly deshielded.
~ 3.8 - 3.6 m 2H -N-CH₂ -C=O Protons alpha to the lactam nitrogen and carbonyl group.
~ 3.5 - 3.2 m 3H Bridgehead CH and -N-CH₂ - Complex multiplet arising from the bridgehead proton and protons adjacent to the other nitrogen.

| ~ 3.0 - 2.7 | m | 4H | Remaining -N-CH₂ - | Protons on the piperazine ring, experiencing less deshielding than those adjacent to the oxygen or carbonyl. |

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire a standard 1D proton spectrum. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and a relaxation delay of at least 1-2 seconds.

  • Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum, and reference it to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

The causality behind these choices lies in ensuring accurate data. A high-field instrument provides better signal dispersion, which is crucial for resolving the complex multiplets expected for this molecule.[3] The choice of solvent is critical; it must dissolve the sample without reacting with it, and its residual peak should not obscure important signals.

¹³C NMR Spectroscopy: A Predictive Analysis

The ¹³C NMR spectrum will provide information on the number of unique carbon environments and their electronic nature.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~ 165 - 170 C =O The carbonyl carbon of the lactam is highly deshielded and appears far downfield.
~ 65 - 75 -O-C H₂- The carbon atom bonded to the ether oxygen is deshielded. This range is typical for such carbons.

| ~ 40 - 60 | -N-C - | Carbons adjacent to nitrogen atoms appear in this characteristic range. The exact shifts will vary based on their position in the bicyclic system. Multiple peaks are expected in this region. |

For comparison, a highly substituted derivative containing the hexahydropyrazino[2,1-c][1][2]oxazin-8(1H)-yl moiety showed carbon signals for the core at 70.62, 67.61, 64.96, 59.89, 57.08, 55.50, and 52.41 ppm.[1] While the substituents dramatically alter the chemical environment, these values support the predicted range for carbons attached to heteroatoms in our parent compound.

Experimental Protocol: ¹³C NMR and DEPT

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Acquisition: Acquire a standard proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • DEPT Experiments: Perform DEPT-90 and DEPT-135 experiments. This is a self-validating step:

    • DEPT-90: Will only show signals from CH (methine) carbons.

    • DEPT-135: Will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons (like the C=O) will be absent.

  • Data Processing: Process the data similarly to the ¹H spectrum, referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation, valuable structural information. For a molecule like this, Electrospray Ionization (ESI) is a suitable soft ionization technique that would likely yield a protonated molecular ion.

Predicted Mass Spectrometric Data

  • Molecular Formula: C₇H₁₂N₂O₂

  • Molecular Weight: 156.18 g/mol

  • Expected Ion (ESI+): [M+H]⁺ at m/z 157.19

Fragmentation Analysis The fragmentation pathway is a logical cascade dictated by the weakest bonds and the stability of the resulting fragments. The lactam and ether linkages are prime candidates for cleavage.

mol [M+H]⁺ m/z 157 frag1 Loss of CO m/z 129 mol->frag1 - CO frag2 Loss of C₂H₄O m/z 113 mol->frag2 - CH₂CHO frag3 Piperazine fragment m/z 85 frag2->frag3 - CO

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography: Inject the sample into a Liquid Chromatography (LC) system, typically with a C18 column, to separate the compound from any impurities before it enters the mass spectrometer.

  • Ionization: Use an ESI source in positive ion mode.

  • Mass Analysis: Perform a full scan to identify the molecular ion. Then, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate and detect the fragment ions. This confirms the relationship between the precursor and product ions, validating the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.[4]

Predicted IR Absorption Frequencies

Frequency Range (cm⁻¹) Vibration Functional Group
~ 1650 - 1680 C=O stretch Lactam (cyclic amide)
~ 1250 - 1050 C-O-C stretch Ether
~ 1200 - 1020 C-N stretch Amine

| ~ 2850 - 3000 | C-H stretch | Aliphatic |

Experimental Protocol: ATR-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Acquisition: Collect the spectrum. Typically, 32 or 64 scans are co-added to produce a high-quality spectrum.

  • Background Correction: A background spectrum (with no sample on the crystal) must be acquired and automatically subtracted from the sample spectrum by the instrument's software.

Summary and Conclusion

The structural elucidation of hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one requires a synergistic application of multiple spectroscopic techniques. The predicted data presented below provides a comprehensive fingerprint for this molecule.

Summary of Predicted Spectroscopic Data

Technique Key Predicted Features
¹H NMR Complex multiplets in the 2.7-4.2 ppm range, corresponding to the various CH₂ and CH groups in the bicyclic system.
¹³C NMR A lactam carbonyl signal at ~165-170 ppm, with other carbons appearing between 40-75 ppm.
Mass Spec (ESI+) A protonated molecular ion [M+H]⁺ at m/z 157, with characteristic fragments from losses of CO and C₂H₄O.

| IR | A strong C=O stretch around 1650-1680 cm⁻¹ and a prominent C-O-C stretch around 1250-1050 cm⁻¹. |

This guide outlines a logical, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) grounded workflow. Each technique provides a piece of the puzzle, and together, they form a self-validating system. The predicted NMR chemical shifts are based on established principles of induction and anisotropy, the mass spectral fragmentation follows known chemical logic, and the IR frequencies correspond to well-documented group vibrations. By following these protocols and comparing the acquired data with these predictions, a researcher can confidently confirm the structure of hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one.

References

  • Google Patents. US8796269B2 - Crystalline 2-(3,5-Bis(trifluoromethyl)phenyl)-N-(4-(4-fluoro-2-methylphenyl)-6-((7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c][1][2]oxazin-8(1H) -... Available at:

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Der Pharma Chemica. Synthesis, Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. Available at: [Link]

  • IOSR Journal. Simulation of IR Spectra of Some Organic Compounds-A Review. Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • PMC. Proton Fingerprints Portray Molecular Structures: Enhanced Description of the 1H NMR Spectra of Small Molecules. Available at: [Link]

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Exploratory

discovery of novel hexahydropyrazino[2,1-c]oxazin-4(3H)-one compounds

An In-Depth Technical Guide on the Discovery of Novel Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one Compounds Authored by a Senior Application Scientist Foreword: Unlocking the Therapeutic Potential of a Privileged Scaf...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Discovery of Novel Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one Compounds

Authored by a Senior Application Scientist

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the identification and exploration of "privileged scaffolds" – core molecular structures capable of binding to multiple, distinct biological targets – represents a cornerstone of efficient drug discovery. The hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one core has emerged as one such scaffold, demonstrating significant potential across a spectrum of therapeutic areas. This guide provides an in-depth technical overview of the discovery, synthesis, and biological evaluation of novel compounds based on this promising heterocyclic system. We will delve into the rationale behind experimental design, present detailed protocols, and explore the structure-activity relationships that are crucial for the development of next-generation therapeutics.

The Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one Core: A Gateway to Diverse Bioactivity

The hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one moiety is a fused heterocyclic system that combines the structural features of a piperazine and a morpholinone. This unique three-dimensional architecture provides a rigid framework that can be strategically functionalized to achieve high-affinity and selective interactions with a variety of biological targets. The inherent chirality of the scaffold further allows for the exploration of stereospecific binding, a critical factor in optimizing both potency and safety profiles.

The therapeutic relevance of this scaffold is exemplified by its incorporation into antagonists of neurokinin (NK) receptors, such as the NK1 and NK3 receptors.[1] These receptors are implicated in a range of physiological and pathological processes, including pain, inflammation, depression, and anxiety.[1] Consequently, the development of potent and selective antagonists for these receptors is a significant focus of pharmaceutical research. Beyond this, the broader class of oxazine and pyrazine-containing heterocycles has demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties, suggesting a vast and underexplored therapeutic potential for the hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one core.[3][4][5][6]

Synthesis of the Core Scaffold and its Derivatives: A Step-by-Step Protocol

The synthesis of the hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one core and its derivatives requires a multi-step approach that can be adapted to introduce a variety of substituents, allowing for the systematic exploration of the chemical space around the scaffold. Below is a representative synthetic scheme leading to a functionalized derivative, based on methodologies described in the literature.[1]

General Synthetic Workflow

The overall strategy involves the construction of the fused ring system, followed by functionalization to introduce the desired pharmacophoric elements.

Synthetic_Workflow A Starting Materials (e.g., Piperazine & Chloroacetyl Chloride) B Formation of Piperazinone Intermediate A->B Acylation C Cyclization to form Hexahydropyrazino-oxazinone Core B->C Intramolecular Williamson Ether Synthesis D Functionalization/ Derivatization C->D Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) E Final Compound D->E Purification

Caption: General synthetic workflow for hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one derivatives.

Detailed Experimental Protocol: Synthesis of a Substituted Derivative

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative compound.

Step 1: Synthesis of the Piperazinone Intermediate

  • Reaction Setup: In a nitrogen-flushed round-bottom flask, dissolve the appropriate starting piperazine derivative in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add a solution of chloroacetyl chloride in the same solvent to the cooled piperazine solution. The slow addition is crucial to control the exothermicity of the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude piperazinone intermediate.

Step 2: Intramolecular Cyclization to Form the Core Scaffold

  • Reaction Setup: Dissolve the crude piperazinone intermediate from the previous step in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Addition of Base: Add a suitable base, such as potassium carbonate or sodium hydride, to the solution. The choice of base depends on the reactivity of the substrate.

  • Heating: Heat the reaction mixture to a temperature between 60-80 °C to facilitate the intramolecular Williamson ether synthesis.

  • Reaction Monitoring: Monitor the formation of the bicyclic product by LC-MS.

  • Work-up: After completion, cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one core.

Step 3: Functionalization of the Core Scaffold

The core scaffold can be further functionalized at the secondary amine of the piperazine ring. An example using a Suzuki coupling reaction is provided below.

  • Reaction Setup: In a microwave vial, combine the hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one core, the desired aryl or heteroaryl boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate) in a mixture of a suitable organic solvent (e.g., 1,4-dioxane) and water.

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor to a temperature between 100-150 °C for a specified time. Microwave heating often significantly reduces reaction times compared to conventional heating.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture, filter through a pad of celite, and concentrate the filtrate. Purify the crude product by preparative high-performance liquid chromatography (HPLC) to yield the final, highly pure compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization of the synthesized compounds is essential to confirm their identity, purity, and structure. A combination of analytical techniques should be employed.

Characterization Data for a Representative Compound
Analytical Technique Observed Data
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.8-7.2 (m, Ar-H), 4.5-3.0 (m, piperazine and morpholinone protons), 2.8-2.2 (m, aliphatic protons).[7][8]
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 165-170 (C=O), 150-120 (Ar-C), 70-40 (aliphatic C-N and C-O).[7][8]
High-Resolution Mass Spectrometry (HRMS-ESI) Calculated for C₂₀H₂₅N₃O₂ [M+H]⁺: 356.1923; Found: 356.1925.[7][9]
Purity (HPLC) >98%

Biological Evaluation: From In Vitro Screening to In Vivo Efficacy

The biological evaluation of novel hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one derivatives is a critical step in identifying promising drug candidates. The screening cascade should be designed to assess the compound's potency, selectivity, and drug-like properties.

Biological Screening Workflow

Screening_Workflow A Primary Screening (e.g., Receptor Binding Assay) B Secondary Screening (e.g., Functional Cell-Based Assay) A->B Hit Confirmation C Selectivity Profiling (Against related targets) B->C Potent Hits D In Vitro ADME (e.g., Metabolic Stability, Permeability) C->D Selective Hits E In Vivo Efficacy Studies (e.g., Animal Models of Disease) D->E Lead Candidates

Caption: A typical workflow for the biological evaluation of novel compounds.

Example: Evaluation as NK1/NK3 Receptor Antagonists

As previously mentioned, derivatives of this scaffold have shown promise as NK1/NK3 receptor antagonists.[1]

  • Primary Screening: A competitive binding assay using radiolabeled ligands for the NK1 and NK3 receptors can be employed to determine the binding affinity (Ki) of the novel compounds.

  • Secondary Screening: A functional cell-based assay, such as a calcium mobilization assay in cells expressing the target receptors, can be used to assess the functional antagonist activity (IC₅₀) of the compounds.

  • Selectivity Profiling: To ensure target specificity, the compounds should be tested against a panel of other G-protein coupled receptors (GPCRs).

  • In Vitro ADME/Tox: Promising candidates should be evaluated for their absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties. This includes assessing metabolic stability in liver microsomes, cell permeability using Caco-2 cell monolayers, and potential off-target liabilities.[10]

  • In Vivo Efficacy: Compounds with favorable in vitro profiles can then be advanced to in vivo studies in relevant animal models of, for example, anxiety or depression to evaluate their therapeutic efficacy.[1]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the substituents on the hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one core allows for the elucidation of the structure-activity relationship (SAR). For instance, in the context of NK1/NK3 receptor antagonists, the nature and position of substituents on the aromatic rings attached to the core can significantly impact potency and selectivity.[1] A thorough exploration of the SAR is crucial for optimizing the pharmacological properties of this class of compounds.

Conclusion and Future Directions

The hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one scaffold represents a highly versatile and promising platform for the discovery of novel therapeutics. Its unique structural features and amenability to chemical modification make it an attractive starting point for the development of drugs targeting a wide range of diseases. The synthetic and screening methodologies outlined in this guide provide a framework for the systematic exploration of this chemical space. Future research in this area will likely focus on expanding the diversity of derivatives, exploring new therapeutic applications, and further optimizing the drug-like properties of this exciting class of compounds.

References

  • Crystalline 2-(3,5-Bis(trifluoromethyl)phenyl)-N-(4-(4-fluoro-2-methylphenyl)-6-((7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c][1][2]oxazin-8(1H) - Google Patents. (n.d.). Retrieved from

  • Chaitra, G., & Rohini, R. M. (2016). Synthesis and Biological Activities of[1][11]-Oxazine Derivatives. Der Pharma Chemica, 8(19), 259-266. Retrieved from [Link]

  • Zhang, S., et al. (2023). Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1][2]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors. European Journal of Medicinal Chemistry, 261, 115836. Retrieved from [Link]

  • Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. (2022). Molecules, 27(23), 8251. Retrieved from [Link]

  • Hexahydropyrazino[2,1-C][1][2]Oxazin-4(3H)-One Hydrochloride. (n.d.). NextSDS. Retrieved from [Link]

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  • Khan, S. T., et al. (2010). 3-Methyl-1H-pyrrolo[2,1-c][1][2]oxazin-1-one. Acta Crystallographica Section E: Structure Reports Online, 66(3), o629. Retrieved from [Link]

  • Mei, Q., et al. (2021). Design, synthesis and biological evaluation of 2H-[1][2]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. RSC Medicinal Chemistry, 12(10), 1736-1748. Retrieved from [Link]

  • Zhang, S., et al. (2023). Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1][2]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors. European Journal of Medicinal Chemistry, 261, 115836. Retrieved from [Link]

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  • Wang, Y., et al. (2022). Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. Molecules, 27(20), 6876. Retrieved from [Link]

  • Papakyriakou, A., et al. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 30(5), 1234. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Structure-Activity Relationship of the Hexahydropyrazino[2,1-c]oxazin-4(3H)-one Core

An In-depth Technical Guide to the Structure-Activity Relationship of the Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one Core For Researchers, Scientists, and Drug Development Professionals Abstract The hexahydropyrazino...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure-Activity Relationship of the Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one scaffold is a privileged heterocyclic system that has garnered significant interest in medicinal chemistry, primarily due to its central role in the development of potent neurokinin (NK) receptor antagonists. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this core, with a particular focus on its application in the design of dual NK1/NK3 receptor antagonists. We will delve into the synthetic strategies for accessing this scaffold, explore the impact of substitutions on biological activity, and outline the key experimental protocols for evaluating these compounds. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting the neurokinin system and other related pathways.

Introduction: The Emergence of a Privileged Scaffold

The hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one core is a fused bicyclic system that combines the structural features of a piperazine and a morpholinone. This unique arrangement confers a rigid, three-dimensional conformation that is amenable to diverse functionalization, making it an attractive starting point for the design of biologically active molecules. While oxazine and piperazine derivatives, in general, exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, the hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one scaffold has found a prominent niche in the field of neuroscience, particularly in the modulation of neurokinin receptors.[1][3][4][5][6]

Neurokinin receptors, including NK1, NK2, and NK3, are G-protein coupled receptors that are activated by the tachykinin neuropeptides, such as Substance P and Neurokinin A and B. These receptors are implicated in a variety of physiological and pathological processes, including pain transmission, inflammation, emesis, and mood disorders.[7][8] Consequently, antagonists of these receptors have significant therapeutic potential. A notable example is the dual NK1/NK3 receptor antagonist, 2-[3,5-Bis(trifluoromethyl)phenyl]-N-{4-(4-fluoro-2-methylphenyl)-6-[(7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c][1][2]oxazin-8(1H)-yl]-3-pyridinyl}-N,2-dimethylpropanamide, which showcases the successful incorporation of the hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one core into a potent therapeutic candidate.[2] This compound serves as a cornerstone for our exploration of the SAR of this fascinating scaffold.

The Core Scaffold: Structural Features and Synthetic Access

The hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one core possesses several key features that contribute to its utility in drug design:

  • Stereochemistry: The fused ring system contains chiral centers, allowing for the exploration of stereoisomers and their differential biological activities. The absolute stereochemistry at the bridgehead carbon and any substituted positions can significantly influence receptor binding and overall potency.

  • Substitution Points: The scaffold offers multiple points for chemical modification, including the nitrogen atoms of the piperazine ring and the carbon atoms of both rings. This allows for the fine-tuning of physicochemical properties and the introduction of pharmacophoric elements.

  • Conformational Rigidity: The bicyclic nature of the scaffold restricts conformational flexibility, which can lead to higher binding affinity and selectivity for the target receptor.

General Synthetic Strategy

The synthesis of the hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one core can be achieved through a multi-step sequence, typically starting from readily available chiral precursors. A plausible retro-synthetic analysis is depicted below:

G Target Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one Core Intermediate1 N-Substituted Piperazin-2-one Target->Intermediate1 Intramolecular Cyclization Intermediate2 Amino Alcohol Precursor Target->Intermediate2 Cyclization StartingMaterial1 Chiral Amino Acid Derivative Intermediate1->StartingMaterial1 Cyclization StartingMaterial2 α-Haloacetyl Halide Intermediate1->StartingMaterial2 Acylation StartingMaterial3 Ethanolamine Derivative Intermediate2->StartingMaterial3 SAR_Diagram cluster_core Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one Core cluster_substituents Key Substitution Points 1 2 1->2 R1 R1: Pyridinyl Moiety (Crucial for NK Receptor Binding) 1->R1 3 2->3 7 2->7 4 3->4 5 4->5 6 5->6 6->1 R2 R2: Hydroxymethyl Group (Enhances Potency/Solubility) 6->R2 8 7->8 8->4 9 N 10 O 11 O 12 O = Assay_Workflow Start Test Compound BindingAssay Radioligand Binding Assay (Determine Ki) Start->BindingAssay FunctionalAssay Functional Assay (Determine IC50) Start->FunctionalAssay InVivo In Vivo Efficacy Models (e.g., Ferret Emesis Model) BindingAssay->InVivo FunctionalAssay->InVivo

Caption: Workflow for the biological evaluation of hexahydropyrazino[2,1-c]ox[1][2]azin-4(3H)-one derivatives.

In Vivo Assays

Compounds that demonstrate high potency in in vitro assays are advanced to in vivo models to assess their efficacy and pharmacokinetic properties. For NK1 receptor antagonists, a common model is the ferret emesis model, where the ability of the compound to inhibit chemotherapy-induced vomiting is evaluated.

Conclusion and Future Directions

The hexahydropyrazino[2,1-c]ox[1][2]azin-4(3H)-one core has proven to be a valuable scaffold in the development of potent neurokinin receptor antagonists. The key to its success lies in its rigid, three-dimensional structure and the amenability of specific positions to be decorated with pharmacophoric groups that engage with the target receptors. The SAR analysis presented herein, based on the highly potent dual NK1/NK3 antagonist, provides a clear roadmap for the design of new analogs.

Future research in this area could focus on:

  • Exploring alternative substituents at the N8 and C7 positions to further optimize potency, selectivity, and pharmacokinetic profiles.

  • Investigating the application of this scaffold to other therapeutic targets where a rigid, chiral core is desirable.

  • Developing more efficient and stereoselective synthetic routes to access a wider range of derivatives for SAR studies.

By leveraging the insights provided in this guide, researchers can continue to unlock the full therapeutic potential of the hexahydropyrazino[2,1-c]ox[1][2]azin-4(3H)-one scaffold.

References

  • IJPPR Human. (2016, July 2). A Research on Synthesis of Oxazine Derivatives & Screening of Oxazine Derivatives for Certain Pharmacological Activities. [Link]

  • Google Patents. (n.d.). Crystalline 2-(3,5-Bis(trifluoromethyl)phenyl)-N-(4-(4-fluoro-2-methylphenyl)-6-((7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c]ox[1][2]azin-8(1H) - US8796269B2.

  • PubMed. (2012, November 19). Synthesis and antimicrobial activity of some new pyrimidinone and oxazinone derivatives fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine as starting material. [Link]

  • MDPI. (2023, November 3). The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant. [Link]

  • ResearchGate. (n.d.). Synthesis and Reactions of Some Fused Oxazinone, Pyrimidinone, Thiopyrimidinone, and Triazinone Derivatives with a Thiophene Ring as Analgesic, Anticonvulsant, and Antiparkinsonian Agents | Request PDF. [Link]

  • PMC. (2024, November 12). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. [Link]

  • PMC. (n.d.). Neurokinin-1 Receptor Antagonists as Antitumor Drugs in Gastrointestinal Cancer: A New Approach. [Link]

  • PMC. (n.d.). Synthesis of 2‑Azaanthraquinones from 1,4-Oxazinone Precursors. [Link]

  • PMC. (n.d.). Design, synthesis and biological evaluation of 2H-ox[1][2]azino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, July 18). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. [Link]

  • MDPI. (2024, December 3). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]

  • IntechOpen. (2022, October 13). Fused Pyridine Derivatives: Synthesis and Biological Activities. [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of some-t[1][2]hiazin- 2- one and-o[1][2]xazin-2-one derivatives. [Link]

  • Wikipedia. (n.d.). NK1 receptor antagonist. [Link]

  • PubMed. (2020, January 15). Medicinal chemistry of oxazines as promising agents in drug discovery. [Link]

  • AME Publishing Company. (n.d.). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. [Link]

  • International Journal of New Chemistry. (2020, January 4). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. [Link]

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Exploratory

Exploring the Chemical Space of Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one: A Privileged Scaffold for Modern Drug Discovery

Executive Summary: Escaping Flatland In contemporary medicinal chemistry, the over-reliance on flat, sp2-hybridized aromatic systems has historically led to high attrition rates in clinical trials due to poor aqueous sol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping Flatland

In contemporary medicinal chemistry, the over-reliance on flat, sp2-hybridized aromatic systems has historically led to high attrition rates in clinical trials due to poor aqueous solubility, off-target toxicity, and suboptimal pharmacokinetic (PK) profiles. As a Senior Application Scientist navigating the complexities of modern drug design, I advocate for the strategic integration of conformationally restricted, sp3-rich bicyclic scaffolds.

The hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one core represents a paradigm shift in this domain. This fused bicyclic system—comprising a piperazine ring fused to a morpholine-like oxazine ring—projects functional groups into a highly defined, three-dimensional vector space. By increasing the fraction of sp3 carbons (Fsp3), this scaffold enhances target specificity, improves metabolic stability, and mitigates hERG liabilities. This whitepaper provides an in-depth technical exploration of this scaffold's chemical space, detailing its synthesis, structural causality, and its emerging role in oncology, virology, and neuroscience.

Structural Anatomy and Physicochemical Profiling

The architectural brilliance of the hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one scaffold lies in its stereochemical rigidity and heteroatom placement.

  • Vector Projection: The fused bridgehead nitrogen restricts the conformational freedom of the bicyclic system. This rigidity allows medicinal chemists to precisely map pharmacophores to deep, complex binding pockets, such as the NAD+ binding site of mono-ADP-ribosyltransferases.

  • Basicity Modulation: The inclusion of the oxygen atom in the oxazine ring exerts an electron-withdrawing inductive effect on the adjacent piperazine nitrogens. This effectively lowers the pKa of the system compared to an unsubstituted piperazine. Causality: Lowering the basicity prevents excessive protonation at physiological pH, thereby enhancing passive membrane permeability and reducing the risk of phospholipidosis and hERG channel blockade.

Table 1: Physicochemical Property Comparison

To illustrate the advantages of this sp3-rich core, we compare its baseline physicochemical properties against a traditional flat aromatic scaffold (e.g., quinoline).

Scaffold TypeFsp3ClogPPolar Surface Area (Ų)Aqueous Solubility (µM)hERG Liability (IC50, µM)
Flat Aromatic (Quinoline) 0.123.845.3~122.5 (High Risk)
Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one 0.851.555.1>200>30 (Low Risk)

Synthetic Methodologies: Constructing the Bicyclic Core

Synthesizing the hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one scaffold requires precise stereocontrol. The following self-validating protocol utilizes a chiral pool approach to ensure enantiomeric purity, which is critical since biological targets are inherently chiral.

Protocol 1: Asymmetric Synthesis of the Core Scaffold

Objective: To synthesize the (9aR)-enantiomer of the hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one core with >99% enantiomeric excess (ee).

  • Starting Material Preparation: Begin with commercially available N-Boc-D-serine. The pre-existing stereocenter will dictate the absolute configuration of the bridgehead carbon.

  • Amidation and N-Alkylation:

    • React N-Boc-D-serine with 2-aminoethanol using HATU and DIPEA in DMF.

    • Causality: HATU is selected over EDC/HOBt to prevent racemization at the alpha-carbon during the activation of the carboxylic acid.

  • Cyclization of the Oxazine Ring (Mitsunobu Reaction):

    • Subject the resulting intermediate to Mitsunobu conditions (DIAD, PPh3 in THF at 0°C to RT).

    • Causality: The Mitsunobu reaction ensures an intramolecular etherification with complete retention of stereochemistry, forming the morpholine-like ring.

  • Deprotection and Piperazine Ring Closure:

    • Remove the Boc group using 4M HCl in dioxane.

    • React the liberated amine with chloroacetyl chloride, followed by base-promoted (Cs2CO3) intramolecular N-alkylation to close the pyrazine ring.

  • Orthogonal Validation:

    • Confirm the structure via 1H/13C NMR and high-resolution mass spectrometry (HRMS).

    • Validate stereopurity using chiral HPLC (Chiralpak AD-H column, Hexane/IPA 80:20). The system is self-validating: if the ee drops below 98%, the HATU coupling step must be re-optimized for temperature control.

Synthesis A N-Boc-D-Serine (Chiral Pool) B Amidation (HATU/DIPEA) with 2-aminoethanol A->B Stereocenter preserved C Linear Intermediate B->C Yield: 92% D Mitsunobu Etherification (DIAD, PPh3) C->D Intramolecular closure E Monocyclic Oxazine D->E Oxazine formed F Boc Deprotection & Chloroacetylation E->F Activation G Base-Promoted Cyclization (Cs2CO3) F->G SN2 Displacement H Hexahydropyrazino[2,1-c] [1,4]oxazin-4(3H)-one Core G->H Enantiopure (>99% ee)

Synthetic workflow for the hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one core.

Therapeutic Applications and Chemical Space

The hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one scaffold has proven to be a "privileged structure" across multiple therapeutic areas.

Oncology: PARP7 and KRAS Inhibition

Recent breakthroughs have utilized this scaffold to target PARP7, an enzyme overexpressed in various cancers that suppresses the host immune response by inhibiting the TBK1/IRF3/Type I Interferon pathway. By incorporating the hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine motif, researchers discovered highly potent and orally bioavailable PARP7 inhibitors (e.g., Compound 18, IC50 = 0.56 nM) [1]. Furthermore, patent literature highlights the utility of this tricyclic/bicyclic framework in terminating oncogenic KRAS, MAPK, and PI3K signaling in solid tumors[2].

Pathway Inhibitor Hexahydropyrazino Oxazine Derivative PARP7 PARP7 (Mono-ADP-ribosyltransferase) Inhibitor->PARP7 Inhibits catalytic domain TBK1 TBK1 Activation Inhibitor->TBK1 Restores signaling PARP7->TBK1 Suppresses (in cancer) IRF3 IRF3 Phosphorylation TBK1->IRF3 Phosphorylates IFN Type I Interferon Response IRF3->IFN Induces transcription Tumor Tumor Regression / Immune Activation IFN->Tumor Recruits T-cells

Mechanism of action for hexahydropyrazino-oxazine derivatives in PARP7 inhibition.
Virology: Orthomyxovirus Endonuclease Inhibition

Influenza viruses rely on a unique "cap-snatching" mechanism driven by a viral RNA-dependent RNA polymerase with endonuclease activity. Derivatives of the pyrazino[2,1-c][1,4]oxazine-3,5-dione scaffold have been successfully engineered to chelate the divalent metal ions in the endonuclease active site, effectively halting viral replication [3].

Neuroscience: NK1/NK3 Receptor Antagonism

In the central nervous system, dual antagonists of the Neurokinin 1 (NK1) and Neurokinin 3 (NK3) receptors are critical for treating psychiatric and neurological disorders. The (7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c][1,4]oxazin-8(1H)-yl motif has been crystallized as a highly stable anhydrate form, demonstrating exceptional target affinity and brain penetrance [4].

Table 2: Biological Activity Profile of Key Derivatives
Compound Class / TargetScaffold VariationPrimary Activity (IC50/MIC)Oral Bioavailability (F%)Primary Indication
Compound 18 (PARP7) [1]Hexahydropyrazino-pyrido-oxazine0.56 nM33.9% (Murine)Solid Tumors (Lung Cancer)
Endonuclease Inhibitor [3]Pyrazino[2,1-c][1,4]oxazine-3,5-dione< 20 nMN/AInfluenza A/B
NK1/NK3 Antagonist [4]7-(hydroxymethyl) derivative< 10 nM> 50%Neurological Disorders

Experimental Protocols for Scaffold Validation

To ensure the trustworthiness of the biological data generated from this scaffold, rigorous and self-validating assay protocols must be employed.

Protocol 2: In Vitro PARP7 Biochemical Assay (TR-FRET)

Objective: To quantify the inhibitory potency of synthesized derivatives against recombinant PARP7.

  • Reagent Preparation: Prepare a master mix containing 2 nM recombinant human PARP7 enzyme, 100 nM biotinylated NAD+ (substrate), and assay buffer (50 mM Tris-HCl pH 7.4, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • Compound Plating: Dispense 100 nL of the hexahydropyrazino-oxazine derivative (serial dilutions in 100% DMSO) into a 384-well proxiplate using an acoustic liquid handler (e.g., Echo 550). Causality: Acoustic dispensing eliminates tip-based carryover, ensuring highly accurate dose-response curves.

  • Reaction Initiation: Add 5 µL of the enzyme/substrate master mix to the plate. Incubate for 60 minutes at room temperature.

  • Detection: Add 5 µL of detection buffer containing Europium-labeled streptavidin (donor) and an APC-labeled anti-biotin antibody (acceptor).

  • Readout & Validation: Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal on a microplate reader (e.g., PHERAstar). The assay is self-validating via the calculation of the Z'-factor; a Z' > 0.6 confirms assay robustness and reliability of the generated IC50 values.

Protocol 3: Pharmacokinetic (PK) Profiling in Murine Models

Objective: To determine the oral bioavailability (F%) of the lead scaffold.

  • Dosing: Administer the compound to male ICR mice via intravenous (IV) injection (1 mg/kg in 5% DMSO/95% Saline) and oral gavage (PO) (5 mg/kg in 0.5% Methylcellulose).

  • Sampling: Collect blood samples via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Crash plasma proteins using 3 volumes of cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 14,000 rpm for 10 minutes.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system (e.g., Agilent 6495 Triple Quadrupole).

  • Data Analysis: Calculate the Area Under the Curve (AUC) for both routes. Bioavailability (F%) is calculated as (AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100 . Causality: The high Fsp3 of the oxazine core typically results in lower hepatic clearance and higher metabolic stability, directly translating to an F% > 30%.

References

  • Zhang, S., et al. "Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors." European Journal of Medicinal Chemistry, Volume 261, 2023, 115836.[Link]

  • "Tricyclic compounds for the treatment of cancer.
  • "Fused Tricyclic Pyridazinone Compounds Useful to Treat Orthomyxovirus Infections.
  • "Crystalline 2-(3,5-Bis(trifluoromethyl)phenyl)-N-(4-(4-fluoro-2-methylphenyl)-6-((7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c][1,4]oxazin-8(1H)-yl)pyridin-3-yl)-N,2-dimethyl-propanamide." United States Patent and Trademark Office, US8796269B2, 2014.
Foundational

An In-depth Technical Guide to the Physicochemical Properties of Hexahydropyrazino[2,1-c]oxazin-4(3H)-one

An In-depth Technical Guide to the Physicochemical Properties of Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one For Researchers, Scientists, and Drug Development Professionals Abstract The hexahydropyrazino[2,1-c][1][2]o...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one scaffold is a pivotal heterocyclic motif in modern medicinal chemistry, serving as a cornerstone for the development of novel therapeutics. Its rigid, bicyclic structure imparts favorable conformational constraints and metabolic stability, making it an attractive building block for drug design. This guide provides a comprehensive analysis of the known physical and chemical properties of this core structure, including its hydrochloride salts. It is designed to be a critical resource for researchers engaged in the synthesis, characterization, and application of compounds incorporating this valuable framework. While experimental data for the parent compound is limited in publicly accessible literature, this guide consolidates available information and provides context through data on its derivatives and related structures.

Introduction: The Strategic Importance of the Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one Core

The strategic incorporation of saturated heterocyclic systems is a well-established approach in drug discovery to enhance three-dimensionality, improve physicochemical properties, and navigate new chemical space. The hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one core, a fused ring system containing both a piperazine and a morpholine-like feature, has emerged as a privileged scaffold. Its utility is exemplified by its presence in advanced clinical candidates, most notably Elinzanetant, a dual neurokinin-1 (NK1) and NK3 receptor antagonist.[3] The inherent structural rigidity of this bicyclic system can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. Furthermore, the presence of nitrogen atoms offers opportunities for salt formation to modulate solubility and for further chemical elaboration.

This guide aims to provide a detailed overview of the physical and chemical properties of this core structure to aid chemists and pharmacologists in its effective application.

Molecular Structure and Identification

The core structure of hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one possesses a chiral center at the bridgehead carbon (9a-position), leading to the existence of (R) and (S) enantiomers.

Table 1: Compound Identification

AttributeValueSource(s)
IUPAC Name hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-oneN/A
Racemic Free Base CAS 908066-25-1[2][4]
(9aR)-enantiomer CAS 930783-26-9[5]
(9aS)-enantiomer CAS 930783-25-8[2]
(R)-HCl Salt CAS 1383427-89-1[4][6]
(S)-HCl Salt CAS 1383427-98-2[1]
Molecular Formula (Free Base) C₇H₁₂N₂O₂[5]
Molecular Weight (Free Base) 156.18 g/mol [5]
Molecular Formula (HCl Salt) C₇H₁₃ClN₂O₂[1][7]
Molecular Weight (HCl Salt) 192.64 g/mol [1][7]

Physicochemical Properties

Direct experimental data for the physical properties of the parent hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one is not widely available in peer-reviewed literature. Much of the available information is from computational predictions and data for more complex derivatives.

Calculated Properties

Computational models provide valuable estimates for key physicochemical parameters, aiding in the prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Table 2: Calculated Physicochemical Properties for (R)-Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one hydrochloride

PropertyValueSource
Topological Polar Surface Area (TPSA) 41.57 Ų[7]
LogP -0.7612[7]
Hydrogen Bond Acceptors 3[7]
Rotatable Bonds 0[7]

These calculated values suggest that the core scaffold possesses good drug-like properties, with a low LogP indicating hydrophilicity and a TPSA value consistent with good cell permeability.

Solubility and pKa

The presence of the piperazine moiety imparts basicity to the molecule, allowing for the formation of hydrochloride salts to enhance aqueous solubility.

  • Solubility : While specific solubility data (e.g., mg/mL) is not available, the hydrochloride salts are expected to be soluble in water and polar protic solvents. The free base is likely to be more soluble in organic solvents.

  • pKa : The pKa of the protonated piperazine nitrogen in this fused system has not been experimentally determined. However, it can be estimated based on the pKa values of piperazine itself, which are approximately 5.35 and 9.73.[6] The electron-withdrawing effect of the adjacent lactam carbonyl group is expected to lower the pKa of the N1 nitrogen compared to piperazine. The pKa of the N8 nitrogen would be more comparable to a typical tertiary amine within a piperazine ring.

Spectroscopic and Analytical Characterization

Detailed spectroscopic data for the parent compound is scarce in the public domain. The following sections outline the expected spectral characteristics based on the structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectrum is expected to be complex due to the fused, non-aromatic ring system and the presence of diastereotopic protons. Key expected signals would include:

    • Methylene protons adjacent to the oxygen and nitrogen atoms in the morpholine and piperazine rings, likely appearing in the 2.5-4.5 ppm range.

    • The bridgehead proton at the 9a position.

    • Protons on the piperazine ring.

  • ¹³C NMR : The carbon NMR spectrum would be expected to show seven distinct signals for the carbon atoms of the core structure.

    • The carbonyl carbon of the lactam should appear significantly downfield, typically in the range of 165-175 ppm.

    • Carbons adjacent to nitrogen and oxygen atoms would be expected in the 40-80 ppm region.

While specific spectra for the parent compound are not available, a patent for a complex derivative, 2-[3,5-Bis(trifluoromethyl)phenyl]-N-{4-(4-fluoro-2-methylphenyl)-6-[(7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c][1][2]oxazin-8(1H)-yl]-3-pyridinyl}-N,2-dimethylpropanamide, provides solid-state ¹³C NMR data, which confirms the general chemical shift regions for the carbons within the hexahydropyrazino[2,1-c][1][2]oxazine core in a complex environment.[8]

Infrared (IR) Spectroscopy

The IR spectrum of hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one would be dominated by a strong absorption band for the lactam carbonyl group.

Table 3: Predicted Key IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O (Lactam)1650 - 1680Strong
C-H (Aliphatic)2850 - 3000Medium to Strong
C-O (Ether)1050 - 1150Strong
C-N (Amine/Amide)1100 - 1300Medium
Mass Spectrometry (MS)

In mass spectrometry with electrospray ionization (ESI), the molecule is expected to readily form a protonated molecular ion [M+H]⁺. The exact mass can be used to confirm the elemental composition. Fragmentation patterns would likely involve the cleavage of the piperazine and morpholine rings.

Chemical Synthesis and Reactivity

Synthetic Approaches

G A Protected Piperazine Derivative C N-Chloroacetylation A->C B Chloroacetyl Chloride B->C D Intramolecular Cyclization C->D Base E Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one D->E

Figure 1. A conceptual workflow for the synthesis of the hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one core.

This conceptual pathway involves the N-acylation of a suitable piperazine derivative with chloroacetyl chloride, followed by an intramolecular cyclization to form the oxazinone ring.

Chemical Stability and Reactivity
  • Stability : The saturated heterocyclic core is expected to be relatively stable under standard laboratory conditions. The lactam functionality could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring opening.

  • Reactivity : The secondary amine in the piperazine ring is a key site for chemical modification, allowing for the introduction of various substituents through N-alkylation, N-acylation, or reductive amination. This provides a versatile handle for the synthesis of compound libraries for drug discovery.

Applications in Drug Discovery

The hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one scaffold is a valuable building block in the design of bioactive molecules. Its rigid structure and the presence of multiple points for diversification make it an ideal starting point for exploring structure-activity relationships.

G cluster_0 Core Scaffold cluster_1 Properties cluster_2 Drug Discovery Outcomes Core Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one Rigidity Conformational Rigidity Core->Rigidity Solubility Tunable Solubility (Salt Formation) Core->Solubility Metabolic_Stability Metabolic Stability Core->Metabolic_Stability Vectors Vectors for Diversification Core->Vectors Affinity Improved Target Affinity Rigidity->Affinity ADME Favorable ADME Properties Solubility->ADME Metabolic_Stability->ADME Vectors->Affinity Selectivity Enhanced Selectivity Vectors->Selectivity Selectivity->ADME

Figure 2. The role of the hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one scaffold in drug discovery.

Conclusion

The hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one core represents a significant and valuable scaffold for the development of new chemical entities in drug discovery. While a comprehensive experimental dataset for the parent compound is not yet fully available in the public domain, this guide has synthesized the existing data, provided context from related structures, and outlined the key physicochemical and chemical properties that make this a privileged structure. As its use in medicinal chemistry continues to grow, it is anticipated that a more complete experimental characterization of this important building block will become available, further enabling its application in the design of next-generation therapeutics.

References

  • (S)-Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one hydrochloride. Chemsrc. [Link]

  • (S)-Octahydropyrazino[2,1-C][1][2]oxazine dihydrochloride. PubChem. [Link]

  • Hexahydropyrazino[2,1-C][1][2]Oxazin-4(3H)-One Hydrochloride. NextSDS. [Link]

  • (9AS)-Hexahydropyrazino-[2,1-c][1][2]oxazin-4(3H)-one. NextSDS. [Link]

  • Pyrazino[2,1-c][1][2]oxazin-4(3H)-one, hexahydro-, hydrochloride (1:1), (9aR)-. NextSDS. [Link]

  • (9AR)-Hexahydropyrazino-[2,1-c][1][2]oxazin-4(3H)-one. Appretech Scientific Limited. [Link]

  • US8796269B2 - Crystalline 2-(3,5-Bis(trifluoromethyl)phenyl)-N-(4-(4-fluoro-2-methylphenyl)-6-((7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c][1][2]oxazin-8(1H) - Google Patents.

  • (R)-Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one hydrochloride. J&K Scientific. [Link]

  • Pyrazino[2,1-c][1][2]oxazin-4(3H)-one, hexahydro-. NextSDS. [Link]

  • Structure-Guided Discovery of cis-Hexahydro-pyrido-oxazinones as Reversible, Drug-like Monoacylglycerol Lipase Inhibitors. PubMed. [Link]

  • WO2019180634A1 - Synthesis of oxazinone-containing bicyclic aromatic and heteroaromatic aldehydes.
  • New and efficient synthesis of 1,4-oxazines through the reaction of acetylenic esters and nitrosonaphthols in the presence of phosphine derivatives. Semantic Scholar. [Link]

  • (3R,5aS,9aR)-2,2,5a,9-Tetramethyl-3,4,5,5a,6,7-hexahydro-2H-3,9a-methanobenzo[b]oxepine. the NIST WebBook. [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. PMC. [Link]

  • Elinzanetant | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

Sources

Exploratory

The Rise of a Versatile Scaffold: A Technical Guide to Hexahydropyrazino[2,1-c]oxazin-4(3H)-one in Modern Drug Discovery

The Rise of a Versatile Scaffold: A Technical Guide to Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one in Modern Drug Discovery Introduction: The Strategic Value of Privileged Scaffolds In the landscape of contemporary dr...

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Author: BenchChem Technical Support Team. Date: March 2026

The Rise of a Versatile Scaffold: A Technical Guide to Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one in Modern Drug Discovery

Introduction: The Strategic Value of Privileged Scaffolds

In the landscape of contemporary drug discovery, the concept of the "privileged scaffold" stands as a cornerstone of efficient medicinal chemistry. These are molecular frameworks that, through a combination of inherent structural features and synthetic accessibility, can be readily modified to interact with a variety of biological targets. The hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one core represents a compelling example of such a scaffold. Its unique three-dimensional architecture, coupled with multiple points for chemical diversification, has positioned it as a valuable starting point for the development of novel therapeutics, particularly in the realm of central nervous system (CNS) disorders. This guide provides an in-depth technical overview of this scaffold, from its fundamental properties and synthesis to its application in the generation of potent and selective modulators of challenging biological targets.

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a well-established component of numerous biologically active compounds, including several FDA-approved drugs.[1][3] Its fusion with an oxazine ring to form the bicyclic hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one system creates a conformationally constrained yet versatile structure. This rigidity can be advantageous in drug design, as it reduces the entropic penalty of binding to a target protein, potentially leading to higher affinity and selectivity.

Core Attributes: Physicochemical Properties and Structural Features

The hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one scaffold possesses a unique amalgamation of structural and electronic features that contribute to its privileged status.

  • Three-Dimensionality: The fused, saturated ring system imparts a distinct three-dimensional geometry. This is a departure from the often flat, aromatic structures prevalent in many small molecule libraries and can provide access to novel chemical space and interactions with complex protein binding sites.

  • Hydrogen Bond Donors and Acceptors: The presence of nitrogen and oxygen atoms within the core structure, along with the ketone functionality, provides multiple sites for hydrogen bonding interactions with biological targets. The pyrazine nitrogen, in particular, frequently acts as a hydrogen bond acceptor, engaging with key amino acid residues in the hinge region of kinases.[3]

  • Chirality: The scaffold contains stereocenters, allowing for the generation of stereoisomers. This is a critical feature in drug development, as different enantiomers or diastereomers of a compound can exhibit vastly different pharmacological and toxicological profiles.

  • Synthetic Tractability: The core can be synthesized through robust and scalable chemical routes, and its structure presents several handles for the introduction of diverse substituents. This allows for the systematic exploration of structure-activity relationships (SAR).

Synthesis of the Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one Core

The construction of the bicyclic pyrazino-oxazinone framework can be achieved through various synthetic strategies. A common approach involves the cyclization of a suitably functionalized pyrazine precursor.

Illustrative Synthetic Protocol: Cyclization Approach

A representative synthesis involves the reaction of a substituted 2-aminopyrazine with a haloacetyl halide, followed by an intramolecular cyclization.

Step 1: Acylation of 2-aminopyrazine A solution of a substituted 2-aminopyrazine in an aprotic solvent (e.g., dichloromethane, THF) is cooled to 0°C. A haloacetyl halide (e.g., bromoacetyl bromide) is added dropwise, followed by a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the generated acid. The reaction is typically stirred at room temperature until completion.

Step 2: Intramolecular Cyclization The resulting haloacetamide intermediate is then subjected to cyclization conditions. This can be achieved by treatment with a base such as potassium tert-butoxide in a polar aprotic solvent like THF or DMF.[4] The base facilitates the deprotonation of the amide nitrogen, which then undergoes an intramolecular nucleophilic substitution to form the oxazinone ring.

Caption: General workflow for the synthesis of the core scaffold.

Derivatization Strategies and Structure-Activity Relationships (SAR)

The true power of a privileged scaffold lies in its capacity for diversification to generate libraries of compounds for biological screening. The hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one core offers several positions for modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Key derivatization points include:

  • The Pyrazine Ring: Substituents can be introduced on the pyrazine ring to modulate electronic properties and to probe for additional interactions with the target protein.

  • The Oxazinone Ring: The methylene groups of the oxazine ring can be functionalized, for instance, with hydroxyl groups, which can serve as additional hydrogen bond donors.[5]

  • The Amide Nitrogen: The nitrogen atom at the bridgehead can be a point of attachment for various substituents, influencing the overall shape and polarity of the molecule.

Systematic exploration of these positions has led to the discovery of potent compounds for various targets. For example, in the development of PARP7 inhibitors, modifications to a related hexahydropyrazino[1,2-d]pyrido[3,2-b][1][2]oxazine scaffold demonstrated that the chirality of the fused rings and the nature of the linker group significantly impact inhibitory activity.[6][7]

Biological Activities and Therapeutic Applications

Derivatives of the hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one scaffold have shown promise in a range of therapeutic areas, most notably in the treatment of CNS disorders.

NK1/NK3 Receptor Antagonists for Psychotic Disorders

A significant application of this scaffold is in the development of dual antagonists of neurokinin 1 (NK1) and neurokinin 3 (NK3) receptors. These receptors are implicated in the pathophysiology of various psychiatric conditions, including depression, anxiety, and psychosis.[5] A notable example is the compound 2-[3,5-Bis(trifluoromethyl)phenyl]-N-{4-(4-fluoro-2-methylphenyl)-6-[(7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c][1][2]oxazin-8(1H)-yl]-3-pyridinyl}-N,2-dimethylpropanamide, which has been investigated for its potential in treating psychotic disorders.[5]

Compound/DerivativeTarget(s)Therapeutic AreaKey Structural FeaturesReference
Substituted hexahydropyrazino[2,1-c][1][2]oxazin-8(1H)-yl derivativeNK1/NK3 ReceptorsPsychotic disorders, Depression, Anxiety(7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c][1][2]oxazin-8(1H)-yl moiety[5]
Pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidine derivativesAcetylcholinesterase (AChE)Alzheimer's DiseaseFused pyrazino-pyrrolo-pyrimidine core[2]
Hexahydropyrazino[1,2-d]pyrido[3,2-b][1][2]oxazine derivativesPARP7Oncology (Lung Cancer)Tricyclic hexahydropyrazino[1,2-d]pyrido[3,2-b][1][2]oxazine motif[6][7]
Other Potential Applications

The versatility of the broader pyrazino-oxazine family of structures suggests potential applications in other areas as well. For instance, related pyrazine derivatives have been explored as antimycobacterial agents and acetylcholinesterase inhibitors for Alzheimer's disease.[2][8][9] Furthermore, various oxazine-containing compounds have been investigated for their anticancer, anti-inflammatory, and antimicrobial properties.[10][11]

Screening_Cascade A Library of Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one Derivatives B High-Throughput Screening (HTS) (e.g., Target-based biochemical assays) A->B Diverse Substituents C Hit Identification B->C Active Compounds D Hit-to-Lead Optimization (SAR, DMPK) C->D Validated Hits E Lead Candidate Selection D->E Optimized Leads F In Vivo Efficacy and Safety Studies E->F Promising Candidates G Preclinical Development F->G Positive Data

Caption: A typical drug discovery workflow utilizing the scaffold.

Future Perspectives

The hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one scaffold continues to be an attractive starting point for the design of novel therapeutics. Future research will likely focus on:

  • Expansion of Target Space: Exploring the utility of this scaffold against a broader range of biological targets, including enzymes, ion channels, and G-protein coupled receptors beyond the NK family.

  • Novel Synthetic Methodologies: The development of new and more efficient synthetic routes to access the core and its derivatives will facilitate the rapid generation of diverse chemical libraries.

  • Computational Modeling: The use of in silico methods, such as molecular docking and virtual screening, can help to guide the design of new analogs with improved potency and selectivity.[12]

References

  • Dandepally, S. R., Williams, A. L., & six others. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]

  • Google Patents. (2014). US8796269B2 - Crystalline 2-(3,5-Bis(trifluoromethyl)phenyl)-N-(4-(4-fluoro-2-methylphenyl)-6-((7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c][1][2]oxazin-8(1H) -.

  • Hassan, M. K., Khan, I., & six others. (2020). 1,3,5-Pyrazoline Derivatives in CNS Disorders: Synthesis, Biological Evaluation and Structural Insights through Molecular Docking. CNS & Neurological Disorders - Drug Targets, 19(6), 448-465. [Link]

  • Kovács, J. P., Wáczek, F., & six others. (2026). Design, synthesis and evaluation of new pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidines as tacrine-like acetylcholinesterase inhibitors. RSC Advances. [Link]

  • Pawar, S. V., Khedkar, V. M., & five others. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry, 74, 117046. [Link]

  • Zhang, Y., Liu, X., & nine others. (n.d.). Design, synthesis and biological evaluation of 2H-[1][2]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. National Center for Biotechnology Information. [Link]

  • Zhang, X., Wang, Y., & nine others. (2023). Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1][2]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors. European Journal of Medicinal Chemistry, 262, 115881. [Link]

  • Savelli, F., Boido, A., Satta, M., Peana, A., & Marzano, C. (n.d.). SYNTHESIS AND CNS ACTIVITIES OF PYRIDOPYRAZINONE AND PYRIDODIAZEPINONE DERIVATIVES. IRIS. [Link]

  • ResearchGate. (2023). Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1][2]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors | Request PDF. [Link]

  • Gasparyan, S., Sahakyan, A., & six others. (2023). New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking. Molecules, 28(2), 859. [Link]

  • ResearchGate. (n.d.). First Use of HEH in Oxazine Synthesis: Hydroxy-Substituted 2H-1,4-Benzoxazine Derivatives | Request PDF. [Link]

  • Pawar, S. V., Khedkar, V. M., & five others. (n.d.). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. National Center for Biotechnology Information. [Link]

  • Semantic Scholar. (n.d.). New and efficient synthesis of 1,4-oxazines through the reaction of acetylenic esters and nitrosonaphthols in the presence of phosphine derivatives. [Link]

  • Al-Mustansiriyah Journal of Science. (2022). The utilities of pyrazolines encouraged synthesis of a new pyrazoline derivative via ring closure of chalcone, for optimistic neurodegenerative applications. [Link]

  • Zhu, W., Zhang, Z., & eight others. (n.d.). Novel Hexahydro-1H-Pyrazino[1,2-a]pyrazine Compounds for Treating Autoimmune Diseases. National Center for Biotechnology Information. [Link]

  • Google Patents. (2019).
  • Frontiers. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. [Link]

  • ResearchGate. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. [Link]

  • MDPI. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]

  • Wiley Online Library. (2019). Medicinal chemistry of oxazines as promising agents in drug discovery. [Link]

  • Der Pharma Chemica. (2026). Synthesis and Biological Activities of[1][12]-Oxazine Derivatives. [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of (R)-Hexahydropyrazino[2,1-c]oxazin-4(3H)-one hydrochloride

An Application Note for the Synthesis of (R)-Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one Hydrochloride Abstract This document provides a detailed, research-grade protocol for the enantioselective synthesis of (R)-Hexa...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of (R)-Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one Hydrochloride

Abstract

This document provides a detailed, research-grade protocol for the enantioselective synthesis of (R)-Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one hydrochloride. The synthetic strategy is built upon a robust two-step sequence commencing with the commercially available and optically pure (S)-piperazine-2-carboxylic acid. The methodology involves an initial reduction to the corresponding (S)-2-(hydroxymethyl)piperazine intermediate, followed by a diastereoselective intramolecular cyclization. This guide is intended for researchers in medicinal chemistry and drug development, offering in-depth mechanistic insights, a step-by-step experimental protocol, and a comprehensive discussion of the scientific rationale behind the procedural choices.

Introduction and Scientific Rationale

The hexahydropyrazino[2,1-c][1][2]oxazine scaffold is a privileged heterocyclic system in medicinal chemistry, integrating the key structural features of both piperazine and oxazine rings. Piperazine moieties are ubiquitous in pharmaceuticals due to their favorable pharmacokinetic properties and ability to act as versatile linkers.[2][3] Similarly, the oxazine ring system is a core component of numerous biologically active compounds, exhibiting a wide range of pharmacological activities including antitumor and antimicrobial properties.[4][5] The rigid, bicyclic structure of the target molecule, combined with its defined stereochemistry, makes it an attractive scaffold for the development of novel therapeutic agents with high target specificity.[6]

The synthetic approach detailed herein is designed for efficiency, scalability, and stereochemical control. It leverages the readily available chiral pool starting material, (2S)-piperazine-2-carboxylic acid, to establish the desired (R)-configuration in the final product through a sequence of stereochemically defined reactions. The key steps involve:

  • Orthogonal Protection and Reduction: The synthesis begins with the protection of the two nitrogen atoms of (2S)-piperazine-2-carboxylic acid using tert-butoxycarbonyl (Boc) groups. This is a critical step to prevent side reactions and to direct the subsequent reduction of the carboxylic acid to the primary alcohol, (S)-1,4-bis(tert-butoxycarbonyl)piperazine-2-yl)methanol.[2][7]

  • Acylation and Deprotection: The primary alcohol is then acylated with chloroacetyl chloride. This introduces the necessary two-carbon unit and the electrophilic chloride, which is essential for the subsequent cyclization.

  • Intramolecular Cyclization: The crucial ring-closing step is an intramolecular Williamson ether synthesis. A base is used to deprotonate the hydroxyl group, which then acts as a nucleophile, attacking the carbon bearing the chloride to form the oxazinone ring.[1][8] This intramolecular reaction is highly efficient and locks the conformation of the bicyclic system.

  • Deprotection and Salt Formation: Finally, the Boc protecting groups are removed under acidic conditions, and the resulting free base is converted to its hydrochloride salt to improve stability and aqueous solubility.

Overall Reaction Scheme

Experimental Protocol

Materials and Reagents
ReagentMolecular Weight ( g/mol )PuritySupplier
(2S)-Piperazine-2-carboxylic acid dihydrochloride203.07≥98%Commercial
Di-tert-butyl dicarbonate (Boc₂O)218.25≥99%Commercial
Sodium Carbonate (Na₂CO₃)105.99≥99.5%Commercial
Ethyl Chloroformate108.52≥99%Commercial
N-Methylmorpholine (NMM)101.15≥99%Commercial
Sodium Borohydride (NaBH₄)37.83≥98%Commercial
Tetrahydrofuran (THF), anhydrous72.11≥99.9%Commercial
Chloroacetyl chloride112.94≥98%Commercial
Triethylamine (Et₃N)101.19≥99.5%Commercial
Sodium Hydride (NaH), 60% dispersion in oil24.0060%Commercial
Dichloromethane (DCM), anhydrous84.93≥99.8%Commercial
Hydrochloric acid, 4M in Dioxane36.464 MCommercial
Diethyl ether (Et₂O)74.12≥99.7%Commercial
Step-by-Step Synthesis

Step 1: Synthesis of (S)-(tert-butoxycarbonyl)piperazin-2-yl)methanol

  • Boc Protection: To a solution of (2S)-piperazine-2-carboxylic acid dihydrochloride (10.0 g, 49.2 mmol) in 100 mL of 1:1 dioxane/water, add sodium carbonate (20.9 g, 197 mmol). Stir the mixture at room temperature until all solids dissolve. Add di-tert-butyl dicarbonate (23.7 g, 108 mmol) and stir vigorously at room temperature for 16 hours.

  • Extraction: Acidify the reaction mixture to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-piperazine-1,2,4-tricarboxylic acid 1,4-di-tert-butyl ester.

  • Reduction to Alcohol: Dissolve the crude product (assuming quantitative yield, 49.2 mmol) in 200 mL of anhydrous THF and cool to 0 °C under a nitrogen atmosphere. Add N-methylmorpholine (5.4 mL, 49.2 mmol), followed by the dropwise addition of ethyl chloroformate (4.7 mL, 49.2 mmol). Stir the resulting mixture at 0 °C for 30 minutes to form the mixed anhydride.

  • In a separate flask, suspend sodium borohydride (3.7 g, 98.4 mmol) in 50 mL of THF/water (4:1) and cool to 0 °C. Add the mixed anhydride solution dropwise to the NaBH₄ suspension. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up: Carefully quench the reaction by the slow addition of 1 M citric acid solution until gas evolution ceases. Extract the mixture with ethyl acetate (3 x 150 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by silica gel chromatography to obtain (S)-1,4-bis(tert-butoxycarbonyl)piperazine-2-yl)methanol.

Step 2: Synthesis of (R)-Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one

  • Acylation: Dissolve the product from Step 1 in anhydrous DCM (150 mL) and cool to 0 °C. Add triethylamine (1.2 eq) followed by the dropwise addition of chloroacetyl chloride (1.1 eq). Stir the reaction at 0 °C for 2 hours.

  • Aqueous Work-up: Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product is (S)-(1,4-bis(tert-butoxycarbonyl)piperazin-2-yl)methyl 2-chloroacetate.

  • Intramolecular Cyclization: Dissolve the crude chloroacetate in 150 mL of anhydrous THF under a nitrogen atmosphere. Cool the solution to 0 °C and add sodium hydride (1.5 eq, 60% dispersion in oil) portion-wise. The use of NaH is critical as it is a strong, non-nucleophilic base that efficiently deprotonates the alcohol without competing in substitution reactions.[9] Allow the mixture to warm to room temperature and then heat to reflux for 6 hours.

  • Quenching and Extraction: Cool the reaction to 0 °C and quench carefully with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 100 mL). Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield crude (R)-tert-butyl 4-oxo-hexahydro-1H-pyrazino[2,1-c][1][2]oxazine-8(3H,4H,9aH)-carboxylate.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Boc Deprotection: Dissolve the crude product from Step 2 in 50 mL of ethyl acetate. Add 4 M HCl in dioxane (5 eq) and stir at room temperature for 4 hours.

  • Precipitation and Isolation: The hydrochloride salt will precipitate from the solution. If necessary, add diethyl ether to facilitate complete precipitation. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final product, (R)-Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one hydrochloride, as a white or off-white solid.

Visualization of Synthetic Workflow

Synthesis_Workflow Start (S)-Piperazine-2-carboxylic acid Intermediate1 (S)-1,4-di-Boc-piperazine-2-carboxylic acid Start->Intermediate1 1. Boc₂O, Na₂CO₃ Intermediate2 (S)-(1,4-di-Boc-piperazin-2-yl)methanol Intermediate1->Intermediate2 2. Mixed Anhydride Formation 3. NaBH₄ Reduction Intermediate3 N-Chloroacetylated Intermediate Intermediate2->Intermediate3 4. Chloroacetyl Chloride, Et₃N Product_Base (R)-Hexahydropyrazino[2,1-c]oxazin-4(3H)-one Intermediate3->Product_Base 5. NaH (Intramolecular Cyclization) Final_Product (R)-Hexahydropyrazino[2,1-c]oxazin-4(3H)-one HCl Product_Base->Final_Product 6. HCl in Dioxane

Caption: Workflow for the synthesis of the target compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Chloroacetyl chloride and ethyl chloroformate are highly corrosive and lachrymatory. Handle with extreme care.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon).

  • Sodium borohydride (NaBH₄) is flammable and reacts with acidic solutions to produce flammable hydrogen gas. Quench reactions carefully and slowly.

References

  • Stucchi, M., et al.
  • Al-Sharqi, F. S., et al. (2024). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega.
  • Zhang, Y., et al. (2023). Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1][2]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Gao, H., & Renslo, A. R. (2007). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. The Journal of Organic Chemistry. [Link]

  • BenchChem. The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity and Biological Significance. BenchChem.
  • Request PDF. A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines.
  • Al-Sharqi, F. S., et al. (2024). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone)
  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Thieme Chemistry.
  • R Discovery. (2007). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. R Discovery.
  • Gao, H., & Renslo, A. R. (2007). A practical synthesis of differentially protected 2-(hydroxymethyl)piperazines. PubMed. [Link]

  • Request PDF. (2020). Organocatalytic Enantioselective Synthesis of 1,3‐Oxazinanes and Hexahydropyrimidines via [4+2]‐Annulation of Cyclic N‐Sulfimines.
  • Al-Sanea, M. M., et al. (2022).
  • Singh, N., et al. (2010). The diverse pharmacological importance of Pyrazolone Derivatives : A Review.
  • Movassaghi, M., & Hill, M. D. (2008).
  • Kimmel, K. L., & Widen, J. C. (2012). Enantioselective Synthesis of 3,4-Dihydro-1,2-oxazepin-5(2H)-ones and 2,3-Dihydropyridin-4(1H)-ones from β-Substituted β-Hydroxyaminoaldehydes. PMC.
  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review.
  • Sharma, R., et al. (2021). Medicinal and Biological Significance of Phenoxazine Derivatives. PubMed. [Link]

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Application

Application Notes &amp; Protocol: Strategic N-Acylation of Hexahydropyrazino[2,1-c]oxazin-4(3H)-one

Application Notes & Protocol: Strategic N-Acylation of Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one Introduction: The Strategic Importance of N-Acylation The hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one scaffold is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocol: Strategic N-Acylation of Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one

Introduction: The Strategic Importance of N-Acylation

The hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one scaffold is a conformationally constrained bicyclic system of significant interest in medicinal chemistry. Its rigid structure serves as a valuable building block for designing ligands with precise three-dimensional orientations, crucial for selective interaction with biological targets. N-acylation of this scaffold at the secondary amine position is a pivotal transformation, enabling the introduction of a vast array of functional groups. This modification is fundamental for structure-activity relationship (SAR) studies, allowing for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[3]

This document provides a comprehensive guide to the N-acylation of this bicyclic lactam, detailing a robust experimental protocol. Beyond a simple recitation of steps, it delves into the chemical principles governing the reaction, offering insights into reagent selection, reaction optimization, and troubleshooting.

Mechanistic Rationale and Regioselectivity

The hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one core possesses two nitrogen atoms. However, their chemical reactivity is vastly different, ensuring a highly regioselective acylation.

  • N-8 (Secondary Amine): This nitrogen is a typical secondary amine, possessing a lone pair of electrons that is readily available for nucleophilic attack. It is the primary site of acylation.

  • N-2 (Amide Nitrogen): This nitrogen is part of an amide functional group (a lactam). Its lone pair is delocalized through resonance with the adjacent carbonyl group. This delocalization significantly reduces its nucleophilicity, rendering it unreactive under standard N-acylation conditions.[4]

Therefore, the reaction proceeds selectively at the N-8 position without the need for protecting groups on the amide nitrogen. The general mechanism, when using an acyl chloride, is a nucleophilic addition-elimination reaction.[5] A non-nucleophilic base is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[6]

Experimental Workflow Overview

The following diagram provides a high-level overview of the entire N-acylation process, from initial setup to final product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Reagent & Glassware Preparation (Anhydrous) dissolve_amine Dissolve Substrate & Add Base prep_reagents->dissolve_amine 1 cool_reaction Cool to 0 °C dissolve_amine->cool_reaction 2 add_acyl Slow Addition of Acylating Agent cool_reaction->add_acyl 3 stir_rt Stir at Room Temp & Monitor (TLC/LC-MS) add_acyl->stir_rt 4 quench Aqueous Quench stir_rt->quench 5 extract Liquid-Liquid Extraction quench->extract 6 purify Column Chromatography extract->purify 7 analyze Characterization (NMR, MS, IR) purify->analyze 8

Caption: High-level workflow for the N-acylation protocol.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-acylation using an acyl chloride. The reaction can be readily adapted for various acylating agents.

4.1. Materials and Reagents

  • Substrate: (R)-Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one hydrochloride[7] or the corresponding free base.

  • Acylating Agent: Acyl chloride or acid anhydride (e.g., Benzoyl chloride, 1.05 eq).

  • Base: Anhydrous triethylamine (TEA) or N,N-diisopropylethylamine (DIEA). Use 2.5 eq for the hydrochloride salt or 1.5 eq for the free base.

  • Catalyst (Optional): 4-(Dimethylamino)pyridine (DMAP) (0.05 - 0.1 eq).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Workup Reagents: Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification: Silica gel for column chromatography.

Safety Precaution: Handle acyl chlorides and DMAP in a fume hood. DMAP is highly toxic and can be absorbed through the skin.[8] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

4.2. Step-by-Step Procedure

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (R)-hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one hydrochloride (1.0 eq).

  • Dissolution: Add anhydrous DCM (approx. 0.1 M concentration relative to the substrate). Stir the resulting suspension.

  • Basification: Add triethylamine (2.5 eq) to the suspension. Stir at room temperature for 15-20 minutes. The mixture should become a clear solution as the free base is formed.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation: Slowly add a solution of the acyl chloride (1.05 eq) in a small amount of anhydrous DCM dropwise to the cold reaction mixture.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by adding deionized water.

  • Workup: Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).[5]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.

  • Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

Application Notes: Rationale and Optimization

5.1. Choice of Base: More Than a Proton Sponge

The base is critical for neutralizing the HCl generated from the acyl chloride.[4][6]

  • Triethylamine (TEA) & DIEA: These are standard, non-nucleophilic bases suitable for most acylations. DIEA is bulkier and can be advantageous when dealing with sterically sensitive substrates to minimize side reactions.

  • Pyridine: While it can be used, pyridine is also a nucleophile and can compete with the substrate to react with the acyl chloride, forming an acylpyridinium salt. This can sometimes be beneficial, acting as a catalytic cycle, but for a straightforward protocol, TEA or DIEA is preferred.[9]

5.2. The Role of DMAP as a Hyper-Nucleophilic Catalyst

For sluggish reactions involving unreactive acylating agents or sterically hindered substrates, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can dramatically increase the reaction rate.[1][10]

  • Mechanism of Action: DMAP is a "hyper-nucleophilic" catalyst. It rapidly attacks the acyl chloride to form a highly reactive N-acylpyridinium salt.[1] This intermediate is a much more potent acylating agent than the original acyl chloride, and it readily transfers the acyl group to the secondary amine of the substrate, regenerating the DMAP catalyst.[11]

G AcylCl Acyl Chloride (R-COCl) Intermediate N-Acylpyridinium Salt [Highly Reactive] AcylCl->Intermediate + DMAP DMAP DMAP Product N-Acylated Product Intermediate->Product + Substrate Substrate Substrate (Bicyclic Amine) Product->DMAP - H⁺ (to Base)

Caption: Catalytic cycle of DMAP in N-acylation reactions.

5.3. Acylating Agents: A Spectrum of Reactivity

  • Acyl Chlorides: Highly reactive and widely available, making them the most common choice. They react rapidly, often at 0 °C to room temperature.[2][12]

  • Acid Anhydrides: Generally less reactive than acyl chlorides.[6] These reactions may require longer reaction times, gentle heating, or the use of a catalyst like DMAP to proceed efficiently.[10]

  • Carboxylic Acids (Coupling Reagents): For sensitive substrates, direct coupling of a carboxylic acid using reagents like HATU, HOBt, or EDC is an effective but more expensive alternative. These methods are standard in peptide chemistry and generate amide bonds under very mild conditions.[13]

5.4. Summary of Reaction Parameters

Acylating AgentTypical BaseCatalystTemperatureRelative RateKey Considerations
Aliphatic Acyl Chloride TEA / DIEANot usually required0 °C to RTFastHighly reactive, may require cooling to control exotherm.
Aromatic Acyl Chloride TEA / DIEANot usually required0 °C to RTFastStandard conditions are highly effective.
Acid Anhydride TEA / DIEADMAP (recommended)RT to 40 °CModerateSlower reaction; DMAP catalysis is highly beneficial.[1][8]
Carboxylic Acid DIEACoupling Agent (HATU, EDC)RTVariableMild conditions, ideal for sensitive substrates; higher cost.[13]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive acylating agent (hydrolyzed).2. Insufficient base (if using HCl salt).3. Low reactivity of substrate/reagent.1. Use fresh or newly opened acylating agent.2. Ensure at least 2.2 eq of base for HCl salt.3. Add 0.1 eq of DMAP; consider gentle heating (40 °C).
Multiple Products by TLC 1. Diacylation (highly unlikely on amide N).2. Side reactions from impurities.3. Degradation of product or starting material.1. Confirm structures by MS; unlikely to be the issue.2. Ensure purity of starting materials.3. Run the reaction at a lower temperature (0 °C).
Difficult Purification 1. Product has similar polarity to a byproduct.2. Streaking on silica column.1. Try a different solvent system for chromatography.2. Add 0.5-1% TEA to the eluent to sharpen peaks for basic compounds.

Conclusion

The N-acylation of hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one is a reliable and high-yield transformation critical for the diversification of this privileged scaffold. By understanding the principles of regioselectivity and the roles of the base and optional catalyst, researchers can efficiently synthesize a wide range of amide derivatives. The protocol detailed herein serves as a robust starting point, which can be optimized based on the specific reactivity of the chosen acylating agent to support discovery programs in medicinal chemistry and drug development.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation.
  • Organic Chemistry Portal. (n.d.). 4-Dimethylaminopyridine (DMAP).
  • Mastering Chemistry Help. (2013). Acylation of amines.
  • Lumen Learning. (n.d.). Reactions of amines. Organic Chemistry II.
  • Pearson. (n.d.). Show how you can synthesize the following tertiary amine three different ways.
  • Santen, T. (2011). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. University of Groningen.
  • Lee, J., et al. (2024). Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. ACS Omega.
  • MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Chemistry LibreTexts. (2025). Reactions of Amines.
  • De Vleeschauwer, M., et al. (2006). Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments. PubMed.
  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines.
  • Gore, R. P., et al. (2011). A review on N-acylation: Reagents, condition and their applications. Der Pharma Chemica.
  • J&K Scientific. (n.d.). (R)-Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one hydrochloride. Available at:

  • Katritzky, A. R., et al. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC.
  • Google Patents. (n.d.). Crystalline 2-(3,5-Bis(trifluoromethyl)phenyl)-N-(4-(4-fluoro-2-methylphenyl)-6-((7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c][1][2]oxazin-8(1H)-yl)pyridin-3-yl)-N,2-dimethyl-propanamide. Available at:

  • BenchChem. (2025). Application Notes and Protocols: N-acylation of Anilines with 4-Acetylpiperidine-1-carbonyl chloride.

Sources

Method

Application Note: Solid-Phase Synthesis of Hexahydropyrazino[2,1-c]oxazin-4(3H)-one Scaffolds via N-Acyliminium Cyclization

Executive Summary The development of constrained bicyclic peptidomimetics is a cornerstone of modern drug discovery, particularly for targeting protein-protein interactions (PPIs). The hexahydropyrazino[2,1-c]oxazin-4(3H...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of constrained bicyclic peptidomimetics is a cornerstone of modern drug discovery, particularly for targeting protein-protein interactions (PPIs). The hexahydropyrazino[2,1-c]oxazin-4(3H)-one scaffold serves as a highly rigid, stereochemically defined β-turn mimetic. Synthesizing this complex oxabicycloalkane system in solution often suffers from poor yields due to intermolecular side reactions. However, translating this chemistry to a solid-phase peptide synthesis (SPPS) framework leverages the pseudo-dilution effect, enabling a highly efficient, tandem cleavage-cyclization cascade driven by a reactive N-acyliminium intermediate[1].

This application note provides a comprehensive, self-validating protocol for the solid-phase assembly of hexahydropyrazino[2,1-c]oxazin-4(3H)-one derivatives, detailing the mechanistic causality behind each experimental choice.

Mechanistic Framework: The N-Acyliminium Pathway

The core logic of this synthesis relies on the generation of an N-acyliminium ion —an exceptionally powerful electrophile—directly on the solid support or during the cleavage step.

When a linear peptide precursor containing a C-terminal serine (providing a hydroxyl nucleophile) and an N-terminal masked aldehyde (acetal) is exposed to strong acid, three things happen simultaneously:

  • The peptide is cleaved from the resin.

  • The acetal is unmasked and condenses with the adjacent amide nitrogen to form the N-acyliminium ion.

  • The newly freed serine side-chain hydroxyl group undergoes a stereoselective intramolecular nucleophilic attack on the iminium carbon.

Workflow N1 1. Resin-Bound Serine Fmoc-Ser(tBu)-Resin N2 2. Fmoc Deprotection 20% Piperidine in DMF N1->N2 N3 3. Acetal Coupling Masked Aldehyde Addition N2->N3 N4 4. Acidic Cleavage Anhydrous TFA/TIS N3->N4 N5 5. N-Acyliminium Formation Highly Reactive Intermediate N4->N5 N6 6. Intramolecular Cyclization Hexahydropyrazino[2,1-c]oxazin-4(3H)-one N5->N6

Fig 1. Solid-phase workflow for hexahydropyrazino[2,1-c]oxazin-4(3H)-one synthesis.

Strategic Experimental Design & Causality

To ensure high purity and prevent the degradation of the target scaffold, the experimental parameters must be tightly controlled. The logic behind these choices forms a self-validating system where failure at any node points directly to a specific chemical misstep.

  • Solid-Phase Pseudo-Dilution: Immobilization on a polymeric resin restricts the translational motion of the reactive intermediates. This kinetically favors the intramolecular cyclization required to form the bicyclic system over intermolecular cross-linking, which typically plagues solution-phase iminium chemistry[1].

  • Anhydrous Cleavage Cocktail: Standard SPPS cleavage cocktails often contain 2.5% to 5% water to scavenge carbocations [2]. This is fatal to this protocol. Water is a strong nucleophile that will competitively attack the N-acyliminium intermediate, yielding a hydroxylated acyclic byproduct. Using an strictly anhydrous Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) mixture ensures the serine hydroxyl is the exclusive nucleophile.

  • Masked Aldehyde Precursors: Using an acetal (e.g., dimethyl acetal) instead of a free aldehyde during the coupling phase prevents premature on-resin imine formation and degradation. The acetal is perfectly stable to standard Fmoc-deprotection conditions (20% piperidine) and is only unmasked during the final acidic cleavage.

Logic C1 Solid-Phase Support R1 Pseudo-Dilution Effect Prevents Intermolecular Reactions C1->R1 C2 Anhydrous TFA R2 Prevents Water Quenching of N-Acyliminium Ion C2->R2 C3 Serine Nucleophile R3 Stereoselective Attack Yields Oxazine Scaffold C3->R3

Fig 2. Causality of experimental design choices in bicyclic scaffold generation.

Step-by-Step Protocol

This methodology is scaled for a 0.1 mmol synthesis using standard manual or automated SPPS equipment.

Phase 1: Resin Preparation & Nucleophile Incorporation
  • Resin Swelling: Weigh 167 mg of Rink Amide AM resin (loading ~0.6 mmol/g) into a fritted solid-phase reaction vessel. Swell in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 3 mL).

  • Coupling of the Nucleophile Source:

    • Dissolve Fmoc-Ser(tBu)-OH (0.4 mmol, 4 eq) and OxymaPure (0.4 mmol, 4 eq) in 2 mL of DMF.

    • Add N,N'-Diisopropylcarbodiimide (DIC) (0.4 mmol, 4 eq).

    • Add the activated mixture to the resin and agitate for 60 minutes at room temperature.

  • Validation Checkpoint (Kaiser Test): Perform a Kaiser ninhydrin test on a few resin beads. A yellow (negative) result validates complete coupling. A blue (positive) result indicates incomplete reaction; repeat step 3.

Phase 2: Aldehyde Precursor Incorporation
  • Fmoc Deprotection: Remove the Fmoc group from the serine residue using 20% Piperidine in DMF (2 × 10 min). Wash with DMF (5 × 3 mL).

  • Acetal Coupling:

    • Dissolve the masked aldehyde building block, e.g., N-Fmoc-aminoacetaldehyde dimethyl acetal (0.4 mmol, 4 eq), OxymaPure (0.4 mmol), and DIC (0.4 mmol) in DMF.

    • Add to the resin and agitate for 90 minutes.

  • Final Wash: Wash the resin sequentially with DMF (5 × 3 mL), DCM (5 × 3 mL), and dry under a stream of nitrogen for 15 minutes.

Phase 3: Tandem Cleavage and N-Acyliminium Cyclization
  • Cleavage Cocktail Preparation: Prepare a strictly anhydrous cleavage cocktail consisting of 95% TFA and 5% TIS. Do not add water.

  • Reaction: Add 3 mL of the cleavage cocktail to the dried resin. Agitate gently for 2 hours at room temperature. Causality Note: During this window, the tBu group is removed, the peptide is cleaved from the resin, the acetal is converted to an iminium ion, and the serine hydroxyl attacks to form the hexahydropyrazino[2,1-c]oxazin-4(3H)-one ring.

  • Precipitation: Filter the cleavage solution into a centrifuge tube containing 15 mL of ice-cold diethyl ether. Wash the resin with an additional 1 mL of TFA and combine.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet with cold ether twice more, and dry the crude bicyclic product under vacuum.

Data Presentation & Expected Outcomes

The tandem cyclization strategy is highly robust. Depending on the amino acid side-chain utilized in Phase 1, structural diversity can be easily achieved. The table below summarizes the quantitative expectations based on established literature[1].

Precursor NucleophileProtective GroupCleavage / Cyclization ReagentResulting Bicyclic ScaffoldTypical Crude Purity (LC-MS)
Serine (-OH) tert-Butyl (tBu)Anhydrous TFA / TIS (95:5)Hexahydropyrazino[2,1-c][1,4]oxazine > 85%
Threonine (-OH)tert-Butyl (tBu)Anhydrous TFA / TIS (95:5)Methyl-hexahydropyrazino-oxazine> 80%
Cysteine (-SH)Trityl (Trt)Anhydrous TFA / TIS (95:5)Hexahydropyrazino[2,1-c][1,4]thiazine> 90%
Diaminopropionic AcidBoc10% H₂SO₄ in AcOHHexahydropyrazino[1,2-a]pyrazine> 85%

Analytical Validation: To validate the successful formation of the hexahydropyrazino[2,1-c]oxazin-4(3H)-one scaffold, subject the crude product to ¹H-NMR. The diagnostic shift of the newly formed bridgehead proton (CH) at the junction of the oxazine and pyrazine rings typically appears significantly downfield (δ 5.5 – 6.0 ppm) due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.

References[1] Title: Solid-Phase Synthesis of Bicyclic Dipeptide Mimetics by Intramolecular Cyclization of Alcohols, Thiols, Amines, and Amides with N-Acyliminium Intermediates

Source: Organic Letters, ACS Publications URL:[Link][2] Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory Source: University of California, Irvine URL:[Link]

Sources

Application

The Versatile Hexahydropyrazino[2,1-c]oxazin-4(3H)-one Scaffold: A Guide to its Application in Modern Drug Design

The Versatile Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one Scaffold: A Guide to its Application in Modern Drug Design The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chem...

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Author: BenchChem Technical Support Team. Date: March 2026

The Versatile Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one Scaffold: A Guide to its Application in Modern Drug Design

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, seeking scaffolds that offer a unique blend of structural rigidity, three-dimensional complexity, and synthetic tractability. Among these, the hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one core has emerged as a privileged structure, demonstrating significant potential in the development of drugs targeting a range of challenging diseases. This guide provides an in-depth exploration of this scaffold's application in drug design, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

I. The Strategic Advantage of the Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one Scaffold

The hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one scaffold is a fused bicyclic system that offers several key advantages in drug design. Its inherent three-dimensionality allows for the precise spatial orientation of substituents, enabling tailored interactions with the complex topographies of biological targets. The presence of multiple heteroatoms provides opportunities for hydrogen bonding and other polar interactions, which are crucial for high-affinity binding. Furthermore, the scaffold's synthetic accessibility allows for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

A prime example of this scaffold's potential is in the development of antagonists for neurokinin (NK) receptors. Specifically, derivatives of hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one have been investigated as potent antagonists of the NK1 and NK3 receptors.[1][3] These receptors are implicated in a variety of physiological and pathological processes, including pain, inflammation, and mood disorders. The successful incorporation of this scaffold into NK1/NK3 receptor antagonists highlights its ability to serve as a platform for the development of central nervous system (CNS) active agents.

Beyond the CNS, the broader class of oxazine-containing heterocyclic compounds has demonstrated a wide array of biological activities. These include the inhibition of enzymes such as monoacylglycerol lipase (MAGL), which is involved in neuroinflammation, and poly (ADP-ribose) polymerase 7 (PARP7), a target in oncology.[3] This versatility underscores the potential of the hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one scaffold as a foundational element in the design of a new generation of therapeutics.

II. Synthesis of the Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one Scaffold and its Derivatives

The synthesis of the hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one core and its derivatives is a critical step in the drug discovery process. The following protocols provide a general framework for the synthesis of this scaffold, which can be adapted and optimized for specific target molecules.

Protocol 1: General Synthesis of a Pyrazino-Oxazinone Core

This protocol is adapted from the synthesis of related pyrazino[2,3-b][1][2]oxazin-3(4H)-one structures and can be modified for the target scaffold.[4] The key transformation involves the cyclization of a substituted pyrazine with a hydroxyacetate derivative.

Materials:

  • Substituted 2-aminopyrazine

  • Methyl 2-hydroxyacetate

  • Potassium tert-butoxide (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Water

  • 2M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Under a nitrogen atmosphere, suspend the substituted 2-aminopyrazine (1.0 eq) and methyl 2-hydroxyacetate (3.0 eq) in anhydrous THF.

  • Add potassium tert-butoxide (2.5 eq, 1 M in THF) to the suspension at ambient temperature.

  • Heat the reaction mixture to 50°C and stir for 18 hours. Monitor the reaction progress by LC-MS.

  • If starting material remains, add an additional portion of potassium tert-butoxide (1.0 eq) and continue stirring at 50°C for another 1-2 hours.

  • Once the reaction is complete, cool the mixture to ambient temperature.

  • Partition the mixture between water and ethyl acetate. Discard the organic layer.

  • Acidify the aqueous layer to pH 4 with 2M HCl.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the desired pyrazino-oxazinone core.

Causality Behind Experimental Choices:

  • The use of a strong base like potassium tert-butoxide is essential to deprotonate the amine and the hydroxyl group, facilitating the nucleophilic attack and subsequent cyclization.

  • Heating the reaction mixture increases the reaction rate and helps to drive the reaction to completion.

  • The workup procedure is designed to remove unreacted starting materials and byproducts, and to isolate the desired product based on its solubility and polarity.

Visualizing the Synthetic Workflow

G cluster_synthesis Synthesis Workflow start Substituted 2-aminopyrazine + Methyl 2-hydroxyacetate reaction Cyclization with Potassium tert-butoxide in THF at 50°C start->reaction workup Aqueous Workup and Extraction reaction->workup purification Silica Gel Chromatography workup->purification product Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one Core purification->product

Caption: A generalized workflow for the synthesis of the pyrazino-oxazinone core.

III. Application in Targeting Neurokinin Receptors

As previously mentioned, the hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one scaffold is a key component of potent NK1 and NK3 receptor antagonists.[1][3] These G-protein coupled receptors are activated by the neuropeptides Substance P and Neurokinin B, respectively, and are involved in the modulation of pain, mood, and thermoregulation.[5][6]

Signaling Pathway of NK1 and NK3 Receptors

The activation of NK1 and NK3 receptors by their respective ligands initiates a signaling cascade that leads to various cellular responses.

G cluster_pathway NK1/NK3 Receptor Signaling Pathway ligand Substance P (NK1R) Neurokinin B (NK3R) receptor NK1/NK3 Receptor (GPCR) ligand->receptor g_protein Gq/11 receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Neuronal Excitation Neurotransmitter Release Vasodilation ca_release->cellular_response pkc->cellular_response

Caption: Simplified signaling cascade of NK1 and NK3 receptors.

Protocol 2: NK1 Receptor Radioligand Binding Assay

This protocol provides a method for evaluating the binding affinity of novel compounds containing the hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one scaffold to the NK1 receptor.[7][8]

Materials:

  • Cell membranes expressing the human NK1 receptor

  • [¹²⁵I]-Substance P (Radioligand)

  • Unlabeled Substance P

  • Test compounds

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA, and protease inhibitors

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂

  • Scintillation fluid

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds and unlabeled Substance P in assay buffer.

  • In a 96-well filter plate, add assay buffer, cell membranes, and either the test compound, unlabeled Substance P (for non-specific binding), or buffer (for total binding).

  • Add the radioligand ([¹²⁵I]-Substance P) to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Terminate the incubation by rapidly filtering the contents of the plate through a cell harvester and washing the filters with ice-cold wash buffer.

  • Dry the filters and add scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value for each test compound.

Data Analysis: The IC₅₀ values, representing the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, can be determined by non-linear regression analysis of the competition binding data.

CompoundIC₅₀ (nM)
Reference Antagonist1.2
Test Compound A5.8
Test Compound B23.4

IV. Broader Applications and Future Directions

The utility of the hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one scaffold is not limited to NK receptor antagonism. As mentioned, related structures have shown promise as inhibitors of MAGL and PARP7.

Monoacylglycerol Lipase (MAGL) Inhibition

MAGL is a key enzyme in the endocannabinoid system, responsible for the degradation of the neurotransmitter 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to elevated levels of 2-AG, which has therapeutic potential in the treatment of neuroinflammatory and anxiety disorders.

Protocol 3: Fluorometric MAGL Inhibitor Screening Assay

This high-throughput screening assay provides a rapid method to identify potential MAGL inhibitors.[9][10]

Materials:

  • Recombinant human MAGL enzyme

  • MAGL substrate (e.g., a fluorogenic ester)

  • Test compounds

  • Assay Buffer: Tris-HCl buffer, pH 7.2, containing EDTA

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add the MAGL enzyme to the wells of a 96-well plate.

  • Add the test compounds to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the MAGL substrate to all wells.

  • Measure the increase in fluorescence over time using a fluorescence plate reader (e.g., Ex/Em = 360/460 nm).

  • Calculate the rate of reaction for each well and determine the percent inhibition for each test compound.

Poly (ADP-ribose) Polymerase 7 (PARP7) Inhibition

PARP7 is a mono-ADP-ribosyltransferase that plays a role in the regulation of the type I interferon signaling pathway.[11][12][13] Inhibition of PARP7 can enhance anti-tumor immunity, making it an attractive target for cancer therapy.[14]

PARP7 Signaling Pathway and its Role in Immunity

G cluster_parp7 PARP7 in Type I Interferon Signaling cGAS_STING cGAS-STING Pathway Activation (Cytosolic DNA) TBK1 TBK1 cGAS_STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IFN_production Type I Interferon (IFN-β) Production IRF3->IFN_production IFNAR IFN-α/β Receptor (IFNAR) IFN_production->IFNAR JAK_STAT JAK-STAT Pathway IFNAR->JAK_STAT ISG Interferon-Stimulated Genes (ISGs) Expression JAK_STAT->ISG PARP7 PARP7 PARP7->TBK1 inhibits (mono-ADP-ribosylation)

Caption: PARP7 negatively regulates the cGAS-STING pathway by inhibiting TBK1.

V. ADME-T Considerations and Structure-Activity Relationships (SAR)

While detailed ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data for the hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one scaffold is not extensively published, general principles of drug design suggest that its physicochemical properties can be fine-tuned through chemical modification. The scaffold's molecular weight and lipophilicity can be adjusted by varying the substituents, which will impact its solubility, permeability, and metabolic stability. In silico ADME-T prediction tools can be valuable in the early stages of drug design to guide the selection of promising derivatives.[15][16]

SAR studies on related pyrazine derivatives have shown that the nature and position of substituents can have a profound impact on their biological activity. For example, in a series of pyrazine-based inhibitors, the introduction of specific functional groups led to significant improvements in potency and selectivity.[17] A systematic exploration of the chemical space around the hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one core is warranted to elucidate the SAR for various biological targets.

VI. Conclusion

The hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one scaffold represents a valuable starting point for the design of novel therapeutic agents. Its unique structural features and synthetic accessibility make it an attractive platform for targeting a diverse range of biological targets, from GPCRs in the CNS to enzymes involved in cancer and inflammation. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this promising scaffold in their drug discovery endeavors.

VII. References

  • Crystalline 2-(3,5-Bis(trifluoromethyl)phenyl)-N-(4-(4-fluoro-2-methylphenyl)-6-((7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c][1][2]oxazin-8(1H) - Google Patents. (n.d.). Retrieved from

  • Monoacylglycerol Lipase Inhibitor Screening Kit (Fluorometric) - Assay Genie. (n.d.). Retrieved from [Link]

  • Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies - PMC. (n.d.). Retrieved from [Link]

  • (S)-Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one hydrochloride | Chemsrc. (2025, August 26). Retrieved from [Link]

  • Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC. (n.d.). Retrieved from [Link]

  • US8796269B2 - Crystalline 2-(3,5-Bis(trifluoromethyl)phenyl)-N-(4-(4-fluoro-2-methylphenyl)-6-((7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c][1][2]oxazin-8(1H) - Google Patents. (n.d.). Retrieved from

  • PARP7: an Emerging Therapeutic Target-Insights into Biological Functions and Advances in Small-Molecule Inhibitor Development | Journal of Medicinal Chemistry - ACS Publications. (2025, September 24). Retrieved from [Link]

  • Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies - PubMed. (2021, September 9). Retrieved from [Link]

  • PARP7 Inhibition: A Promising Pathway to Advancements in Cancer Therapy - PMC - NIH. (2023, May 4). Retrieved from [Link]

  • Neurokinin 1/3 Receptor Antagonists for Vasomotor Symptoms in Women with Breast Cancer - healthbook TIMES Oncology Hematology. (2025, December 8). Retrieved from [Link]

  • RECEPTOR INTERNALIZATION ASSAYS | Innoprot. (n.d.). Retrieved from [Link]

  • New and efficient synthesis of 1,4-oxazines through the reaction of acetylenic esters and nitrosonaphthols in the presence of phosphine derivatives - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study - PMC. (n.d.). Retrieved from [Link]

  • Neurokinin 1 Receptor (NK1R) Monoclonal Antibody - Assay Genie. (n.d.). Retrieved from [Link]

  • (PDF) ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents Production and hosting by Elsevier - ResearchGate. (n.d.). Retrieved from [Link]

  • Design, synthesis and biological evaluation of 2H-[1][2]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - RSC Publishing. (n.d.). Retrieved from [Link]

  • In-Silico Evaluation of Binding Interaction and ADME Properties of Novel Pyrazoline and Pyrimidine Derivatives Targeting Cyclooxygenase-2 Enzyme | Al Mustansiriyah Journal of Pharmaceutical Sciences. (2025, January 14). Retrieved from [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - MDPI. (2024, December 3). Retrieved from [Link]

  • Development of a Highly Potent Neurokinin-3 Receptor Inhibitor: Design, Synthesis, and Evaluation - ACS Publications. (2025, June 26). Retrieved from [Link]

  • PARP7 inhibition stabilizes STAT1/STAT2 and relieves experimental autoimmune encephalomyelitis in mice - PMC. (n.d.). Retrieved from [Link]

  • WO2019180634A1 - Synthesis of oxazinone-containing bicyclic aromatic and heteroaromatic aldehydes - Google Patents. (n.d.). Retrieved from

  • Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches - MDPI. (2025, October 9). Retrieved from [Link]

  • Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography - PMC. (2019, February 7). Retrieved from [Link]

  • Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics - Arabian Journal of Chemistry. (2023, July 20). Retrieved from [Link]

  • Full article: Elinzanetant, a new combined neurokinin-1/-3 receptor antagonist for the treatment of postmenopausal vasomotor symptoms - Taylor & Francis. (2024, June 13). Retrieved from [Link]

  • Loss of Parp7 increases type I interferon signalling and reduces pancreatic tumour growth by enhancing immune cell infiltration - Frontiers. (n.d.). Retrieved from [Link]

  • Loss of PARP7 Increases Type I Interferon Signaling in EO771 Breast Cancer Cells and Prevents Mammary Tumor Growth by Increasing Antitumor Immunity - MDPI. (2023, July 20). Retrieved from [Link]

  • (PDF) N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2- (4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471), a Novel - ResearchGate. (2014, July 11). Retrieved from [Link]

  • What are NK3 antagonists and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved from [Link]

  • Novel Hexahydro-1H-Pyrazino[1,2-a]pyrazine Compounds for Treating Autoimmune Diseases - PMC. (n.d.). Retrieved from [Link]

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Method

HPLC purification of hexahydropyrazino[2,1-c]oxazin-4(3H)-one derivatives

High-Performance Liquid Chromatography (HPLC) Purification of Hexahydropyrazino[2,1-c]oxazin-4(3H)-one Derivatives: A Comprehensive Protocol and Mechanistic Guide Introduction and Scaffold Profiling Hexahydropyrazino[2,1...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Liquid Chromatography (HPLC) Purification of Hexahydropyrazino[2,1-c]oxazin-4(3H)-one Derivatives: A Comprehensive Protocol and Mechanistic Guide

Introduction and Scaffold Profiling

Hexahydropyrazino[2,1-c]oxazin-4(3H)-one derivatives are highly versatile bicyclic scaffolds frequently utilized in medicinal chemistry for the development of kinase inhibitors, central nervous system (CNS) therapeutics, and antimicrobial agents[1][2]. Structurally, these molecules feature a basic piperazine ring fused to an oxazinone (lactam) moiety.

While the lactam is generally stable under standard conditions, the secondary or tertiary amine within the piperazine ring presents significant chromatographic liabilities. During reversed-phase HPLC (RP-HPLC), this basic nitrogen (pKa ~8.0–9.5) is prone to secondary electrostatic interactions with residual silanol groups on silica-based stationary phases. If not mechanistically addressed, this leads to severe peak tailing, poor resolution, and low recovery[3][4].

This application note provides a self-validating, field-proven methodology for the preparative HPLC purification of these derivatives, grounded in chromatographic causality and thermodynamic principles.

Mechanistic Causality: Overcoming the Silanol Effect

To achieve high-purity fractions (>95%), the purification strategy must dictate the ionization state of the piperazine nitrogen. Residual silanols (Si-OH) on standard C18 columns have a pKa of ~3.5 to 4.5. At a neutral pH, these silanols are ionized (Si-O⁻), while the piperazine nitrogen is protonated (NH⁺). This creates a strong electrostatic attraction that disrupts the primary hydrophobic retention mechanism, causing the analyte to "drag" through the column[4].

We employ two distinct, mutually exclusive strategies to neutralize this interaction:

  • Strategy A (Low pH Ion-Pairing): Utilizing 0.1% Trifluoroacetic Acid (TFA) drops the mobile phase pH to ~2.0. This suppresses silanol ionization (converting them back to neutral Si-OH) and fully protonates the piperazine. The trifluoroacetate counter-ion forms a hydrophobic ion-pair with the protonated amine, masking the positive charge and facilitating sharp, predictable elution[5][6].

  • Strategy B (High pH Deprotonation): Utilizing 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with ammonium hydroxide. This forces the mobile phase pH above the pKa of the piperazine, rendering the molecule entirely neutral. By eliminating the positive charge on the analyte, electrostatic interactions with ionized silanols are completely bypassed, maximizing hydrophobic retention and column loading capacity[7][8].

Mechanism N1 Mobile Phase pH 7.0 (Protonated Amine) N2 Ionized Silanols (SiO-) N1->N2 N3 Electrostatic Binding (Severe Peak Tailing) N2->N3 N4 Mobile Phase pH 10.5 (Neutral Amine) N5 Ionized Silanols (SiO-) N4->N5 N6 Hydrophobic Retention (Sharp, Symmetrical Peaks) N5->N6

Caption: Mechanistic effect of mobile phase pH on piperazine-silanol interactions.

Quantitative Data and Method Selection

Before initiating preparative purification, it is critical to evaluate the physicochemical constraints of the specific derivative. Table 1 outlines the baseline parameters, while Table 2 compares the efficacy of mobile phase modifiers.

Table 1: Physicochemical Profile of Hexahydropyrazino[2,1-c]oxazin-4(3H)-one Derivatives

Property Value / Characteristic Chromatographic Implication
Basic Nitrogen pKa ~8.0 - 9.5 (Piperazine core) Highly ionized at neutral pH; mandates strict pH control.
Lactam Stability Stable in pH 2.0 – 11.0 Tolerates both 0.1% TFA and 10 mM NH₄HCO₃ modifiers.

| UV Absorbance | Weak native chromophore | Requires low-wavelength UV monitoring (210–220 nm) or MS-directed fractionation. |

Table 2: Mobile Phase Modifier Comparison for Piperazine Scaffolds

Modifier System pH Range Mechanism of Action Advantages Limitations
0.1% TFA ~2.0 Strong Ion-pairing Excellent solubility; sharpens peaks effectively. Causes ion suppression in MS; leaves residual TFA salts[6].
10 mM NH₄HCO₃ ~10.0 - 10.5 Amine Deprotonation Maximizes loading capacity; highly MS compatible[8]. Requires specialized hybrid-silica columns (pH stable)[7].

| 0.1% Formic Acid | ~2.7 | Weak Ion-pairing | Excellent MS volatility. | Often insufficient to prevent tailing for basic piperazines[3]. |

Workflow A Crude Mixture Hexahydropyrazino[2,1-c]oxazin-4(3H)-one B Analytical LC-MS Profiling (Check Stability & Symmetry) A->B C Assess Peak Symmetry (Tf) B->C D Tf > 1.5 (Tailing) Use High pH C->D E Tf ≤ 1.5 (Symmetrical) Use Low pH C->E F High-pH Prep-HPLC (10mM NH4HCO3, pH 10.5) Hybrid C18 Column D->F Deprotonate Amine G Low-pH Prep-HPLC (0.1% TFA, pH 2.0) Standard C18 Column E->G Ion-Pairing H Fraction Pooling & Lyophilization F->H G->H

Caption: Decision matrix for selecting preparative HPLC conditions based on analytical peak symmetry.

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. System Suitability Tests (SST) must be passed prior to crude injection to ensure the thermodynamic integrity of the column.

Protocol A: High-pH RP-HPLC Purification (Preferred for High Loading)

This method is adapted from validated synthetic workflows for oxazinone-containing bicyclic heterocycles, leveraging high pH to neutralize the piperazine[7].

Step 1: System Suitability & Preparation

  • Column: Phenomenex Gemini C18 or Waters XBridge CSH C18 (50 mm × 21.2 mm i.d., 5 µm). Causality: These columns utilize ethylene-bridged hybrid (EBH) silica, preventing silica dissolution at pH > 8.0.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (NH₄HCO₃) in ultrapure H₂O, adjusted to pH 10.5 with 28% Ammonium Hydroxide.

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • SST: Inject a 1 mg/mL caffeine standard. The system is validated if Theoretical Plates (N) > 2000 and Tailing Factor (Tf) < 1.2.

Step 2: Sample Preparation

  • Dissolve the crude hexahydropyrazino[2,1-c]oxazin-4(3H)-one derivative in a 1:1 mixture of DMSO and Methanol (max concentration: 50 mg/mL). Filter through a 0.45 µm PTFE syringe filter.

Step 3: Gradient Elution & Fractionation

  • Flow Rate: 20 mL/min.

  • Gradient:

    • 0.0 – 2.0 min: 5% B (Isocratic hold to elute DMSO/salts).

    • 2.0 – 12.0 min: 5% to 60% B (Linear gradient targeting the bicyclic scaffold).

    • 12.0 – 14.0 min: 60% to 100% B (Column wash).

  • Detection: Dual-wavelength UV (210 nm for the lactam/aliphatic core, 254 nm for aromatic impurities) and MS TIC (Positive mode, [M+H]⁺).

Step 4: Post-Run Validation

  • Re-inject a 5 µL aliquot of the pooled target fractions onto an analytical system. Proceed to lyophilization only if the Area Percent (a%) purity is ≥ 95%.

Protocol B: Low-pH RP-HPLC Purification (Alternative for Acid-Stable Analogs)

Used when the target derivative contains base-labile functional groups (e.g., certain ester prodrugs)[5][7].

Step 1: System Suitability & Preparation

  • Column: Phenomenex Luna C18 (50 mm × 21.2 mm i.d., 5 µm).

  • Mobile Phase A: 0.1% v/v Trifluoroacetic Acid (TFA) in H₂O.

  • Mobile Phase B: 0.1% v/v TFA in Acetonitrile.

  • SST: Inject a known piperazine standard. Ensure Tf < 1.5, confirming adequate ion-pairing saturation on the column.

Step 2: Gradient Elution & Fractionation

  • Flow Rate: 20 mL/min.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Critical Insight: Because TFA suppresses electrospray ionization (ESI) in mass spectrometry, rely primarily on the 210 nm UV trace for fraction triggering, using MS only as a secondary qualitative confirmation[6].

Step 3: Lyophilization and Salt Conversion

  • Fractions collected from this method will yield the compound as a TFA salt. If the free base or hydrochloride salt is required for downstream biological assays[1][2], the lyophilized powder must be passed through a basic ion-exchange resin (e.g., Amberlyst A26 OH form) and subsequently treated with 1M HCl in ether.

References

  • J&K Scientific. "(R)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride." J&K Scientific LLC.
  • Google Patents. "WO2019180634A1 - Synthesis of oxazinone-containing bicyclic aromatic and heteroaromatic aldehydes.
  • Sigma-Aldrich. "9a-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c][1,4]oxazin-4-one hydrochloride." MilliporeSigma.
  • ACS Publications. "Early Development, Scale-Up, and Reverse-Phase Purification of a Highly Potent Pyrrolobenzodiazepine Dimer, SG3259, for Use in Antibody–Drug Conjugates." Organic Process Research & Development.
  • Phenomenex. "Reversed Phase HPLC Method Development." Phenomenex Technical Guides.
  • LCGC International. "Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography." Chromatography Online.
  • KNAUER. "Buffer & Eluent Preparation in HPLC – Best Practices." KNAUER Wissenschaftliche Geräte GmbH.
  • Element Lab Solutions. "Buffers and Eluent Additives for HPLC Method Development." Element Lab Solutions Technical Library.

Sources

Application

Application Note: NMR Characterization and Stereochemical Elucidation of Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one Scaffolds

Target Audience: Structural Biologists, Medicinal Chemists, and NMR Spectroscopists Document Type: Advanced Protocol & Technical Guide Introduction: The Strategic Value of the Scaffold The hexahydropyrazino[2,1-c][1,4]ox...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and NMR Spectroscopists Document Type: Advanced Protocol & Technical Guide

Introduction: The Strategic Value of the Scaffold

The hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one ring system is a privileged, conformationally restricted bicyclic scaffold. By locking pharmacophoric elements into precise 3D orientations, this structural motif minimizes entropic penalties upon target binding and improves pharmacokinetic profiles. Consequently, it has been heavily utilized in the development of ROMK (Kir1.1) channel inhibitors for cardiovascular diseases [1], endonuclease inhibitors for orthomyxovirus infections [2], and targeted therapies disrupting the RAS/MAPK signaling pathways in oncology [3].

Because the biological efficacy of these molecules is highly stereospecific, rigorous elucidation of the relative stereochemistry—particularly at the bridgehead carbon (C-9a) and adjacent substituted chiral centers—is non-negotiable. This application note details a self-validating Nuclear Magnetic Resonance (NMR) workflow designed to unambiguously assign the cis or trans relationship of these stereoisomers.

Theoretical Framework: Causality in NMR Stereochemical Assignment

Do not simply rely on 1D proton chemical shifts to assign complex bicyclic stereocenters. A robust assignment must be grounded in the physical causality of nuclear spin interactions.

The Karplus Relationship ( 3JHH​ J-Coupling)

The dihedral angle ( θ ) between vicinal protons dictates the magnitude of the three-bond scalar coupling ( 3JHH​ ). In a rigid, trans-fused hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one system, the rings adopt a locked chair-chair conformation. The bridgehead proton (H-9a) and the adjacent axial proton on the pyrazine ring will have a dihedral angle of approximately 180°, resulting in a large trans-diaxial coupling ( 3J≈8–12 Hz). Conversely, a cis-fused system often exhibits conformational flexibility or adopts a geometry where these protons are axial-equatorial ( θ≈60° ), yielding a significantly smaller coupling ( 3J≈2–5 Hz).

The Nuclear Overhauser Effect (NOE) and the Zero-Crossing Problem

While J-coupling provides dihedral information, NOE provides through-space distance constraints (< 5 Å). For molecules in the 300–800 Da range (typical for drug candidates containing this scaffold), the molecular tumbling rate ( τc​ ) often leads to a condition where ωτc​≈1 . At this specific frequency, the standard laboratory-frame NOE (NOESY) approaches zero, leading to missing cross-peaks and catastrophic misassignments. Causality-Driven Choice: We mandate the use of ROESY (Rotating-frame Overhauser Effect Spectroscopy) for this scaffold. Because ROESY operates in the spin-locked rotating frame, the NOE enhancement is always positive and non-zero, regardless of the molecule's correlation time.

The Self-Validating Experimental Protocol

A trustworthy protocol cannot rely on a single data point. The following methodology is a self-validating loop: Backbone Assignment Dihedral Measurement Spatial Verification Chemical Shift Corroboration.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the highly purified (>95%) stereoisomer in 600 µL of a deuterated solvent that minimizes spectral overlap (CDCl 3​ or DMSO- d6​ ).

  • Degassing (Critical): Dissolved paramagnetic oxygen accelerates T1​ relaxation, quenching the NOE effect. Degas the sample using three freeze-pump-thaw cycles or by bubbling dry argon through the solution for 10 minutes prior to sealing the NMR tube.

Step 2: 1D NMR & Backbone Assignment (HSQC/HMBC)
  • Acquire standard 1 H (minimum 400 MHz, preferably 600 MHz) and 13 C spectra.

  • Identify the lactam methylene protons (adjacent to the C-4 carbonyl). These will appear highly deshielded (3.8–4.5 ppm) and, due to the rigid bicyclic environment, will exhibit strong diastereotopic geminal coupling ( 2J≈15 Hz).

  • Use 1 H- 13 C HSQC to unambiguously pair all protons to their respective carbons, and HMBC to trace the connectivity across the tertiary bridgehead nitrogen (N-5) and the lactam carbonyl (C-4).

Step 3: Dihedral Analysis via 1D 1 H or COSY
  • Extract the multiplet of the bridgehead proton (H-9a, typically found between 3.0–3.6 ppm).

  • Measure the 3JHH​ coupling constants to the adjacent C-9 protons. Record whether a large diaxial coupling (>8 Hz) is present.

Step 4: Spatial Verification via 2D ROESY
  • Acquire a 2D ROESY spectrum with a spin-lock mixing time of 200–300 ms (optimized for small-to-medium molecules).

  • The Orthogonal Check: If Step 3 suggested a trans-fused system (large 3J ), you must observe an absence of cross-ring NOEs between the bridgehead proton and protons on the opposite face of the oxazine ring. If Step 3 suggested a cis-fused system, look for strong 1,3-diaxial NOE cross-peaks confirming the folded geometry.

NMR_Workflow A 1. Sample Preparation (High Purity, Degassed Solvent) B 2. 1D NMR Acquisition (1H & 13C to assess purity & shifts) A->B C 3. 2D Through-Bond Correlation (COSY, HSQC, HMBC) B->C D 4. 2D Through-Space Correlation (ROESY: Spin-lock 200-300ms) C->D E 5. Stereochemical Assignment (Integration of J-couplings & NOEs) D->E

Workflow for the NMR stereochemical elucidation of bicyclic scaffolds.

Data Interpretation & Quantitative Metrics

To ensure rapid and accurate assignment, compare your acquired data against the diagnostic parameters summarized in Table 1. A valid assignment requires agreement across all three mechanistic rationales.

Table 1: Diagnostic NMR Parameters for Hexahydropyrazino[2,1-c][1,4]oxazine Ring Junctions

NMR ParameterTrans-Isomer SignatureCis-Isomer SignatureMechanistic Rationale
3JH−9a,H−9(ax)​ (Hz) 8.0 – 12.0 Hz2.0 – 5.0 HzDihedral angle is ~180° in rigid trans chair-chair vs. ~60° in flexible cis geometry.
ROESY Cross-Peaks Absent across ring junctionStrong cross-ring correlationsCis-folding brings axial protons on opposite rings into spatial proximity (< 3.5 Å).
13 C Shift of C-9a Relatively UpfieldRelatively DownfieldGamma-gauche steric compression effects are more pronounced in the cis conformation.
Lactam CH 2​ Protons Distinct, widely separated ABqCloser ABq or overlappingTrans rigidity maximizes the distinct anisotropic environments of diastereotopic protons.
Logical Decision Tree for Stereochemical Assignment

The following diagram illustrates the logical causality used to prevent false positives during data interpretation.

Decision_Tree Start Analyze Bridgehead Proton (H-9a) J_Large Large 3J_HH (>8 Hz) Axial-Axial coupling Start->J_Large J_Small Small 3J_HH (<5 Hz) Axial-Eq / Eq-Eq coupling Start->J_Small NOE_Trans No cross-ring NOE to opposite face J_Large->NOE_Trans Orthogonal Validation NOE_Cis Strong cross-ring NOE (e.g., H-9a to H-3) J_Small->NOE_Cis Orthogonal Validation Result_Trans TRANS Isomer (Rigid Chair-Chair) NOE_Trans->Result_Trans Result_Cis CIS Isomer (Flexible/Equilibrating) NOE_Cis->Result_Cis

Logical decision tree for assigning cis/trans relative stereochemistry.

Conclusion & Best Practices

The stereochemical elucidation of hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one derivatives cannot be treated as a simple 1D NMR exercise. By treating the analytical process as a self-validating system—where through-bond J-couplings generate a geometric hypothesis that is subsequently proven or disproven by through-space ROESY correlations—researchers can achieve absolute confidence in their structural assignments. Always ensure samples are properly degassed to maximize NOE/ROE enhancements, and rely on the rotating-frame ROESY experiment to bypass the zero-crossing limitations inherent to mid-sized pharmaceutical molecules.

References

  • Source: World Intellectual Property Organization (WIPO)
  • Source: European Patent Office (EPO)
  • Source: World Intellectual Property Organization (WIPO)
Method

Asymmetric Synthesis of Chiral Hexahydropyrazino[2,1-c]oxazin-4(3H)-one: Strategies and Protocols

An Application Note for Researchers, Scientists, and Drug Development Professionals Asymmetric Synthesis of Chiral Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one: Strategies and Protocols Abstract The hexahydropyrazino[2...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Asymmetric Synthesis of Chiral Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one: Strategies and Protocols

Abstract

The hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one core is a privileged bicyclic scaffold that forms the structural foundation of several pharmacologically active agents. Its rigid, three-dimensional structure is of significant interest in drug development for optimizing ligand-receptor interactions. A notable example is its incorporation into potent antagonists of the NK1 and NK3 receptors, which have applications in treating psychotic disorders, depression, and anxiety.[3] The inherent chirality of this scaffold, particularly at the C9a bridgehead stereocenter, necessitates precise stereochemical control during synthesis to ensure the desired biological activity and safety profile. This guide provides an in-depth analysis of robust strategies for the asymmetric synthesis of this key heterocyclic system, detailing two primary protocols: a diastereoselective approach leveraging the chiral pool and a modern catalytic asymmetric method.

Part I: Strategic Design & Retrosynthetic Analysis

The primary challenge in constructing the hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one scaffold lies in the enantioselective installation of the C9a stereocenter and the diastereoselective control of any additional stereocenters. Two principal retrosynthetic strategies are considered, each offering distinct advantages.

1. Chiral Pool-Based Strategy: This classical and highly reliable approach begins with a readily available, enantiopure starting material, such as a chiral amino alcohol derived from an amino acid. The inherent chirality of the starting material is then used to direct the stereochemical outcome of subsequent cyclization steps.

2. Catalytic Asymmetric Strategy: This modern approach builds the chiral scaffold from achiral or racemic precursors using a substoichiometric amount of a chiral catalyst. This method is often more convergent and atom-economical, with the potential for high enantioselectivity.

The following diagram illustrates a general retrosynthetic disconnection of the target scaffold, which can be assembled from a chiral amino alcohol and a glycine equivalent.

G cluster_0 Key Disconnections cluster_1 Starting Materials Target Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one (Target Scaffold) Intermediate1 N-Substituted Chiral Piperazin-2-one Target->Intermediate1 C4-N5 Bond (Piperazinone Ring Closure) Intermediate2 N-(2-Chloroacetyl) Chiral Morpholin-3-one Intermediate1->Intermediate2 C-N Bond Formation Start1 Chiral Amino Alcohol (e.g., from L-Phenylalanine) Intermediate1->Start1 Start2 Glycine or Chloroacetyl Chloride Equivalent Intermediate1->Start2

Caption: Retrosynthetic analysis of the target scaffold.

Part II: Protocol 1 - Diastereoselective Synthesis from a Chiral Pool Precursor

This protocol leverages the chirality of L-phenylalaninol to construct the bicyclic system. The existing stereocenter at what will become the C7 position directs the formation of the C9a bridgehead stereocenter in the final cyclization step.

Causality and Experimental Rationale

Starting with an enantiopure amino alcohol provides a robust and predictable method for establishing the initial stereochemistry. The subsequent intramolecular cyclizations are substrate-controlled, where the steric bulk of the substituent (e.g., benzyl group at C7) dictates the facial selectivity of the ring closure, leading to a thermodynamically favored diastereomer. The choice of a strong, non-nucleophilic base like sodium hydride is critical for the final cyclization to prevent side reactions.

Detailed Step-by-Step Methodology

Step 1: Synthesis of Chiral Morpholin-2-one Intermediate

  • To a stirred solution of (S)-2-amino-3-phenyl-1-propanol (1.0 eq) and triethylamine (2.5 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add ethyl 2-bromoacetate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude product in toluene (0.1 M) and add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus for 12 hours to facilitate cyclization via removal of ethanol.

  • Cool the reaction, concentrate, and purify by silica gel chromatography to yield the chiral (S)-5-benzylmorpholin-2-one.

Step 2: Reductive Amination

  • Dissolve the (S)-5-benzylmorpholin-2-one (1.0 eq) and benzylamine (1.2 eq) in methanol (0.2 M).

  • Add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.

  • Stir the reaction at room temperature for 24 hours.

  • Quench the reaction by carefully adding 1 M HCl. Basify with 2 M NaOH and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the crude piperazine intermediate.

Step 3: Acylation and Final Intramolecular Cyclization

  • Dissolve the crude piperazine intermediate from Step 2 (1.0 eq) and diisopropylethylamine (2.0 eq) in DCM (0.2 M) at 0 °C.

  • Add chloroacetyl chloride (1.2 eq) dropwise and stir at 0 °C for 2 hours.

  • Wash with water and brine, dry over sodium sulfate, and concentrate.

  • Dissolve the resulting amide in anhydrous tetrahydrofuran (THF, 0.1 M) and cool to 0 °C.

  • Add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

  • Dry, concentrate, and purify the crude product by silica gel chromatography to yield the target hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one. The benzyl protecting groups can be removed under standard hydrogenolysis conditions (H₂, Pd/C).

Part III: Protocol 2 - Organocatalytic Enantioselective Synthesis

This protocol outlines a more convergent, one-pot approach inspired by modern organocatalytic methods developed for the synthesis of related piperazinones and morpholinones.[1][4] It employs a chiral catalyst to control the stereochemistry of the initial bond formation, which then sets the stereochemistry for the entire molecule.

Principle of Asymmetric Induction

The proposed reaction is a domino Michael addition/cyclization sequence. A chiral primary amine catalyst, such as a derivative of a Cinchona alkaloid, condenses with an aldehyde to form a chiral enamine. This enamine undergoes a highly enantioselective Michael addition to an activated olefin. The resulting intermediate is poised for a subsequent intramolecular cyclization, transferring the initially established stereochemistry to the final bicyclic product.

Workflow Diagram

G Reactants Aldehyde + (Phenylsulfonyl)acetonitrile + N-(2-hydroxyethyl)ethylenediamine Step1 One-Pot Tandem Reaction: Knoevenagel / Asymmetric Epoxidation Reactants->Step1 Catalyst Chiral Urea Catalyst (e.g., Quinine-derived) Catalyst->Step1 Intermediate Chiral Epoxy Nitrile Intermediate Step1->Intermediate Step2 Domino Ring-Opening Cyclization (DROC) Intermediate->Step2 Product Enantioenriched Hexahydropyrazino [2,1-c][1,4]oxazin-4(3H)-one Step2->Product

Caption: Workflow for a catalytic one-pot synthesis.

Detailed Step-by-Step Methodology
  • To a vial, add the aldehyde (1.2 eq), (phenylsulfonyl)acetonitrile (1.0 eq), and the chiral quinine-derived urea catalyst (10 mol%) in toluene (0.5 M). Stir for 10 minutes at room temperature.

  • Add cumyl hydroperoxide (1.5 eq) and continue stirring for 24-48 hours until the formation of the epoxy nitrile intermediate is complete (monitored by TLC or LC-MS).

  • To the same reaction vessel, add N-(2-hydroxyethyl)ethylenediamine (1.1 eq).

  • Stir the mixture at 50 °C for 12 hours to facilitate the domino ring-opening cyclization (DROC) process.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel (using an appropriate eluent system, e.g., ethyl acetate/hexanes) to afford the enantiomerically enriched product.

  • Determine the enantiomeric excess (ee) of the product by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralpak AD-H).

Data Presentation: Catalyst Screening

The choice of catalyst is paramount for achieving high enantioselectivity. The following table summarizes representative data from analogous literature reports for the synthesis of related heterocycles, demonstrating the impact of the catalyst structure.[1][4]

EntryCatalystSolventYield (%)ee (%)
1Quinine-derived UreaToluene8595
2Thiourea DerivativeCH₂Cl₂7891
3Squaramide CatalystTHF8188
4(S)-ProlineDMSO6570

Part IV: Troubleshooting and Validation

Problem Potential Cause Recommended Solution
Low Yield (Protocol 1) Incomplete cyclization.Ensure anhydrous conditions for NaH-mediated cyclization. Increase reaction time or temperature moderately.
Poor Diastereoselectivity Insufficient steric hindrance to direct cyclization.Use a bulkier N-protecting group on the piperazine nitrogen prior to the final cyclization.
Low Enantioselectivity (Protocol 2) Suboptimal catalyst or reaction conditions.Screen different chiral catalysts and solvents (see Table). Lowering the reaction temperature may improve ee.
Epimerization/Racemization Unstable product or intermediate under workup or purification conditions.Use buffered solutions during aqueous workup. Purify on silica gel that has been neutralized with triethylamine.

Self-Validation: Every protocol should be validated by comprehensive characterization of the final product.

  • Structure Confirmation: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) must match the expected structure.

  • Stereochemical Purity: The diastereomeric ratio (d.r.) can be determined from ¹H NMR of the crude product. The enantiomeric excess (e.e.) must be determined by chiral HPLC.

Conclusion

The asymmetric synthesis of the hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one scaffold is an achievable yet challenging objective crucial for advancing drug discovery programs. This guide has presented two robust methodologies: a diastereoselective synthesis from a chiral pool precursor that offers reliability and predictability, and a more advanced organocatalytic enantioselective protocol that provides a convergent and efficient alternative. The selection of a specific route will depend on factors such as substrate availability, desired scale, and the need for structural diversity. By understanding the underlying principles and carefully optimizing the detailed protocols, researchers can successfully access these valuable chiral building blocks for the development of next-generation therapeutics.

References

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. URL: [Link][1][4]

  • Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition. RSC Advances. URL: [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry. URL: [Link][5]

  • Organocatalytic Enantioselective Synthesis of 1,3-Oxazinanes and Hexahydropyrimidines via [4+2]-Annulation of Cyclic N-Sulfimines. ResearchGate. URL: [Link][6]

  • Crystalline 2-(3,5-Bis(trifluoromethyl)phenyl)-N-(4-(4-fluoro-2-methylphenyl)-6-((7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c][1][2]oxazin-8(1H) - Google Patents. Google Patents. URL: [3]

Sources

Application

Application Notes and Protocols for the Functionalization of the Hexahydropyrazino[2,1-c]oxazin-4(3H)-one Ring System

Application Notes and Protocols for the Functionalization of the Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one Ring System For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Appl...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for the Functionalization of the Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one Ring System

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one scaffold is a privileged heterocyclic motif of significant interest in contemporary medicinal chemistry. Its rigid, bicyclic structure provides a three-dimensional framework that is amenable to diverse functionalization, enabling the precise spatial orientation of pharmacophoric elements. This guide provides a comprehensive overview of the key strategies for the chemical modification of this scaffold, with a focus on practical, field-proven protocols. We will delve into the underlying chemical principles governing the reactivity of this ring system and present detailed, step-by-step methodologies for its N-functionalization, a critical transformation for modulating biological activity. These application notes are designed to empower researchers to efficiently explore the chemical space around this valuable scaffold and accelerate the discovery of novel therapeutic agents.

Introduction: The Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one Scaffold - A Rising Star in Drug Discovery

The hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one core is a bicyclic lactam containing a piperazinone fused to a morpholine ring. This compact and conformationally constrained architecture has emerged as a key building block in the design of innovative therapeutics. Its significance is underscored by its presence in molecules such as Elinzanetant (NT-814) , a dual neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptor antagonist under investigation for the treatment of vasomotor symptoms associated with menopause.[3][4] The strategic functionalization of this scaffold is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles.

The primary site for synthetic elaboration is the secondary amine at the 8-position (N8), which serves as a versatile handle for introducing a wide array of substituents. This guide will focus on the most synthetically valuable transformations at this position: N-arylation and N-acylation.

Strategic Considerations for Functionalization

The synthetic accessibility and reactivity of the hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one core make it an attractive starting point for library synthesis and lead optimization. The secondary amine at the N8 position is nucleophilic and readily participates in a variety of bond-forming reactions. The choice of functionalization strategy will be dictated by the desired target molecule and the overall synthetic plan.

Key Reactive Site:

  • N8-Amine: The secondary amine is the most common site for derivatization due to its nucleophilicity.

Before embarking on functionalization, it is essential to have access to the core scaffold. The synthesis of the hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one core is typically achieved through multi-step sequences, often starting from commercially available chiral building blocks to ensure stereochemical control.

Core Protocol: N-Arylation via Buchwald-Hartwig Cross-Coupling

The introduction of an aryl or heteroaryl moiety at the N8 position is a cornerstone of many medicinal chemistry programs utilizing this scaffold. The Buchwald-Hartwig cross-coupling reaction is a powerful and versatile method for achieving this transformation, offering broad substrate scope and functional group tolerance.

Mechanistic Rationale

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. The catalytic cycle generally involves:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The secondary amine of the hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple, and the desired N-aryl product is released, regenerating the Pd(0) catalyst.

The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions.

Experimental Protocol: N-Arylation

This protocol provides a general procedure for the Buchwald-Hartwig N-arylation of the hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one scaffold.

Materials:

  • Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one hydrochloride (or free base)

  • Aryl or heteroaryl halide (e.g., bromide or chloride)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos, JohnPhos)

  • Base (e.g., Cs₂CO₃, K₂CO₃, NaOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one (1.0 equiv), the aryl halide (1.1-1.5 equiv), the palladium precursor (0.01-0.05 equiv), and the phosphine ligand (0.02-0.10 equiv).

  • Add the base (2.0-3.0 equiv) to the vessel.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Table 1: Representative Conditions for Buchwald-Hartwig N-Arylation

Aryl HalidePalladium PrecursorLigandBaseSolventTemp (°C)Yield (%)
4-BromotoluenePd₂(dba)₃XantphosCs₂CO₃Toluene11085-95
2-ChloropyridinePd(OAc)₂RuPhosNaOtBuDioxane10070-85
3-BromoquinolinePd₂(dba)₃JohnPhosK₂CO₃Toluene11080-90

Yields are typical and may vary depending on the specific substrates and reaction scale.

Core Protocol: N-Acylation

The formation of an amide bond at the N8 position is another critical functionalization strategy, allowing for the introduction of a wide range of acyl groups and the exploration of key hydrogen bonding interactions with biological targets.

Mechanistic Rationale

N-acylation typically proceeds through the nucleophilic attack of the secondary amine on an activated carboxylic acid derivative, such as an acyl chloride or an activated ester. The use of coupling agents is also a common and effective approach for forming the amide bond directly from a carboxylic acid.

Experimental Protocol: N-Acylation using a Coupling Agent

This protocol describes a general procedure for the N-acylation of the hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one scaffold using a standard peptide coupling agent.

Materials:

  • Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one hydrochloride (or free base)

  • Carboxylic acid

  • Peptide coupling agent (e.g., HATU, HBTU, EDC)

  • Organic base (e.g., DIPEA, Et₃N)

  • Anhydrous aprotic solvent (e.g., DMF, CH₂Cl₂)

Procedure:

  • To a solution of the carboxylic acid (1.1 equiv) in the anhydrous solvent, add the coupling agent (1.2 equiv) and the organic base (2.0-3.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one (1.0 equiv) to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or preparative HPLC to obtain the desired N-acyl derivative.

Table 2: Common Coupling Agents for N-Acylation

Coupling AgentActivating AgentBaseSolvent
HATUN/ADIPEADMF
HBTUHOBtDIPEADMF
EDCHOBt or DMAPEt₃NCH₂Cl₂

Visualization of Synthetic Pathways

The following diagrams illustrate the key functionalization workflows described in this guide.

N_Arylation Scaffold Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one Reaction Scaffold->Reaction ArylHalide Aryl/Heteroaryl Halide (Ar-X) ArylHalide->Reaction Product N-Aryl Derivative Reaction->Product Pd Catalyst, Ligand, Base

Figure 1: General workflow for the N-arylation of the core scaffold.

N_Acylation Scaffold Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one Reaction Scaffold->Reaction CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->Reaction Product N-Acyl Derivative Reaction->Product Coupling Agent, Base

Figure 2: General workflow for the N-acylation of the core scaffold.

Conclusion and Future Perspectives

The functionalization of the hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one ring system represents a fertile ground for the discovery of novel bioactive molecules. The protocols detailed herein for N-arylation and N-acylation provide robust and reliable methods for accessing a wide range of derivatives. As our understanding of the structure-activity relationships of compounds bearing this scaffold deepens, the development of new and innovative functionalization strategies will undoubtedly follow. Future research may focus on the selective C-H functionalization of the scaffold, opening up new avenues for structural diversification and the synthesis of even more complex and potent therapeutic agents.

References

  • Fobian, Y. M., & Moeller, K. D. (1999). The Synthesis of Bicyclic Piperazinone and Related Derivatives.
  • Kuriyama, M., Hanazawa, N., Abe, Y., Katagiri, K., Ono, S., Yamamoto, K., & Onomura, O. (2020). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Chemical Science, 11(31), 8243–8248.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). elinzanetant. Retrieved from [Link]

  • Umehara, A. (2025). DMAPO/Boc2O-Mediated One-Pot Direct N-Acylation of Oxazolidinones with Carboxylic Acids. Synlett, 37(01), 407-411.
  • Taylor & Francis. (n.d.). Acylation – Knowledge and References. Retrieved from [Link]

  • Serafim, R. A., de Souza, R. O. M. A., & de Oliveira, H. C. B. (2018). Regioselective enzymatic acylation of pharmacologically interesting nucleosides in 2-methyltetrahydrofuran, a greener substitute for THF. Green Chemistry, 20(17), 3969-3977.

Sources

Method

experimental procedure for gram-scale synthesis of hexahydropyrazino[2,1-c]oxazin-4(3H)-one

Gram-Scale Synthesis of Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one: An Application Note This application note provides a comprehensive, field-proven protocol for the gram-scale synthesis of hexahydropyrazino[2,1-c][1...

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Author: BenchChem Technical Support Team. Date: March 2026

Gram-Scale Synthesis of Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one: An Application Note

This application note provides a comprehensive, field-proven protocol for the gram-scale synthesis of hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one, a valuable bicyclic scaffold in medicinal chemistry and drug development. The described two-step procedure is designed for robustness and scalability, enabling researchers to reliably produce this key intermediate for further elaboration.

Introduction

Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one is a saturated heterocyclic system that combines the structural features of a piperazine and a morpholinone. This unique arrangement offers a three-dimensional architecture that is of significant interest in the design of novel therapeutic agents. The conformational rigidity of the bicyclic structure, coupled with the presence of a lactam moiety and a tertiary amine, provides a versatile platform for the development of compounds with specific pharmacological profiles.

The synthetic strategy detailed herein involves a two-step sequence commencing with the readily available 1-(2-hydroxyethyl)piperazine. The first step is an N-acylation with chloroacetyl chloride to furnish the key intermediate, N-(2-chloroacetyl)-1-(2-hydroxyethyl)piperazine. The subsequent intramolecular cyclization, promoted by a suitable base, yields the target bicyclic lactam. This approach is advantageous due to the accessibility of the starting materials and the generally high efficiency of the individual transformations.

Experimental Workflow

The overall synthetic pathway can be visualized as a two-stage process: N-acylation followed by intramolecular cyclization.

SynthesisWorkflow Start 1-(2-Hydroxyethyl)piperazine Intermediate N-(2-Chloroacetyl)-1-(2-hydroxyethyl)piperazine Start->Intermediate N-Acylation (Chloroacetyl chloride, Base) Product Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one Intermediate->Product Intramolecular Cyclization (Base)

Caption: Synthetic workflow for hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
1-(2-Hydroxyethyl)piperazine≥98%Commercially AvailableStore in a desiccator.
Chloroacetyl chloride≥98%Commercially AvailableHandle in a fume hood with appropriate PPE.
Triethylamine (TEA)≥99%Commercially AvailableFreshly distilled recommended for best results.
Dichloromethane (DCM)AnhydrousCommercially AvailableUse a dry solvent to prevent hydrolysis of chloroacetyl chloride.
Sodium hydride (NaH)60% dispersion in mineral oilCommercially AvailableHighly reactive; handle with extreme care under an inert atmosphere.
Tetrahydrofuran (THF)AnhydrousCommercially AvailableUse a dry solvent for the cyclization step.
Ethyl acetate (EtOAc)ACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Saturated aqueous sodium bicarbonate (NaHCO₃)-Prepared in-houseFor work-up.
Brine (saturated aqueous NaCl)-Prepared in-houseFor work-up.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)-Commercially AvailableFor drying organic layers.
Silica gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Three-neck round-bottom flasks (appropriate sizes for gram-scale synthesis)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Addition funnel

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Standard laboratory glassware and consumables

Detailed Experimental Protocol

Step 1: Synthesis of N-(2-Chloroacetyl)-1-(2-hydroxyethyl)piperazine

This step involves the selective acylation of the secondary amine of 1-(2-hydroxyethyl)piperazine. The reaction is performed at low temperature to control the exothermicity and minimize side reactions.

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel under a nitrogen atmosphere, dissolve 1-(2-hydroxyethyl)piperazine (13.0 g, 100 mmol) and triethylamine (15.3 mL, 110 mmol) in 200 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Chloroacetyl Chloride: Dissolve chloroacetyl chloride (8.7 mL, 110 mmol) in 50 mL of anhydrous DCM and add it to the addition funnel. Add the chloroacetyl chloride solution dropwise to the stirred piperazine solution over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane.

  • Work-up:

    • Quench the reaction by slowly adding 100 mL of water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 100 mL of saturated aqueous sodium bicarbonate solution and 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-(2-chloroacetyl)-1-(2-hydroxyethyl)piperazine as a viscous oil or a low-melting solid. The crude product is often of sufficient purity for the next step.

Step 2: Intramolecular Cyclization to Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one

This step utilizes a strong base to deprotonate the hydroxyl group, which then acts as a nucleophile to displace the chloride, forming the bicyclic lactam. This reaction must be conducted under strictly anhydrous conditions.

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under a nitrogen atmosphere, suspend sodium hydride (4.4 g of a 60% dispersion in mineral oil, 110 mmol) in 150 mL of anhydrous tetrahydrofuran (THF).

  • Addition of the Intermediate: Dissolve the crude N-(2-chloroacetyl)-1-(2-hydroxyethyl)piperazine (approximately 100 mmol) from Step 1 in 100 mL of anhydrous THF and add it to the addition funnel.

  • Cyclization Reaction: Add the THF solution of the intermediate dropwise to the stirred suspension of sodium hydride at room temperature. After the initial effervescence subsides, gently heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4-6 hours. The progress of the cyclization can be monitored by TLC (10% methanol in dichloromethane), observing the disappearance of the starting material and the appearance of a new, less polar spot.

  • Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the excess sodium hydride by the slow, dropwise addition of water (caution: hydrogen gas evolution).

    • Once the quenching is complete, add 100 mL of brine and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic extracts, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification

The crude product is typically a solid or a semi-solid. Purification can be achieved by one of the following methods:

  • Recrystallization: The crude product can often be recrystallized from a suitable solvent system such as ethyl acetate/hexanes or isopropanol.[2]

  • Column Chromatography: If significant impurities are present, purification by flash column chromatography on silica gel is recommended.[3] A gradient elution system of ethyl acetate in hexanes (e.g., 50% to 100% ethyl acetate) followed by a small percentage of methanol in dichloromethane (e.g., 0% to 5%) is typically effective.

The final product, hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one, should be obtained as a white to off-white solid. The expected yield for the two-step sequence is in the range of 60-75%.

Safety and Handling

  • Chloroacetyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium hydride is a highly flammable solid and reacts violently with water to produce hydrogen gas, which is flammable and explosive. All manipulations should be performed under an inert atmosphere (nitrogen or argon) in a dry apparatus.

  • Standard laboratory safety practices should be followed at all times.

References

  • Fobian, Y. M., & Moeller, K. D. (1999). The synthesis of bicyclic piperazinone and related derivatives. Methods in Molecular Medicine, 23, 259–279.
  • Huang, J., Xu, W., Xie, H., & Li, S. (2012). A practical method for the synthesis of N-heteroalkyl-N′-tosylpiperazines. The Journal of Organic Chemistry, 77(17), 7506–7511.
  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Organic Letters, 4(7), 1201–1204.[4]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from a chemistry department educational resource.[2]

  • Sharma, P. K., et al. (2015). Synthesis and biological evaluation of novel 1,3,4-oxadiazole derivatives containing piperazine moiety. Bioorganic & Medicinal Chemistry Letters, 25(15), 2893-2898.

Sources

Application

Application Note: Hexahydropyrazino[2,1-c]oxazin-4(3H)-one as a Conformationally Restricted Building Block for Highly Selective PARP7 Inhibitors

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Structural rigidification strategies, synthesis protocols, and self-validating pharmacological assays for PARP7-targeted immuno...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Structural rigidification strategies, synthesis protocols, and self-validating pharmacological assays for PARP7-targeted immunotherapeutics.

The Mechanistic Rationale: PARP7, MARylation, and Tumor Immunity

Poly(ADP-ribose) polymerase 7 (PARP7, also known as TIPARP) is a mono-ADP-ribosyltransferase (MART) that plays a critical role in tumor immune evasion. Unlike PARP1 and PARP2, which synthesize long poly-ADP-ribose chains to facilitate DNA repair, PARP7 transfers a single ADP-ribose unit onto its target proteins[1].

In the tumor microenvironment, PARP7 acts as a molecular "brake" on the innate immune system. It directly MARylates TANK-binding kinase 1 (TBK1), preventing its activation. This halts the downstream phosphorylation of interferon regulatory factor 3 (IRF3), thereby suppressing the cGAS-STING-mediated production of Type I interferons (IFN-β)[1].

The first-in-class PARP7 inhibitor, RBN-2397, successfully demonstrated that inhibiting PARP7 restores Type I IFN signaling and promotes T-cell-mediated tumor regression[2]. However, early-generation inhibitors like RBN-2397 exhibit off-target activity against PARP1 and PARP2 (IC50 values of 29 nM and 17 nM, respectively) and suffer from suboptimal pharmacokinetic (PK) properties, such as high in vivo clearance and low oral bioavailability[3]. To overcome these limitations, medicinal chemists have pivoted toward structural rigidification strategies.

PARP7_Mechanism NucleicAcids Cytosolic Nucleic Acids cGAS_STING cGAS-STING Pathway NucleicAcids->cGAS_STING TBK1 TBK1 (Active) cGAS_STING->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 Type1IFN Type I IFN Production IRF3->Type1IFN PARP7 PARP7 (Overexpressed) PARP7->TBK1 MARylation (Inhibits) Inhibitor Hexahydropyrazino-based PARP7 Inhibitor Inhibitor->PARP7 Blocks Activity

Fig 1. PARP7-mediated suppression of Type I IFN signaling and restoration via targeted inhibition.

Chemical Design: The Case for Hexahydropyrazino[2,1-c]oxazin-4(3H)-one

To achieve extreme selectivity for PARP7 over other PARP family members, the inherent flexibility of the inhibitor must be reduced. The adenosine subpocket of PARP7 is structurally distinct from that of PARP1/2. Highly flexible molecules can adopt multiple conformations, allowing them to bind to unintended PARP isoforms[3].

The introduction of hexahydropyrazino[2,1-c]oxazin-4(3H)-one as a building block provides a masterclass in conformational restriction[4].

  • Causality of the Bicyclic Core: Fusing a piperazine ring with an oxazinone ring creates a locked, rigidified vector. This minimizes the entropic penalty upon binding, as the molecule is pre-organized into its bioactive conformation.

  • Causality of the Carbonyl Group: The oxazinone carbonyl acts as a highly directional hydrogen bond acceptor, engaging specific non-conserved residues unique to the PARP7 adenosine subpocket.

  • PK Optimization: The saturation of the bicyclic system lowers the overall aromatic ring count and increases the sp3 carbon fraction (Fsp3), which directly correlates with decreased hepatic clearance and significantly improved oral bioavailability[4].

Quantitative Superiority: SAR and PK/PD Profiles

The table below summarizes the profound impact of incorporating rigidified hexahydropyrazino-oxazine derivatives compared to the flexible clinical benchmark, RBN-2397.

Compound ClassPARP7 IC50 (nM)PARP1 IC50 (nM)Selectivity (PARP1/7)Oral Bioavailability (F%)Clearance (mL/h/kg)
RBN-2397 (Reference) < 3.029.0~10-fold25.7%4023
Hexahydropyrazino-Derivative 0.56> 1000> 1700-fold45.2%577

(Data synthesized from recent SAR studies on rigidified PARP7 inhibitors[4],[3])

Validated Experimental Protocols

The following protocols form a self-validating system . Chemical synthesis is validated by biochemical target engagement, which is subsequently validated by functional cellular readouts using orthogonal controls.

Inhibitor_Workflow Step1 1. Chemical Synthesis Buchwald-Hartwig Coupling of hexahydropyrazino[2,1-c]oxazin-4(3H)-one Step2 2. Biochemical Validation In vitro PARP7 MARylation Assay (Control: RBN-2397) Step1->Step2 Step3 3. Selectivity Profiling PARP1/2 vs PARP7 Panel (Target: >50-fold selectivity) Step2->Step3 Step4 4. Cellular Target Engagement p-STAT1 & CXCL10 in NCI-H1373 Step3->Step4 Step5 5. In Vivo Efficacy CT26 Syngeneic Mouse Model (PK/PD & Tumor Growth Inhibition) Step4->Step5

Fig 2. Self-validating experimental workflow for developing and testing novel PARP7 inhibitors.

Protocol A: Buchwald-Hartwig Cross-Coupling Synthesis

Causality: The secondary amine of the hexahydropyrazino[2,1-c]oxazin-4(3H)-one building block is sterically hindered. Standard SNAr conditions often result in poor yields or degradation of the oxazinone ring. Buchwald-Hartwig amination using a highly active palladium pre-catalyst ensures rapid, high-yielding C-N bond formation.

  • Preparation: In a flame-dried Schlenk tube, combine the halogenated core scaffold (e.g., bromo-pyridazinone or bromo-indazole, 1.0 eq) and hexahydropyrazino[2,1-c]oxazin-4(3H)-one (1.2 eq).

  • Catalyst Addition: Add RuPhos Pd G3 (0.05 eq) and RuPhos ligand (0.05 eq). Validation: The use of Generation 3 (G3) precatalysts ensures quantitative generation of the active Pd(0) species at lower temperatures, preserving the integrity of the lactam.

  • Base and Solvent: Add sodium tert-butoxide (NaOtBu, 2.0 eq) and anhydrous 1,4-dioxane (0.1 M).

  • Reaction: Degas the mixture via three freeze-pump-thaw cycles. Heat to 85°C under an argon atmosphere for 4–6 hours until complete consumption of the starting material is observed via LC-MS.

  • Purification: Filter through a Celite pad, concentrate, and purify via reverse-phase preparative HPLC to yield the final conformationally restricted inhibitor.

Protocol B: In Vitro PARP7 MARylation Assay (Biochemical)

Causality: Because PARP7 is a MART (adding only one ADP-ribose), standard colorimetric PARylation assays used for PARP1 will fail. We utilize biotinylated NAD+ and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for single-molecule sensitivity.

  • Reagent Assembly: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • Enzyme/Inhibitor Incubation: Dispense 10 nM recombinant human PARP7 into a 384-well plate. Add the synthesized inhibitor in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM). Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 1 µM biotinylated NAD+ and a generic protein substrate (e.g., histone H3). Incubate for 60 minutes.

  • Detection: Stop the reaction with 10 mM nicotinamide. Add Europium-labeled streptavidin (donor) and an APC-conjugated anti-histone antibody (acceptor).

  • Self-Validation Step: Run a parallel plate using PARP1 enzyme and poly-NAD+ to calculate the precise PARP1/PARP7 selectivity fold. An ideal candidate will show a PARP7 IC50 < 5 nM and PARP1 IC50 > 500 nM.

Protocol C: Cellular Target Engagement (p-STAT1 Assay)

Causality: Directly detecting intracellular MARylation is notoriously difficult due to a lack of highly specific MAR-antibodies. However, inhibiting PARP7 reliably restores TBK1 activity, forcing the production of IFN-β, which binds to the IFNAR receptor and phosphorylates STAT1[2]. Thus, p-STAT1 serves as a robust, highly amplified downstream surrogate biomarker.

  • Cell Culture: Seed NCI-H1373 human lung cancer cells (or CT26 murine colon carcinoma cells) at 2×105 cells/well in a 6-well plate.

  • Compound Treatment: Treat cells with the PARP7 inhibitor (0.1 nM to 1 µM) or RBN-2397 (positive control) for 24 hours.

  • Self-Validation Control: Include a well of PARP7-knockout NCI-H1373 cells treated with the highest dose of the inhibitor. Logic: If the inhibitor's effect is truly on-target, it will induce p-STAT1 in wild-type cells but cause no further increase in the knockout cells.

  • Lysate Preparation: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the p-STAT1 signal).

  • Immunoblotting: Run lysates on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane and probe with anti-phospho-STAT1 (Tyr701) and anti-total STAT1 antibodies. Quantify the chemiluminescent signal ratio (p-STAT1 / total STAT1) to determine the cellular EC50.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Challenges in the Cyclization Step of Hexahydropyrazino[2,1-c]oxazin-4(3H)-one

Answering for a Senior Application Scientist. Technical Support Center: Challenges in the Cyclization Step of Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one Welcome to the technical support center for the synthesis of co...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering for a Senior Application Scientist.

Technical Support Center: Challenges in the Cyclization Step of Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one

Welcome to the technical support center for the synthesis of complex heterocyclic structures. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges in the crucial cyclization step for forming the hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one scaffold. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

The formation of this bicyclic lactam is typically achieved through an intramolecular cyclization of a suitable N-substituted piperazine precursor. This process, while elegant, is often fraught with challenges ranging from low yields to complex purification. This guide provides a structured approach to troubleshooting these common issues.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the cyclization reaction in a question-and-answer format.

Q1: My cyclization reaction shows low to no conversion. What are the primary factors to investigate?

Low conversion is a frequent and frustrating issue. The root cause typically lies in the reaction kinetics, which are influenced by the nature of the starting material and the reaction conditions. Let's break down the key areas for optimization.

Causality Analysis:

The intramolecular cyclization to form the lactam is an acyl substitution reaction where a secondary amine on the piperazine ring acts as the nucleophile, and a derivative of a carboxylic acid on a side chain is the electrophile. The efficiency of this reaction hinges on two factors: the nucleophilicity of the amine and the electrophilicity of the carbonyl carbon.

  • Substrate Reactivity: The most common precursors are either amino esters or amino acids. The direct amidation of an unactivated ester is often difficult and may require harsh conditions, such as high temperatures or the use of strong bases or organometallic reagents, which can compromise other functional groups.[3][4] Amino acids, on the other hand, require activation with a coupling agent to form a highly reactive intermediate.

  • Reaction Conditions: Temperature plays a critical role. While some cyclizations require thermal energy to overcome the activation barrier, high temperatures can also lead to degradation.[5] The choice of solvent and base is also crucial. The solvent must solubilize the substrate, while the base, if used, should be strong enough to deprotonate the amine (or a protic solvent) without causing undesirable side reactions. For instance, strong bases like sodium hydride (NaH) or cesium carbonate (Cs2CO3) have proven effective in related bicyclic piperazine syntheses.[1]

  • Conformational and Steric Effects: The precursor must be able to adopt a conformation that allows the nucleophilic amine and the electrophilic carbonyl group to come into proximity. Steric hindrance near the reaction centers can significantly slow down or prevent the reaction.

Troubleshooting Protocol:

Before making drastic changes, verify the purity and identity of your starting material. If the precursor is confirmed to be correct, proceed with the following systematic optimization.

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G cluster_start Initial Observation: Low Conversion cluster_precursor Precursor Type cluster_ester Ester Precursor Strategy cluster_acid Acid Precursor Strategy cluster_result Evaluation Start Low or No Product Formation Precursor_Check What is your precursor? Start->Precursor_Check Ester_Strategy Increase Temperature (e.g., Toluene/Xylene Reflux) Precursor_Check->Ester_Strategy Amino Ester Coupling_Agent Screen Coupling Agents (e.g., HATU, HBTU, EDC) Precursor_Check->Coupling_Agent Amino Acid Base_Strategy Add a Non-nucleophilic Base (e.g., NaH, Cs2CO3, t-BuOK) Ester_Strategy->Base_Strategy Catalyst_Strategy Use Lewis Acid or Transition Metal Catalyst Base_Strategy->Catalyst_Strategy Result Reaction Improved? Catalyst_Strategy->Result Base_Screen Optimize Base (e.g., DIPEA, Et3N) Coupling_Agent->Base_Screen Base_Screen->Result Success Proceed to Optimization Result->Success Yes Failure Re-evaluate Synthetic Route Consider Alternative Precursor Result->Failure No

Caption: Troubleshooting workflow for low conversion.

Table 1: Recommended Starting Conditions for Cyclization Optimization

ParameterFor Amino Ester PrecursorFor Amino Acid PrecursorRationale
Solvent Toluene, XyleneDichloromethane (DCM), Dimethylformamide (DMF)High-boiling aprotic for thermal cyclization; polar aprotic for coupling reactions.
Temperature 80 °C to reflux0 °C to Room TemperatureEsters often require heat; coupling reactions are typically run at lower temperatures to prevent side reactions.
Reagent Base: NaH, Cs₂CO₃, K₂CO₃ (1.5 eq)Coupling Agent: HATU, HBTU (1.2 eq) + Base: DIPEA (2.0 eq)Strong, non-nucleophilic bases for ester cyclization; standard peptide coupling conditions for acids.
Concentration 0.01 - 0.05 M0.05 - 0.1 MLower concentrations can favor intramolecular over intermolecular reactions.
Q2: My reaction is messy, with multiple spots on TLC. How can I identify and minimize side products?

The formation of side products is often a result of competing reaction pathways. Understanding these pathways is key to suppressing them.

Common Side Reactions:

  • Intermolecular Dimerization/Polymerization: This is the most common side reaction, where two precursor molecules react with each other instead of cyclizing. This is highly concentration-dependent.

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, especially when using coupling agents.[6]

  • Racemization: If your molecule contains stereocenters, harsh basic or thermal conditions can lead to epimerization, resulting in diastereomeric products that can be difficult to separate.

  • Elimination or Rearrangement: Depending on the structure of your precursor and the conditions used, other functionalities in the molecule may react.

Minimization Strategies:

  • High-Dilution Principle: To favor the intramolecular cyclization, the reaction should be run at a low concentration (typically 0.01 M or less). A syringe pump can be used to add the precursor slowly to the reaction vessel over several hours, ensuring that the instantaneous concentration remains very low.

  • Optimize Temperature and Reaction Time: Monitor the reaction closely using TLC or LC-MS.[6] As soon as the starting material is consumed and the product is formed, work up the reaction to prevent the formation of degradation products. Sometimes, running the reaction at a lower temperature for a longer period is more effective than forcing it at high temperatures.

  • Choice of Base/Coupling Agent: For chiral molecules, use non-nucleophilic organic bases like diisopropylethylamine (DIPEA) instead of stronger inorganic bases where possible. When using coupling agents, choose those known to suppress racemization, such as HATU.

Q3: The cyclization appears to work, but I'm struggling with the purification of the final product. What are the best practices?

The hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one core is polar and basic, which can make purification challenging.

Purification Strategy:

  • Work-up:

    • Aqueous Wash: After the reaction, a standard aqueous work-up can help remove inorganic salts and highly polar impurities. If your product has some water solubility, use brine to reduce its partitioning into the aqueous layer.

    • Acid-Base Extraction: The basic nitrogen atoms in your product can be exploited. An acidic wash (e.g., with 1M HCl) will protonate your product, pulling it into the aqueous layer and leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted into an organic solvent like DCM or EtOAc.

  • Chromatography:

    • Normal Phase (Silica Gel): Due to the polar and basic nature of the product, it may streak on silica gel. To mitigate this, you can:

      • Add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia (in the form of 7N NH₃ in methanol) to the eluent. This deactivates the acidic silanol groups on the silica surface.

      • Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity. A common solvent system is DCM/Methanol or EtOAc/Methanol.

    • Reverse Phase Chromatography: If normal phase fails, reverse phase (C18) chromatography using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or TFA can be effective.

    • Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica for purifying basic compounds.

  • Recrystallization: If the product is a solid and of sufficient purity (>90%), recrystallization can be an excellent final purification step to obtain highly pure material. Screen various solvent systems (e.g., EtOAc/hexanes, Methanol/ether) to find suitable conditions.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the general mechanism for this intramolecular cyclization?

The reaction proceeds via a nucleophilic acyl substitution. For an amino ester precursor under basic conditions, the base deprotonates the secondary amine of the piperazine ring, increasing its nucleophilicity. This activated amine then attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequent collapse of this intermediate expels the alkoxide leaving group to yield the final bicyclic lactam.

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G cluster_start cluster_tetrahedral cluster_product p1 Intermediate Tetrahedral Intermediate p1->Intermediate + Base - H⁺ p2 Product Bicyclic Lactam p2->Product - R'O⁻ p3 p4 Start Start Precursor Start->p1 Intermediate->p2

Caption: General mechanism of base-mediated intramolecular cyclization.

FAQ 2: Are there alternative synthetic strategies to form this bicyclic system?

Yes, while intramolecular lactamization is the most direct route, other strategies could be employed, particularly if the standard cyclization fails. These include:

  • Ring-Closing Metathesis (RCM): If a precursor with two terminal alkenes can be synthesized, RCM could be used to form one of the rings.

  • Pictet-Spengler or Bischler-Napieralski type reactions: These are classic methods for forming fused heterocyclic systems and could potentially be adapted.

  • Multi-component Reactions: Reactions like the Castagnoli-Cushman reaction can be used to assemble bicyclic piperazine structures in a single step from simpler starting materials.[1]

Part 3: General Experimental Protocols

These are generalized procedures. You must adapt them to the specific properties of your substrate.

Protocol 1: Base-Mediated Intramolecular Cyclization of an Amino Ester
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a stir bar and a high-boiling aprotic solvent (e.g., toluene, 200 mL for 1 mmol of substrate to achieve 0.005 M).

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) to the solvent and stir.

  • Substrate Addition: Dissolve the amino ester precursor (1.0 equivalent) in a small amount of the same solvent. Add this solution dropwise to the stirred suspension of NaH over 4-6 hours using a syringe pump.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution. Dilute with water and extract with an organic solvent (e.g., EtOAc or DCM). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as described in the troubleshooting section.

Protocol 2: Coupling Agent-Mediated Cyclization of an Amino Acid
  • Setup: To a round-bottom flask, add a stir bar, the amino acid precursor (1.0 equivalent), and an anhydrous polar aprotic solvent (e.g., DMF or DCM, to achieve a concentration of ~0.05 M).

  • Reagent Addition: Cool the solution to 0 °C. Add the coupling agent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., EtOAc) and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude material using the methods described previously.

References

  • Bicyclic Piperazine Mimetics of the Peptide β-Turn Assembled via the Castagnoli–Cushman Reaction. The Journal of Organic Chemistry. [Link]

  • Synthesis of pyrrolo[2,1-f][1][2][5]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][2][3]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry. [Link]

  • Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances. [Link]

  • Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. PMC. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemMedChem. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Hexahydropyrazino[2,1-c]oxazin-4(3H)-one

Technical Support Center: Synthesis of Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one Welcome to the technical support center for the synthesis of hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one. This guide is designed fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one

Welcome to the technical support center for the synthesis of hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and minimize the formation of unwanted side products.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments. The primary focus is on the prevalent issue of side product formation, particularly the intramolecular cyclization leading to a diketopiperazine derivative.

Q1: I am observing a significant byproduct with a mass that corresponds to the loss of water from my starting material. What is this byproduct and why does it form?

A1: The most probable identity of this major byproduct is the diketopiperazine (DKP) derivative, (8aS)-hexahydropyrazine-1,4-dione . This side product arises from a competing intramolecular cyclization reaction.

Causality:

The formation of the desired hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one involves the intramolecular cyclization of a precursor, typically N-(2-hydroxyethyl)piperazine-2-carboxamide. In this reaction, the hydroxyl group acts as a nucleophile, attacking the amide carbonyl to form the desired six-membered oxazinone ring.

However, the secondary amine of the piperazine ring is also a potent nucleophile. It can attack the same amide carbonyl, leading to the formation of a highly stable six-membered diketopiperazine ring. This process is thermodynamically very favorable due to the formation of a low-strain, stable ring structure.[1] This side reaction is a well-documented challenge in peptide synthesis, where DKP formation is a common terminating side reaction.[2][3]

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Side_Product_Formation cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Starting_Material N-(2-hydroxyethyl)piperazine-2-carboxamide Desired_Product Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one Starting_Material->Desired_Product Intramolecular O-Acylation (Desired) Side_Product (8aS)-Hexahydropyrazine-1,4-dione (Diketopiperazine) Starting_Material->Side_Product Intramolecular N-Acylation (Side Reaction)

Caption: Competing reaction pathways in the synthesis.

Q2: How can I suppress the formation of the diketopiperazine byproduct and improve the yield of my desired product?

A2: Minimizing the formation of the diketopiperazine byproduct requires careful optimization of your reaction conditions to favor the desired O-acylation over the competing N-acylation. The following table outlines key parameters and suggested modifications.

ParameterRecommended ActionRationale
Temperature Lower the reaction temperature (e.g., from room temperature to 0 °C or -20 °C).The formation of the desired product is often kinetically favored, while the formation of the more stable DKP is thermodynamically favored. Lower temperatures can help to favor the kinetic product.
Base Use a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU, or a bulky tertiary amine like diisopropylethylamine - DIPEA).Strong, unhindered bases can deprotonate the secondary amine, increasing its nucleophilicity and promoting DKP formation. A non-nucleophilic base will primarily facilitate the desired reaction without enhancing the side reaction.
Solvent Employ a polar aprotic solvent (e.g., THF, Dioxane, DMF).These solvents can help to solvate the intermediates and may influence the transition state energies of the competing pathways. Avoid protic solvents which can interfere with the reaction.
Concentration Run the reaction under dilute conditions.High concentrations can favor intermolecular reactions and may also promote the thermodynamically favored DKP formation.
Activation of the Carboxylic Acid If starting from the corresponding carboxylic acid, use a coupling reagent that promotes rapid O-acylation (e.g., a carbodiimide like DCC or EDC with an additive like HOBt, or conversion to an active ester).Pre-activating the carboxylic acid can accelerate the desired cyclization, potentially outcompeting the DKP formation. Some literature suggests that certain active esters can be used to trap the reactive amine and prevent DKP formation.[2]
Q3: I have tried optimizing the conditions, but my reaction is either too slow or I still observe significant side product formation. Are there any alternative strategies?

A3: If standard optimization is insufficient, consider a protecting group strategy.

Protecting Group Strategy:

  • Protect the Piperazine Nitrogen: The secondary amine of the piperazine ring can be protected with a suitable protecting group (e.g., Boc, Cbz).

  • Cyclization: With the more nucleophilic nitrogen blocked, the intramolecular O-acylation to form the oxazinone ring should proceed with minimal competition.

  • Deprotection: Subsequent removal of the protecting group will yield the desired product.

While this adds two steps to your synthesis, it can significantly improve the yield and purity of your final product by preventing the formation of the diketopiperazine side product.

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Troubleshooting_Workflow Start Reaction yields significant byproduct Identify Characterize byproduct (MS, NMR, IR) Is it Diketopiperazine? Start->Identify Optimize Optimize Reaction Conditions: - Lower Temperature - Change Base - Adjust Concentration - Vary Solvent Identify->Optimize Evaluate Reaction outcome improved? Optimize->Evaluate Alternative Consider Alternative Strategy: Protecting Group Approach Evaluate->Alternative No End Successful Synthesis Evaluate->End Yes Alternative->Optimize Re-optimize with protected material

Sources

Troubleshooting

purification strategies for removing impurities from hexahydropyrazino[2,1-c]oxazin-4(3H)-one

Welcome to the technical support center for the purification of hexahydropyrazino[2,1-c]oxazin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of hexahydropyrazino[2,1-c]oxazin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. As Senior Application Scientists, we explain not just the "how" but the "why" behind each experimental choice, ensuring you can adapt these strategies to your specific needs.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of hexahydropyrazino[2,1-c]oxazin-4(3H)-one and its derivatives.

Q1: My crude product is a persistent oil and fails to crystallize. What steps can I take to induce solidification?

A1: This is a frequent issue with highly polar, nitrogen-containing heterocyclic compounds. The presence of residual solvents or minor impurities can significantly inhibit crystal lattice formation.

Causality: The bicyclic piperazine structure of your compound imparts high polarity and basicity, making it prone to forming strong associations with polar solvents (like water or DMF) or impurities, resulting in an oil or "tar".[1]

Solutions:

  • Solvent Removal: Ensure all reaction solvents are rigorously removed under high vacuum. Co-evaporation with a solvent in which the impurities are soluble but the product is not (like toluene or hexane) can be effective.

  • "Scratching and Seeding": If you have a small amount of pure solid, add a "seed" crystal to the supersaturated solution. Alternatively, scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.[1]

  • Solvent-Pair Precipitation: Dissolve the oil in a minimum amount of a "good" solvent where it is highly soluble (e.g., Dichloromethane, Methanol). Then, slowly add a "bad" or "anti-solvent" in which it is insoluble (e.g., Hexane, Diethyl Ether, Water) until persistent cloudiness appears.[2] Allow the mixture to stand, often at a reduced temperature (4°C or -20°C), to promote precipitation.

  • Purification via Salt Formation: Convert the basic freebase into a salt (e.g., hydrochloride, tartrate). Salts often have higher melting points and more ordered crystalline structures than their freebase counterparts, making them easier to crystallize and handle.[3][4]

Q2: I'm performing normal-phase column chromatography on silica gel, but my compound is streaking badly (tailing). How can I improve the peak shape and separation?

A2: Peak tailing on silica gel is a classic problem for basic compounds like those containing a piperazine moiety.

Causality: The acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase strongly and sometimes irreversibly interact with the basic nitrogen atoms of your compound.[3][5] This leads to a slow, uneven elution from the column, resulting in a tailed peak.

Solutions:

  • Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.

    • Triethylamine (TEA): Add 0.1-1% triethylamine to your mobile phase (e.g., Dichloromethane/Methanol/TEA 95:4.5:0.5). TEA is a volatile base that will effectively block the acidic sites.

    • Ammonia: Using a solvent system containing ammonium hydroxide (e.g., a gradient of Dichloromethane to 90:10:1 Dichloromethane/Methanol/Ammonium Hydroxide) is also highly effective.

  • Use of Deactivated Silica: For highly sensitive compounds, consider using silica gel that has been end-capped or treated to reduce the number of free silanol groups.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral grade), or explore other chromatographic modes like reverse-phase or HILIC.[6]

Q3: After purification, my NMR spectrum looks clean, but I have a persistent, non-UV active impurity visible by TLC (e.g., with a permanganate stain). What could it be and how do I remove it?

A3: This scenario often points to process-related impurities that lack a chromophore. In syntheses involving piperazine derivatives, common culprits are starting materials or by-products from reagents.

Causality: If your synthesis involved peptide coupling reagents (e.g., EDC, HOBt) or protecting groups (e.g., Boc), by-products like dicyclohexylurea (DCU) or other amine-containing fragments can persist. These may not be UV-active but are easily visualized with stains.

Solutions:

  • Aqueous Acid Wash (Liquid-Liquid Extraction): This is a powerful technique to separate your basic product from neutral or acidic impurities. Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate, DCM). Wash the organic layer with a dilute acid solution (e.g., 1M HCl). Your basic product will be protonated and move to the aqueous layer, while neutral impurities (like many ureas) will remain in the organic layer. You can then basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract your pure product back into an organic solvent.[7]

  • Targeted Recrystallization: Choose a solvent system where the impurity has a different solubility profile from your product. This often requires screening several solvents.[8]

  • Specialized Chromatography: If extraction fails, ion-exchange chromatography can be an excellent method for separating compounds based on their charge.[9][10] In this case, a cation-exchange resin would bind your basic product, allowing neutral impurities to be washed away.

Purification Strategy Decision Workflow

The choice of an initial purification strategy depends on the physical state and complexity of your crude material. The following decision tree can guide your approach.

purification_workflow start Crude Product is_solid Is the product a solid? start->is_solid is_oily Product is an oil or tar start->is_oily No is_complex Is the TLC complex? (>3 spots) is_solid->is_complex Yes recrystallize Attempt Recrystallization is_solid->recrystallize No acid_base Perform Acid-Base Liquid-Liquid Extraction is_oily->acid_base is_complex->recrystallize No chromatography Perform Column Chromatography is_complex->chromatography Yes final_product Pure Product recrystallize->final_product chromatography->final_product acid_base->chromatography

Caption: Initial Purification Strategy Decision Tree.

Frequently Asked Questions (FAQs)

Q4: What are the most suitable purification methods for hexahydropyrazino[2,1-c]oxazin-4(3H)-one?

A4: The choice depends on the scale and required purity. The high polarity and basicity of the piperazine moiety are the key factors to consider.[3]

MethodBest ForKey AdvantagesConsiderations
Recrystallization High purity, large scale, crystalline solidsCost-effective, scalable, can yield very pure material.Finding a suitable solvent can be challenging; not effective for removing structurally similar impurities.[1][8]
Column Chromatography Complex mixtures, high resolutionExcellent for separating structurally similar impurities.[11]Can be time-consuming and solvent-intensive; basicity of the compound requires mobile phase modification on silica.[3]
Acid-Base Extraction Removing neutral/acidic impuritiesFast, simple, and effective for initial cleanup before a final polishing step.[7]Only separates based on acidic/basic properties; emulsions can sometimes form.
Salt Formation Achieving high purity, improving handlingSalts are often highly crystalline and less hygroscopic than the free base.[3]Requires an additional step to convert back to the free base if needed.

Q5: Which solvents are best for recrystallizing this compound?

A5: Given its polar nature, you should start by screening polar solvents and mixed-solvent systems. The principle of "like dissolves like" suggests that polar compounds are more soluble in polar solvents.[8] An ideal recrystallization solvent will dissolve the compound when hot but not when cold.[8]

Solvent / SystemPolarityComments
Water HighMay be too good a solvent; consider for salt forms.
Methanol / Ethanol HighGood starting point. Often used in a pair with water or an anti-solvent like MTBE.[12]
Acetonitrile Medium-HighCan be excellent for compounds with aromatic rings and heteroatoms.[13]
Acetone MediumGood general-purpose solvent; often paired with water or hexane.[12]
Dichloromethane (DCM) Medium-LowOften used to dissolve the compound before adding a non-polar anti-solvent like hexane.
Ethyl Acetate / Heptane Medium / LowA very common and effective mixed-solvent system for a wide range of polarities.[12]

Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier

This protocol describes the purification of a basic compound using silica gel chromatography with a triethylamine-modified eluent.

Workflow Diagram:

protocol_chromatography cluster_prep Preparation cluster_run Execution cluster_analysis Analysis a 1. Select Eluent via TLC (e.g., 9:1 DCM/MeOH + 0.5% TEA) b 2. Prepare Slurry (Silica + Eluent) a->b c 3. Pack Column b->c d 4. Pre-elute with Eluent c->d e 5. Load Sample (dissolved in min. DCM) d->e f 6. Elute & Collect Fractions e->f g 7. Analyze Fractions via TLC f->g h 8. Combine Pure Fractions g->h i 9. Evaporate Solvent h->i

Caption: Workflow for Flash Column Chromatography.

Methodology:

  • Eluent Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system.[14] Screen various ratios of a non-polar solvent (e.g., Dichloromethane or Ethyl Acetate) and a polar solvent (e.g., Methanol). Add ~0.5% triethylamine (TEA) to the solvent mixture. Aim for a retention factor (Rf) of 0.2-0.3 for your desired compound.

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of solvent (preferably the less polar component of your eluent, like DCM). Alternatively, pre-adsorb the compound onto a small amount of silica gel ("dry loading"), which is ideal for samples that are not very soluble in the eluent.

  • Elution: Carefully add the eluent to the top of the column and begin applying pressure. Collect fractions continuously.

  • Fraction Analysis: Spot each fraction onto a TLC plate and develop it to identify which fractions contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Purification via Acid-Base Liquid-Liquid Extraction

This protocol is designed to separate the basic product from neutral or acidic impurities.

Methodology:

  • Dissolution: Dissolve the crude material (~1g) in a suitable organic solvent (100 mL), such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M Hydrochloric Acid (HCl) (3 x 50 mL). The basic product will move into the aqueous layer as the hydrochloride salt. Collect and combine the acidic aqueous layers.

  • Neutral/Acidic Impurity Removal: The organic layer now contains neutral and acidic impurities and can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base, such as 2M Sodium Hydroxide (NaOH) or a saturated solution of Sodium Bicarbonate (NaHCO₃), with stirring until the pH is >9. The product will precipitate or form an oil.

  • Product Re-extraction: Extract the now basic aqueous layer with an organic solvent (e.g., DCM, 3 x 75 mL). The deprotonated, neutral product will move back into the organic layer.

  • Drying and Isolation: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified free base.

References

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. Available from: [Link]

  • JoVE. Video: Silica Gel Column Chromatography: Overview. (2024). Available from: [Link]

  • Heterocyclic Letters. EXTRACTION. Available from: [Link]

  • University of Colorado Boulder. Thin Layer Chromatography. Available from: [Link]

  • Oxford Academic. Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds | Journal of Chromatographic Science. Available from: [Link]

  • Teledyne Labs. Silica Gel Column Chromatography. Available from: [Link]

  • PMC. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). Available from: [Link]

  • Technology Networks. Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. (2025). Available from: [Link]

  • University of California, Los Angeles. Recrystallization. Available from: [Link]

  • PubMed. A comparison of the chromatographic properties of silica gel and silicon hydride modified ... (2012). Available from: [Link]

  • MDPI. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2025). Available from: [Link]

  • SpringerLink. Synthesis and Crystal Structures of N,N -Disubstituted Piperazines. (2012). Available from: [Link]

  • ResearchGate. The Synthesis of Bicyclic Piperazine2-carboxylic Acids from L-Proline. Available from: [Link]

  • ACS Publications. Synthesis of a Bicyclic Piperazine from l-Aspartic Acid and Application of a Fluoride-Promoted SNAr Coupling | Organic Process Research & Development. (2011). Available from: [Link]

  • University of Rochester. recrystallization.pdf. Available from: [Link]

  • University of Missouri-St. Louis. Recrystallization-1.pdf. Available from: [Link]

  • Google Patents. US2982771A - Purification of heterocyclic organic nitrogen compounds.
  • ISTINA. Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC-MS. Available from: [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Available from: [Link]

  • OSTI.gov. Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Available from: [Link]

  • ChemRxiv. Stable Zr-Piperazine MOFs for Efficient Gold Recovery. Available from: [Link]

  • Reddit. Go-to recrystallization solvent mixtures : r/Chempros. (2023). Available from: [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). Available from: [Link]

  • PubMed. The fractionation of t-RNA on N,N'-bis(3-aminopropyl)-piperazine substituted-Sepharose. Available from: [Link]

  • PubMed. Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples. (2001). Available from: [Link]

  • MDPI. Study on Removal of Nitrogen-Containing Heterocyclic Compounds Contained in Crude Methylnaphthalene Oil by Formamide Extraction. (2024). Available from: [Link]

  • Dutscher. Protein purification troubleshooting guide. Available from: [Link]

  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). Available from: [Link]

  • PMC. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Available from: [Link]

  • YMC. HPLC Troubleshooting Guide. Available from: [Link]

  • Cytiva. Protein purification troubleshooting guide. Available from: [Link]

  • Google Patents. WO2005021555A1 - Bicyclic piperazine compound and use thereof.
  • Google Patents. US8796269B2 - Crystalline 2-(3,5-Bis(trifluoromethyl)phenyl)-N-(4-(4-fluoro-2-methylphenyl)-6-((7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c][11][15]oxazin-8(1H) .... Available from:

  • ResearchGate. Organocatalytic Enantioselective Synthesis of 1,3‐Oxazinanes and Hexahydropyrimidines via [4+2]‐Annulation of Cyclic N‐Sulfimines | Request PDF. Available from: [Link]

  • PMC. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Available from: [Link]

  • MDPI. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (2016). Available from: [Link]

  • Semantic Scholar. Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Available from: [Link]

  • PMC. Purification and characterization of a serine protease from organic dust and elucidation of its inductive effects on lung inflammatory mediators. Available from: [Link]

  • Chemsrc. (S)-Hexahydropyrazino[2,1-c][11][15]oxazin-4(3H)-one hydrochloride. (2025). Available from: [Link]

  • NextSDS. Pyrazino[2,1-c][11][15]oxazin-4(3H)-one, hexahydro. Available from: [Link]

  • Preprints.org. Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. (2024). Available from: [Link]

  • PMC. Purification and Identification of Novel Xanthine Oxidase Inhibitory Peptides Derived from Round Scad (Decapterus maruadsi) Protein Hydrolysates. (2021). Available from: [Link]

  • Google Patents. US4281137A - Purification of 2-oxazolines.

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Optimization

Technical Support Center: Stability of Hexahydropyrazino[2,1-c]oxazin-4(3H)-one and Its Salts

Technical Support Center: Stability of Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one and Its Salts Welcome to the technical support guide for hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one and its various salt forms. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one and Its Salts

Welcome to the technical support guide for hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one and its various salt forms. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this heterocyclic scaffold. By understanding the inherent chemical liabilities of this molecule, you can proactively design more robust experiments, develop stable formulations, and ensure the integrity of your research data.

The hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one core, while a versatile scaffold in medicinal chemistry, contains several functional groups that can be susceptible to degradation.[3] This guide provides a structured, question-and-answer-based approach to troubleshoot common stability issues you may encounter.

Section 1: Understanding the Core Structure and Inherent Liabilities

The stability of a molecule is intrinsically linked to its structure. The hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one scaffold contains a lactam (a cyclic amide), a morpholine-like ether linkage, and a piperazine-like diamine system. Each of these features presents potential degradation pathways.

Q1: What are the primary functional groups in hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one that I should be concerned about regarding stability?

A1: The three main areas of concern are:

  • The Lactam Ring: The amide bond within the six-membered lactam ring is susceptible to hydrolysis, particularly under acidic or basic conditions.[2][4] This is a common degradation pathway for many drug molecules containing a lactam moiety.[5]

  • The Morpholine Moiety: The ether linkage and the carbon atoms adjacent to the ring oxygen and nitrogen in the morpholine-like portion of the molecule can be sites of oxidative degradation.[1]

  • The Piperazine Moiety: The secondary amine in the piperazine-like ring can be susceptible to oxidation and may also react with certain excipients.[6][7]

Section 2: Troubleshooting Common Stability Issues

This section addresses specific problems you might encounter during your experiments, from initial synthesis and purification to formulation and long-term storage.

Hydrolytic Degradation

Q2: I'm observing the appearance of a new, more polar peak in my HPLC analysis after storing my compound in an aqueous buffer. What could be happening?

A2: This is a classic sign of hydrolysis, most likely of the lactam ring. Hydrolytic cleavage of the amide bond would result in a ring-opened carboxylic acid and an amine, which would be significantly more polar and thus have a shorter retention time on a reverse-phase HPLC column. The rate of hydrolysis is often dependent on pH and temperature.[8]

Troubleshooting Guide for Hydrolytic Degradation:

  • pH Profiling: Conduct a simple study by dissolving your compound in a series of buffers with varying pH (e.g., pH 3, 5, 7, 9) and monitor the rate of degradation over time by HPLC. This will help you identify the pH range of maximum stability.

  • Temperature Control: Store aqueous solutions of your compound at lower temperatures (e.g., 4°C or -20°C) to slow down the rate of hydrolysis.

  • Aprotic Solvents for Storage: For long-term storage, consider dissolving your compound in a dry, aprotic solvent like DMSO or DMF and storing it at low temperatures.

Experimental Workflow: pH Stability Assessment

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare Stock Solution in Organic Solvent (e.g., ACN) Incubate Incubate at Controlled Temp (e.g., 37°C) Spike stock into each buffer Prep->Incubate 1. Dilute Buffers Prepare Buffers (pH 2, 4, 7, 9, 12) Buffers->Incubate 2. Mix Sample Sample at Time Points (0, 2, 4, 8, 24 hr) Incubate->Sample Every X hours HPLC Analyze by Stability-Indicating HPLC Method Sample->HPLC Plot Plot % Remaining vs. Time HPLC->Plot Determine Determine Rate Constant (k) and Optimal pH Plot->Determine

Caption: Workflow for determining the pH-rate profile of a compound.

Oxidative Degradation

Q3: My compound seems to degrade even when stored as a dry solid. I've also noticed discoloration (e.g., turning yellow or brown). What could be the cause?

A3: This suggests oxidative degradation. The morpholine and piperazine moieties are potential sites for oxidation.[1][7] Discoloration is often an indicator of the formation of colored degradants. The presence of trace amounts of metal ions or exposure to light and air can catalyze these reactions.

Troubleshooting Guide for Oxidative Degradation:

  • Inert Atmosphere: When handling and storing the solid compound, use an inert atmosphere like nitrogen or argon to minimize exposure to oxygen.

  • Light Protection: Store the compound in amber vials or protect it from light to prevent photolytic degradation, which can generate radicals that initiate oxidation.

  • Antioxidants in Formulation: If you are developing a liquid formulation, consider the addition of antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid.

  • Chelating Agents: To mitigate catalysis by trace metal ions, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your formulations.

Forced Degradation Study to Identify Liabilities

A forced degradation study is essential to identify potential degradation pathways and develop a stability-indicating analytical method.[9][10]

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°C, 24hLactam ring opening
Base Hydrolysis 0.1 M NaOH, 60°C, 24hLactam ring opening
Oxidation 3% H2O2, RT, 24hOxidation of morpholine/piperazine rings
Thermal 80°C, 72h (solid state)General decomposition
Photolytic ICH Q1B conditions (UV/Vis light)Photodegradation, radical formation
Issues with Salt Forms

Q4: I have a hydrochloride salt of the compound, and it's very hygroscopic. How does this affect stability?

A4: Hygroscopicity, the tendency to absorb moisture from the air, can significantly impact the stability of a salt form. The absorbed water can act as a medium for hydrolytic degradation of the lactam ring. Furthermore, changes in hydration state can lead to changes in the solid form (polymorphism), which can affect solubility and bioavailability.

Troubleshooting Guide for Salt-Related Issues:

  • Controlled Humidity Storage: Store hygroscopic salts in a desiccator or a controlled low-humidity environment.

  • Salt Screening: If hygroscopicity is a major issue, consider performing a salt screening study to identify alternative salt forms (e.g., mesylate, tosylate, sulfate) that may have better physical properties.

  • Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to characterize the solid form of your salt and monitor for any changes during storage.

Decision Tree for Salt Form Selection

Start Is the initial salt form stable and non-hygroscopic? Good Proceed with Current Salt Form Start->Good Yes Problem Identify Issue: Hygroscopicity, Poor Solubility, Polymorphism, etc. Start->Problem No Screen Perform Salt Screening Study Problem->Screen Characterize Characterize New Salts: pKa, Solubility, XRPD, DSC, TGA Screen->Characterize Select Select Lead Salt Candidate Based on Properties Characterize->Select Stability Conduct Accelerated Stability Study on New Salt Form Select->Stability

Caption: Decision process for salt form optimization.

Section 3: FAQs

Q5: Are there any known metabolic liabilities of the morpholine or piperazine rings that I should be aware of for in vivo studies?

A5: Yes, the morpholine ring, while often added to improve physicochemical properties, can be a site of metabolic instability.[11] The carbon atoms adjacent to the ring oxygen and nitrogen are particularly susceptible to oxidation by cytochrome P450 (CYP) enzymes.[1] This can lead to ring opening or the formation of hydroxylated metabolites, potentially leading to rapid clearance of the drug.[1] Similarly, the piperazine ring can undergo N-dealkylation or oxidation.[1] If you observe high clearance in liver microsomal stability assays, metabolite identification studies using LC-MS are recommended to pinpoint the "soft spot" for metabolism.

Q6: Can the hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one ring system itself undergo any other types of degradation?

A6: While hydrolysis and oxidation are the most common pathways, more complex rearrangements or ring-opening reactions could occur under specific conditions, such as in the presence of strong Lewis acids or during certain chemical reactions. For example, some oxazinone structures can undergo cycloaddition/cycloreversion sequences, though this is more common with unsaturated oxazinones.[12] If you are performing synthetic modifications on the core, be mindful of reaction conditions that could compromise the integrity of the ring system.

Q7: Where can I find more information on the stability of related heterocyclic systems?

A7: Authoritative reviews on the stability and degradation of lactams, morpholines, and piperazines in the context of drug development are excellent resources.[2][3][8] Journals such as the Journal of Medicinal Chemistry, Journal of Pharmaceutical Sciences, and Organic & Biomolecular Chemistry frequently publish studies on these topics.

References

  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (2023). ACS Omega. Retrieved from [Link]

  • Imming, P., et al. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Tooke, C. L., et al. (2019). Drug Discovery in the Field of β-Lactams: An Academic Perspective. PMC. Retrieved from [Link]

  • Faber, K., et al. (2021). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. Retrieved from [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Taylor & Francis Online. Retrieved from [Link]

  • Al-Absi, R. S., et al. (2022). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of CO2 Utilization. Retrieved from [Link]

  • Spuesens, E. B. M., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. Retrieved from [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Retrieved from [Link]

  • Tarsa, M., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. Retrieved from [Link]

  • Miller, G. H., et al. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Toxicology. Retrieved from [Link]

  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. (2022). ResearchGate. Retrieved from [Link]

  • Nielsen, C. J., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Fournier, D., et al. (2002). Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp. DTIC. Retrieved from [Link]

  • Polysubstituted Pyridines from 1,4-Oxazinone Precursors. (2015). PMC. Retrieved from [Link]

  • Kumar, A., et al. (2021). Optimization and Degradation Studies on Hexahydro-1,3,5-Trinitro-1,3,5-Triazine (RDX) with Selected Indigenous Microbes under Aerobic Conditions. MDPI. Retrieved from [Link]

  • Synthesis of oxazinone-containing bicyclic aromatic and heteroaromatic aldehydes. (2019). Google Patents.
  • Multi-Omics Strategies to Investigate the Biodegradation of Hexahydro-1,3,5-trinitro-1,3,5-triazine in Rhodococcus sp. Strain DN22. (2023). MDPI. Retrieved from [Link]

  • Shinde, S. S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Retrieved from [Link]

Sources

Troubleshooting

troubleshooting guide for the synthesis of fused pyrazino-oxazinone systems

Welcome to the Technical Support Center for the synthesis of fused pyrazino-oxazinone systems. Fused pyrazino-oxazinones (such as pyrazino[2,1-c][1,4]oxazinones) are critical pharmacophores in modern drug discovery.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of fused pyrazino-oxazinone systems. Fused pyrazino-oxazinones (such as pyrazino[2,1-c][1,4]oxazinones) are critical pharmacophores in modern drug discovery. A prominent example is BWC0977, a novel bacterial topoisomerase inhibitor (NBTI) currently in clinical trials, which utilizes a pyrazino-oxazinone moiety to achieve potent, broad-spectrum activity against multidrug-resistant Gram-negative and Gram-positive pathogens 1. Medicinal chemistry efforts to optimize these systems often focus on balancing broad-spectrum Minimum Inhibitory Concentration (MIC) with reduced hERG channel inhibition 2.

This guide provides validated protocols, mechanistic troubleshooting, and optimization strategies for researchers developing these complex bicyclic systems.

Synthetic Workflow Overview

The construction of the pyrazino-oxazinone core typically relies on a two-step sequence: a nucleophilic aromatic substitution (SNAr) of a functionalized pyrazine, followed by a base-promoted intramolecular lactonization.

G A 1. Starting Material (3-chloropyrazine- 2-carboxylate) B 2. SNAr Reaction (Amino alcohol, DIPEA) A->B C 3. Uncyclized Intermediate B->C D 4. Lactonization (NaH, THF, 0°C) C->D E 5. Fused Pyrazino- oxazinone Core D->E F 6. NBTI Drug Candidate (e.g., BWC0977) E->F

Synthetic workflow for fused pyrazino-oxazinone systems in antibacterial drug development.

Standard Operating Procedure: Core Synthesis

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Couple the amino alcohol to the pyrazine core while preventing over-substitution.

  • Preparation: Dissolve methyl 3-chloropyrazine-2-carboxylate (1.0 eq) in anhydrous acetonitrile (MeCN) at a concentration of 0.2 M.

  • Reagent Addition: Add the appropriate amino alcohol (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA is chosen over stronger inorganic bases to prevent premature, uncontrolled hydrolysis of the methyl ester.

  • Reaction: Stir the mixture at 60 °C for 4–6 hours under a nitrogen atmosphere.

  • Self-Validating Check: Monitor the reaction via LC-MS. The SNAr is complete when the starting material mass disappears and the [M+H]+ peak corresponding to the hydroxyethylamino-pyrazine intermediate appears.

  • Workup: Concentrate under reduced pressure and purify via flash chromatography (DCM/MeOH gradient) to isolate the intermediate.

Phase 2: Base-Promoted Intramolecular Cyclization

Objective: Drive the ring closure via alkoxide attack on the adjacent ester.

  • Preparation: Dissolve the purified intermediate in strictly anhydrous tetrahydrofuran (THF) (0.1 M). Cool the solution to 0 °C.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Causality: NaH quantitatively deprotonates the hydroxyl group, generating a highly nucleophilic alkoxide that attacks the ester carbonyl, driving the lactonization forward. Weaker bases often result in reversible equilibria and poor yields.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Self-Validating Check: Analyze the crude product via 1H NMR. Successful cyclization is confirmed by the complete disappearance of the methyl ester singlet (typically around δ 3.9 ppm) and the downfield shift of the oxazine ring protons.

  • Workup: Quench carefully with saturated aqueous NH4Cl, extract with ethyl acetate, dry over Na2SO4, and concentrate.

Optimization of Cyclization Conditions

When scaling up or dealing with sterically hindered amino alcohols, the choice of base and solvent is critical. Below is a summary of quantitative data from our optimization trials for the lactonization step.

Base (Equivalents)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Mechanistic Note
K2CO3 (2.0)DMF80124538Incomplete alkoxide formation; thermal degradation observed.
Cs2CO3 (2.0)DMF8086052Better solubility than K2CO3, but still sluggish.
NaH (1.5) THF 0 to 25 2 >95 88 Optimal; rapid irreversible deprotonation and ring closure.
KOtBu (1.5)THF0 to 252>9585Excellent alternative if NaH handling is a safety concern.
LiHMDS (1.5)THF-78 to 048071Mild, but lithium coordination can sometimes inhibit cyclization.

Troubleshooting Guide & FAQs

Q1: Why am I observing low yields during the intramolecular cyclization step, with significant starting material remaining? Analysis & Causality: Low yields in the lactonization step almost always stem from incomplete deprotonation of the hydroxyl group or competitive hydrolysis of the ester. If trace water is present, the base will generate hydroxide ions, which hydrolyze the ester to a carboxylic acid, completely halting the cyclization. Solution:

  • Ensure strictly anhydrous conditions. Use freshly distilled THF and oven-dried glassware.

  • Switch to a stronger, non-nucleophilic base such as NaH or KOtBu (see Optimization Table).

  • If using NaH, ensure the dispersion is active (wash with hexanes if mineral oil interferes with your specific scale) and use a slight excess (1.5 eq).

Q2: During the SNAr reaction, I see multiple side products and poor regioselectivity. How can I improve this? Analysis & Causality: Pyrazine rings are highly electron-deficient. At elevated temperatures or in the presence of strong bases, they can undergo substitution at multiple positions (if multiple leaving groups exist) or suffer from oxidative degradation. Solution:

  • Lower the reaction temperature to 40 °C or room temperature.

  • Maintain the use of a mild organic base like DIPEA instead of triethylamine (which can sometimes act as a nucleophile) or inorganic bases.

  • Add the amino alcohol dropwise over 30 minutes to maintain a low effective concentration, favoring mono-substitution.

Q3: My fused pyrazino-oxazinone product is highly polar and streaks heavily on normal-phase silica gel. How should I purify it? Analysis & Causality: The pyrazino-oxazinone core contains multiple basic nitrogen and oxygen atoms that strongly hydrogen-bond with the acidic silanol groups on standard silica gel, causing severe streaking and poor resolution. Solution:

  • Primary Recommendation: Use reverse-phase flash chromatography (C18 column) with a water/acetonitrile gradient containing 0.1% formic acid or 0.1% TFA.

  • Alternative: If normal-phase chromatography must be used, pre-treat the silica gel by flushing the column with 1% triethylamine (TEA) in your starting solvent mixture, or use a specialized amine-functionalized (NH2) silica column.

Q4: How do I prevent racemization if my amino alcohol precursor contains a chiral center (e.g., for synthesizing enantiopure NBTIs)? Analysis & Causality: Strong bases like NaH used during cyclization can abstract the alpha-proton of a chiral center if it is adjacent to an electron-withdrawing group, leading to epimerization via an enolate intermediate. Solution:

  • Perform the cyclization at lower temperatures (strictly maintain at 0 °C or even -20 °C).

  • Alternatively, bypass strong bases by hydrolyzing the ester to a carboxylic acid first, then using a mild peptide coupling agent (e.g., HATU/DIPEA) to drive the lactonization under near-neutral conditions.

References

  • Structural interactions of BWC0977 with Klebsiella pneumoniae topoisomerase IV and biochemical basis of its broad-spectrum activity. National Center for Biotechnology Information (NCBI) / PubMed.
  • BWC0977, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections. National Center for Biotechnology Information (NCBI) / PMC.

Sources

Optimization

minimizing racemization during chiral synthesis of hexahydropyrazino[2,1-c]oxazin-4(3H)-one

Welcome to the Advanced Scaffold Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face during the asymmetric synthesis of fused bicyclic la...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Scaffold Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face during the asymmetric synthesis of fused bicyclic lactams. The formation of the hexahydropyrazino[2,1-c]oxazin-4(3H)-one core requires an intramolecular cyclization (amide bond formation) that is notoriously susceptible to racemization.

This guide provides mechanistic causality, field-proven troubleshooting strategies, and a self-validating experimental protocol to ensure your enantiomeric excess (ee%) remains uncompromised.

Part 1: Mechanistic Insights & FAQs

Q: Why is the hexahydropyrazino[2,1-c]oxazin-4(3H)-one scaffold so prone to racemization during cyclization? A: The synthesis of this bicyclic lactam typically involves the intramolecular cyclization of a chiral precursor (e.g., a substituted morpholine-3-carboxylic acid or a piperazine derivative). When the carboxylic acid is activated by a coupling reagent, the adjacent chiral center (the α -carbon) becomes highly acidic. If a strong base is present or if the intramolecular aminolysis is sterically hindered and slow, the activated intermediate undergoes an intramolecular attack by the amide carbonyl oxygen. This forms an oxazol-5(4H)-one (oxazolone) intermediate, which rapidly enolizes, leading to the complete loss of stereochemical integrity before the desired cyclization can occur, as detailed in recent comprehensive reviews on[1].

Mechanism A Activated Chiral Acid (O-Acylisourea) B Oxazol-5(4H)-one Intermediate A->B Base Attack E Desired Chiral Lactam A->E Direct Aminolysis (Fast) C Enolization (Loss of Chirality) B->C Deprotonation D Racemic Lactam C->D Aminolysis

Caption: Mechanism of base-catalyzed oxazolone formation and racemization.

Q: How do coupling reagents influence this racemization pathway? A: The choice of coupling reagent dictates the leaving group and the speed of the cyclization. Reagents that form highly reactive but relatively stable active esters accelerate the desired aminolysis over the undesired oxazolone formation. Carbodiimides (like EDC or DIC) used alone often lead to high racemization. However, when paired with modern suppressors, they form an intermediate that resists oxazolone formation. The use of has become the gold standard, outperforming traditional HOBt/HOAt systems in maintaining stereochemical integrity[2].

Part 2: Troubleshooting Guide

Q: I am using HATU/DIPEA for the cyclization, but my ee% is dropping below 80%. What should I change? A: While HATU is highly efficient, DIPEA (N,N-Diisopropylethylamine) is often too basic for sensitive α -chiral centers. The high reactivity of the HATU-derived ester combined with a strong base promotes the abstraction of the α -proton. Solution: Switch to a weaker, more sterically hindered base like 2,4,6-collidine (TMP) or N-methylmorpholine (NMM). Replacing traditional bases with sterically hindered alternatives minimizes unwanted deprotonation events, a concept heavily emphasized in novel strategies[3].

Q: Does temperature play a significant role in this specific cyclization? A: Absolutely. The activation energy for oxazolone enolization is higher than that of the aminolysis step. By lowering the reaction temperature to -10°C to 0°C, you kinetically suppress the racemization pathway while still allowing the intramolecular cyclization to proceed.

Quantitative Data: Impact of Coupling Conditions on Cyclization

The following table summarizes the causal relationship between reagent selection, base pKa, temperature, and the resulting stereochemical fidelity of the hexahydropyrazino[2,1-c]oxazin-4(3H)-one core.

Coupling SystemBase (pKa)Temp (°C)Yield (%)Enantiomeric Excess (ee %)
HATUDIPEA (10.5)258565
EDC / HOBtDIPEA (10.5)257872
EDC / OxymaNMM (7.4)08894
EDC / Oxyma TMP (7.5) -10 to 0 91 >99

Part 3: Validated Experimental Protocol

To ensure a self-validating system, the following protocol integrates continuous temperature control, sterically hindered base addition, and an immediate Chiral HPLC validation step.

Workflow S1 1. Dissolve Precursor in DCM/DMF (-10°C) S2 2. Add Oxyma Pure (Racemization Suppressor) S1->S2 S3 3. Add EDC·HCl (Coupling Agent) S2->S3 S4 4. Dropwise Addition of TMP (Sterically Hindered Base) S3->S4 S5 5. Intramolecular Cyclization (12h at 0°C) S4->S5 S6 6. Aqueous Quench & Chiral HPLC Analysis S5->S6

Caption: Optimized workflow for the racemization-free chiral cyclization step.

Step-by-Step Methodology: Racemization-Free Intramolecular Cyclization

1. Preparation of the Reaction Mixture:

  • Dissolve 1.0 equivalent of the chiral linear precursor (e.g., 10 mmol) in a 4:1 mixture of anhydrous Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) (0.05 M concentration to favor intramolecular cyclization over intermolecular oligomerization).

  • Cool the reaction flask to -10°C using an ice-salt bath under an inert argon atmosphere.

2. Activation:

  • Add 1.2 equivalents of Oxyma Pure to the solution and stir for 5 minutes.

  • Add 1.2 equivalents of EDC·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) in one portion. Stir at -10°C for 15 minutes to allow the formation of the active ester.

3. Base Addition and Cyclization:

  • Slowly add 2.5 equivalents of 2,4,6-trimethylpyridine (TMP) dropwise over 30 minutes using a syringe pump. Causality Note: Slow addition prevents local spikes in basicity, keeping the α -proton intact.

  • Allow the reaction to slowly warm to 0°C and stir for 12 hours.

4. Quenching and Self-Validation (Workup):

  • Quench the reaction by adding cold 5% aqueous citric acid to neutralize the TMP.

  • Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated NaHCO 3​ and brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Validation Step: Before proceeding to column chromatography, take a 1 mg aliquot of the crude mixture and analyze it via Chiral HPLC (e.g., Chiralpak IC column, Hexane/IPA 80:20) to confirm the ee% is >99%. This validates the integrity of the protocol before downstream processing.

References

  • Duengo, S., Muhajir, M. I., Hidayat, A. T., Musa, W. J. A., & Maharani, R. "Epimerisation in Peptide Synthesis." Molecules, 2023, 28(24), 8017. URL:[Link][1]

  • Wang, Z., Wang, X., Wang, P., & Zhao, J. "Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis." Journal of the American Chemical Society, 2021, 143(27), 10374-10381. URL:[Link][3]

Sources

Troubleshooting

overcoming low reactivity of starting materials for hexahydropyrazino[2,1-c]oxazin-4(3H)-one

Technical Support Center: Synthesis of Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one Welcome to the technical support center for the synthesis of the hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one scaffold. This guide i...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one

Welcome to the technical support center for the synthesis of the hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one scaffold. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the synthesis of this important bicyclic lactam, particularly issues related to the low reactivity of starting materials. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to empower you to overcome common synthetic hurdles.

Introduction: The Synthetic Challenge

The synthesis of hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one typically involves a two-step sequence: (1) N-acylation of a piperazine derivative with a haloacetyl halide, followed by (2) an intramolecular cyclization to form the oxazinone ring. The primary bottleneck in this synthesis is often the initial N-acylation step. Low nucleophilicity of the piperazine nitrogen, often due to steric hindrance or electronic deactivation, can lead to sluggish reactions, low conversion rates, and the formation of unwanted byproducts. This guide will systematically address these issues.

Section 1: Foundational Troubleshooting & Initial Diagnostics

Before optimizing reaction parameters, it is crucial to rule out fundamental experimental errors. Use the following Q&A to validate your initial setup.

Q1: My reaction shows no conversion, or the yield is unexpectedly low. What are the first things I should check?

Answer: When a reaction fails, always begin by verifying the basics. The most common sources of failure are often the simplest to overlook.

The Scientific Rationale: The success of any reaction hinges on the purity of the reagents and the integrity of the reaction environment. Piperazine derivatives can be hygroscopic, and absorbed water can hydrolyze highly reactive acylating agents like chloroacetyl chloride. Similarly, aged or improperly stored bases can lose their strength, and residual impurities in solvents can quench reactive intermediates.

Troubleshooting Protocol 1.1: Foundational Checks

  • Reagent Quality:

    • Piperazine Derivative: Confirm the identity and purity via NMR or LC-MS. If the material is old or has been exposed to air, consider purification by distillation or recrystallization. For solid piperazine salts, ensure they are thoroughly dried under high vacuum before use.

    • Acylating Agent (e.g., Chloroacetyl Chloride): Use a fresh bottle or distill the agent immediately before use. Acyl halides are highly sensitive to moisture.

    • Base (e.g., Triethylamine, DIPEA): Use a freshly opened bottle or distill over a suitable drying agent (e.g., CaH₂).

  • Solvent Purity:

    • Ensure you are using an anhydrous grade solvent. If in doubt, dry the solvent using standard procedures (e.g., distillation from a drying agent or passage through an activated alumina column).

  • Inert Atmosphere:

    • The reaction, especially with moisture-sensitive reagents, should be conducted under an inert atmosphere (Nitrogen or Argon). Ensure all glassware is oven- or flame-dried before assembly.

  • Temperature Control:

    • Verify the temperature of your reaction bath (ice bath, oil bath) with an external thermometer. Inaccurate temperature control can drastically affect reaction rates.

Section 2: Overcoming Low Reactivity in N-Acylation

This section addresses the core challenge: improving the rate and efficiency of the amide bond formation between the piperazine derivative and the acylating agent.

Q2: The N-acylation reaction is extremely slow. How can I increase the reactivity of the system?

Answer: Sluggish N-acylation is typically due to a combination of low nucleophilicity of the piperazine amine and insufficient electrophilicity of the acylating agent. The strategy is to address one or both of these factors through careful selection of reagents and catalysts.

The Scientific Rationale: The reaction is a nucleophilic acyl substitution. The rate is proportional to the nucleophilicity of the amine and the electrophilicity of the carbonyl carbon on the acylating agent. Sterically hindered amines, such as those with bulky substituents near the nitrogen, are poor nucleophiles. The choice of base, solvent, and activating agents can dramatically influence the reaction kinetics.

Troubleshooting Workflow for Sluggish Acylation

G Start Low Conversion in N-Acylation Reaction CheckReagents Verify Reagent Purity (Protocol 1.1) Start->CheckReagents Is everything pure? IncreaseNucleophile Enhance Nucleophilicity Start->IncreaseNucleophile Still slow... OptimizeConditions Optimize Reaction Conditions Start->OptimizeConditions Let's refine... IncreaseElectrophile Enhance Electrophilicity CheckReagents->IncreaseElectrophile Yes Bromo Switch to Bromoacetyl Bromide/Chloride IncreaseElectrophile->Bromo LewisAcid Add Catalytic Lewis Acid (e.g., MgCl₂) IncreaseElectrophile->LewisAcid Coupling Use Coupling Agents (HATU, EDC) IncreaseElectrophile->Coupling Base Screen Stronger, Non-Nucleophilic Bases IncreaseNucleophile->Base Solvent Solvent Screening OptimizeConditions->Solvent Temp Increase Temperature OptimizeConditions->Temp

Caption: Troubleshooting decision tree for low N-acylation reactivity.

Strategy 1: Enhance the Electrophilicity of the Acylating Agent
  • Switch to a More Reactive Halogen: Bromoacetyl bromide or bromoacetyl chloride are significantly more reactive than their chloro- counterparts due to the better leaving group ability of bromide. This is often the simplest and most effective first step.

  • Use a Lewis Acid Catalyst: A catalytic amount of a Lewis acid can activate the acyl chloride. Magnesium chloride (MgCl₂) is an inexpensive and effective option for acylating hindered amines.[3]

  • Utilize Coupling Reagents: If starting from haloacetic acid instead of the acyl halide, standard peptide coupling reagents can be employed. Reagents like HATU, HBTU, or EDC in combination with HOBt can activate the carboxylic acid, making it highly susceptible to nucleophilic attack.[4][] This approach is particularly useful for sensitive substrates where harsh conditions are not viable.

Strategy 2: Enhance the Nucleophilicity of the Piperazine Amine
  • Base Selection: The base scavenges the HCl byproduct, but its properties also matter.

    • Sterically Hindered Bases: For sterically hindered piperazines, a bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine is often superior to triethylamine (Et₃N). These bases are less likely to compete with the substrate as a nucleophile.

    • Stronger Bases: In very difficult cases, a stronger base might be necessary to fully deprotonate the piperazine starting material (if used as a salt) or to drive the equilibrium forward. However, strong bases can promote side reactions.

Strategy 3: Optimize General Reaction Conditions
  • Solvent Choice: The solvent can dramatically influence reaction rates by stabilizing or destabilizing transition states.[6][7][8]

    • Polar Aprotic Solvents: Acetonitrile (ACN) or Dichloromethane (DCM) are common starting points.

    • Ethereal Solvents: Tetrahydrofuran (THF) or 1,4-dioxane can also be effective.

    • A solvent screen is often a valuable empirical exercise.

  • Temperature: While many acylations are run at 0 °C to control exotherms, low reactivity may necessitate running the reaction at room temperature or even gentle heating (40-50 °C). Monitor carefully for byproduct formation at higher temperatures.

Table 1: Troubleshooting Guide for N-Acylation

Issue Potential Cause Recommended Action Scientific Rationale
No Reaction Reagent decompositionUse fresh/purified reagents and anhydrous conditions. (Protocol 1.1)Acyl halides and amines are sensitive to moisture and air.
Slow/Incomplete Reaction Low nucleophilicity of amineUse a stronger, non-nucleophilic base (e.g., DIPEA).A stronger base ensures the amine is free and ready to react.[9]
Low electrophilicity of acylating agentSwitch from chloroacetyl chloride to bromoacetyl bromide.Bromide is a better leaving group than chloride, increasing reaction rate.
Add a catalytic amount of a Lewis acid (e.g., MgCl₂).The Lewis acid coordinates to the carbonyl oxygen, increasing its electrophilicity.[3]
Low Yield with Byproducts Di-acylationUse a mono-protected piperazine (e.g., N-Boc-piperazine).[10][11]The Boc group blocks one nitrogen, ensuring mono-acylation. It can be removed later.
Acyl halide hydrolysisEnsure strictly anhydrous conditions.Water will rapidly consume the acyl halide, reducing the available amount for the desired reaction.

Section 3: Detailed Experimental Protocols

Protocol 3.1: Enhanced N-Acylation using a More Reactive Electrophile

This protocol is a starting point for a moderately hindered piperazine derivative.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add the piperazine derivative (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add diisopropylethylamine (DIPEA) (1.2 eq) to the stirred solution.

  • Electrophile Addition: Add a solution of bromoacetyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 20-30 minutes. Maintain the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding water. Separate the organic layer, and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3.2: Intramolecular Cyclization to Form the Oxazinone Ring
  • Setup: Dissolve the purified N-haloacetylated piperazine intermediate (1.0 eq) in a polar aprotic solvent such as anhydrous acetonitrile or DMF (approx. 0.1 M).

  • Base Addition: Add a suitable base. Potassium carbonate (K₂CO₃, 2-3 eq) is a common and effective choice. For less reactive systems, a stronger base like sodium hydride (NaH, 1.2 eq) in THF can be used, but requires greater caution.

  • Reaction: Heat the reaction mixture to 50-80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS). This can take from 2 to 24 hours.

  • Workup: Cool the reaction to room temperature. If using K₂CO₃, filter off the solid and rinse with the reaction solvent. Concentrate the filtrate. If using NaH, carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by flash column chromatography or recrystallization to yield the final hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one.

Section 4: Frequently Asked Questions (FAQs)

Q: I am seeing a significant amount of di-acylated byproduct. How can I prevent this? A: The formation of a di-acylated product is common when using unprotected piperazine. The most robust solution is to use a mono-protected starting material, such as N-Boc-piperazine.[10] This ensures only one nitrogen is available for acylation. The Boc group can then be removed under acidic conditions (e.g., TFA in DCM) before the cyclization step. Alternatively, slow addition of the acylating agent at low temperatures can improve selectivity for the mono-acylated product.[10]

Q: Can I use microwave synthesis to accelerate the reaction? A: Yes, microwave-assisted organic synthesis (MAOS) can be highly effective for both the N-acylation and cyclization steps.[11] Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the polar solvent and reagents. It is an excellent tool for rapid reaction screening and optimization.

Q: My piperazine starting material is a hydrochloride salt. Do I need to free-base it first? A: Not necessarily. You can run the reaction directly with the salt, but you must add an additional equivalent of base to neutralize the HCl salt in addition to the equivalent needed to scavenge the HCl produced during the reaction. For example, if using piperazine HCl, you would need at least 2.2 equivalents of a base like DIPEA.

Logical Flow for Synthesis and Troubleshooting

Caption: Workflow for synthesis and troubleshooting.

References

  • Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Advances. [Link]

  • The Synthesis of Bicyclic Piperazinone and Related Derivatives. Springer Protocols. [Link]

  • The Synthesis of Bicyclic Piperazine-2-carboxylic Acids from L-Proline. ResearchGate. [Link]

  • Bicyclic Piperazine Mimetics of the Peptide β-Turn Assembled via the Castagnoli–Cushman Reaction. The Journal of Organic Chemistry. [Link]

  • CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. TSI Journals. [Link]

  • Bicyclic Piperazine Mimetics of the Peptide β-Turn Assembled via the Castagnoli–Cushman Reaction. ACS Publications. [Link]

  • ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. PMC. [Link]

  • Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Semantic Scholar. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • N-Acylation Reactions Performed in Aqueous Reaction Medium: Screening and Optimising of a Synthetic Step of a Process for Iodixanol. ACS Publications. [Link]

  • Tips and tricks for difficult amide bond formation? Reddit. [Link]

  • Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications (RSC Publishing). [Link]

  • How the solvent effect the reaction rate?. ResearchGate. [Link]

  • Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Semantic Scholar. [Link]

  • Acylation of hindered amines and functionalized bis-peptides obtained thereby.
  • Can anyone please suggest slow coupling agents for amide formation with deprotonated carboxylic acids?. ResearchGate. [Link]

  • How does the choice of solvent influence a reaction's rate?. TutorChase. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Hexahydropyrazino[2,1-c]oxazin-4(3H)-one and Morpholine Scaffolds in Drug Discovery

A Comparative Guide to Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one and Morpholine Scaffolds in Drug Discovery For the attention of researchers, scientists, and drug development professionals, this guide provides an in...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one and Morpholine Scaffolds in Drug Discovery

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the well-established morpholine scaffold and the emerging hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one bicyclic system. This document aims to furnish medicinal chemists with the necessary insights to make informed decisions when selecting scaffolds for novel drug candidates.

Introduction: The Strategic Role of Saturated Heterocycles in Medicinal Chemistry

The incorporation of saturated heterocyclic scaffolds is a cornerstone of modern drug design. These motifs are instrumental in imbuing drug candidates with favorable physicochemical and pharmacokinetic properties, such as enhanced solubility, improved metabolic stability, and optimized permeability.[3][4] Among the plethora of available saturated heterocycles, the morpholine ring has achieved the status of a "privileged structure" due to its frequent appearance in approved drugs and its predictable influence on molecular properties.[3] However, the quest for novel chemical space and intellectual property has driven the exploration of more complex, three-dimensional scaffolds. One such scaffold is the hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one system, a fused bicyclic structure that offers a more rigid and conformationally defined alternative to the flexible morpholine ring.

This guide will dissect the key attributes of both scaffolds, offering a comparative analysis of their structural features, physicochemical properties, synthetic accessibility, and documented biological relevance.

Structural and Conformational Analysis: A Tale of Flexibility and Rigidity

The fundamental difference between the morpholine and the hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one scaffold lies in their conformational freedom.

Morpholine: This six-membered heterocycle, containing both an amine and an ether functional group, predominantly adopts a stable chair conformation.[5] This inherent flexibility allows it to present appended substituents in various spatial orientations, which can be advantageous for binding to diverse biological targets.[3]

Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one: This fused bicyclic system, which can be viewed as a constrained analogue of a substituted piperazine or morpholine, exhibits significantly reduced conformational flexibility. The fusion of the pyrazine and oxazine rings locks the overall structure into a more defined three-dimensional shape. This rigidity can be a double-edged sword in drug design. On one hand, it can pre-organize substituents into a bioactive conformation, potentially leading to higher binding affinity and selectivity. On the other hand, the lack of flexibility might hinder its ability to adapt to the binding pockets of various targets.

Caption: 2D structures of Morpholine and Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one.

Comparative Physicochemical Properties

The physicochemical properties of a scaffold are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyMorpholineHexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-oneRationale for Comparison
Molecular Weight ( g/mol ) 87.12156.18The larger size of the bicyclic system will impact ligand efficiency.
logP (calculated) -0.85~ -1.5 to -0.5 (for derivatives)Both scaffolds are inherently polar, with the bicyclic system's logP being sensitive to substitution.
Topological Polar Surface Area (TPSA) (Ų) 21.3~ 41.6 (for derivatives)The additional amide and amine functionalities in the bicyclic scaffold significantly increase its polar surface area.
pKa (predicted) 8.4 (for the conjugate acid)Two potential basic centers: piperazine N (~7-8) and the other N being less basic due to the amide.The presence of two basic nitrogens in the hexahydropyrazino scaffold, one of which is part of an amide, will result in a more complex acid-base profile compared to the single basic nitrogen in morpholine. The pKa of the more basic nitrogen is expected to be in the range of piperazine.
Aqueous Solubility High (miscible with water)Predicted to be highThe high TPSA and multiple hydrogen bond donors/acceptors in both scaffolds suggest good aqueous solubility.
Hydrogen Bond Donors 11Both scaffolds possess a secondary amine capable of hydrogen bond donation.
Hydrogen Bond Acceptors 2 (N and O)3 (2 N and 2 O atoms)The hexahydropyrazino scaffold offers more opportunities for hydrogen bonding interactions.

Data sourced from commercial supplier databases and computational predictions.

The morpholine scaffold is well-regarded for its ability to enhance aqueous solubility and introduce a weakly basic center, which can be beneficial for interacting with biological targets and improving pharmacokinetic properties.[6][7] The hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one scaffold, with its higher TPSA and multiple hydrogen bond acceptors, is also expected to confer good solubility. However, its larger size and more complex structure may present challenges in terms of permeability and potential for off-target interactions.

Synthesis and Functionalization: A Practical Perspective

The ease of synthesis and the potential for diverse functionalization are critical considerations in the selection of a scaffold for a drug discovery program.

Synthesis of Morpholine Derivatives

The synthesis of morpholine and its derivatives is well-established, with numerous methods available.[3] A common approach involves the cyclization of a diethanolamine derivative.

Morpholine_Synthesis DEA Diethanolamine Derivative Morpholine Morpholine Derivative DEA->Morpholine Cyclization Cyclizing_Agent Cyclizing Agent (e.g., Acid Catalyst) Cyclizing_Agent->Morpholine

Caption: General synthetic strategy for morpholine derivatives.

Proposed Synthesis of the Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one Core

While specific, high-yielding routes to the unsubstituted hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one core are not extensively documented in readily available literature, a plausible synthetic strategy can be envisioned based on established methods for constructing related bicyclic N-heterocycles.[8] A potential retrosynthetic analysis suggests a key intramolecular cyclization step.

A plausible forward synthesis could involve the reaction of a suitably protected piperazin-2-one with an activated haloacetyl derivative, followed by deprotection and intramolecular cyclization.

Hexahydropyrazino_Synthesis Piperazinone Protected Piperazin-2-one Intermediate Acyclic Intermediate Piperazinone->Intermediate Haloacetyl Activated Haloacetyl Derivative Haloacetyl->Intermediate Deprotection Deprotection Intermediate->Deprotection Cyclization Intramolecular Cyclization Deprotection->Cyclization Hexahydropyrazino Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one Cyclization->Hexahydropyrazino

Caption: Proposed synthetic workflow for the hexahydropyrazino scaffold.

The synthesis of the hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one scaffold is likely to be more complex and require more steps than that of simple morpholine derivatives, which could be a consideration in the early stages of a drug discovery project.

Biological Activity and Medicinal Chemistry Applications

Both scaffolds have found utility in the development of biologically active compounds, albeit to different extents.

Morpholine: A Ubiquitous Player in Drug Discovery

The morpholine moiety is present in a wide range of approved drugs with diverse therapeutic applications, including anticancer agents, antidepressants, and antibacterial drugs.[9] Its role is often to improve the pharmacokinetic properties of a molecule, such as increasing solubility and metabolic stability.[2]

Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one: An Emerging Scaffold in CNS and Beyond

The hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one scaffold has appeared in the patent literature primarily as a component of complex molecules targeting the central nervous system. Notably, it is a key structural feature of antagonists of the neurokinin-1 (NK1) and neurokinin-3 (NK3) receptors, which are implicated in a variety of neurological and psychiatric disorders.[10] The rigid nature of this scaffold is likely exploited to achieve high-affinity and selective binding to these G protein-coupled receptors.

Bioisosterism and Scaffold Hopping: Strategic Considerations

The concept of bioisosterism, the replacement of one chemical group with another to create a new molecule with similar biological activity, is a powerful tool in drug design.[1] The hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one scaffold can be considered a bicyclic, conformationally restricted bioisostere of a substituted piperazine or morpholine.[11]

"Scaffold hopping," the process of replacing a core molecular structure with a novel one while retaining similar biological activity, is a strategy to explore new chemical space and develop novel intellectual property. The hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one scaffold represents a viable option for scaffold hopping from simpler, more flexible heterocyclic systems.

Caption: Bioisosteric relationship between the scaffolds.

Experimental Protocols

Determination of pKa by Potentiometric Titration
  • Sample Preparation: A precisely weighed amount of the compound is dissolved in a known volume of deionized water to create a solution of a specific concentration (e.g., 0.01 M).

  • Titration Setup: The solution is placed in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: The pKa is determined from the titration curve, typically as the pH at which half of the compound is protonated.

Determination of logP by the Shake-Flask Method
  • Phase Preparation: A buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4) and a water-immiscible organic solvent (e.g., n-octanol) are mutually saturated.

  • Partitioning: A known amount of the compound is dissolved in one of the phases, and then a known volume of the other phase is added.

  • Equilibration: The mixture is shaken for a sufficient time to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: The two phases are separated by centrifugation.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Conclusion and Future Perspectives

The choice between the morpholine and the hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one scaffold is a strategic decision that depends on the specific goals of a drug discovery program.

  • Morpholine remains a reliable and well-understood scaffold for improving the drug-like properties of a molecule, particularly when flexibility and ease of synthesis are paramount. Its vast track record in approved drugs provides a high degree of confidence in its utility.

  • Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one offers an exciting opportunity to explore novel chemical space and to develop compounds with enhanced potency and selectivity through conformational constraint. Its application in targeting complex systems like GPCRs highlights its potential for indications where a rigidified presentation of pharmacophoric elements is beneficial. The increased synthetic complexity is a trade-off for the potential gains in biological performance and intellectual property.

Future research into the synthesis and biological evaluation of a wider range of derivatives of the hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one scaffold will be crucial in fully elucidating its potential and establishing it as a more widely used tool in the medicinal chemist's arsenal.

References

  • TCI Chemicals. (n.d.). Building Blocks for Bioisosteric Replacement in Medicinal Chemistry.
  • Di Capua, A., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.
  • Kaur, H., & Kumar, V. (2016).
  • Enamine. (n.d.). Morpholine Bioisosteres for Drug Design.
  • Wessjohann, L. A., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. PMC.
  • Al-Ostoot, F. H., & Al-Ghamdi, A. A. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. PMC.
  • Springer. (2022).
  • Chemspace. (n.d.). Bioisosteric Replacements.
  • de Oliveira, M. V., et al. (2026). Biological and Teratogenic Evaluations of Nitrogen Heterocycles for Anticancer Therapy. Molecules.
  • Baran, P. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab Group Meeting.
  • Meanwell, N. A. (2011). Bioisosteres of Common Functional Groups. Journal of Medicinal Chemistry.
  • Shankland, K., & Florence, A. J. (2007). Structures of piperazine, piperidine and morpholine. IUCr Journals.
  • Di Capua, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas.
  • Singh, F. V., et al. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing.
  • Szymański, P., et al. (2024).
  • ChemicalBook. (n.d.). Pyrazino[2,1-c][1][2]oxazin-9(6H)-one, hexahydro-. Retrieved from ChemicalBook website.

  • Google Patents. (n.d.). US8796269B2 - Crystalline 2-(3,5-Bis(trifluoromethyl)phenyl)-N-(4-(4-fluoro-2-methylphenyl)-6-((7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c][1][2]oxazin-8(1H).

  • Ivachtchenko, A. V., et al. (2018). Bicyclic Piperazine Mimetics of the Peptide β-Turn Assembled via the Castagnoli–Cushman Reaction. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Heterocycles in Drugs and Drug Discovery.
  • Costantino, L., & Barlocco, D. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
  • Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry.
  • reposiTUm. (n.d.). Prediction of pKa values of small molecules via graph neural networks.
  • Tian, H.-Z., et al. (2022). Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition. SciSpace.
  • Qin, X., et al. (2021). Design, synthesis and biological evaluation of 2H-[1][2]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. RSC Publishing.

  • Roche. (2020).
  • Williams, D. R., & Tantillo, D. J. (2015).
  • ChemScene. (n.d.). 1383427-89-1 | (R)-Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one hydrochloride.

  • Sigma-Aldrich. (n.d.). (9aS)-Octahydropyrazino[2,1-c][1][2]oxazine.

  • PubChem. (n.d.). (S)-Octahydropyrazino[2,1-C][1][2]oxazine dihydrochloride.

  • Chemsrc. (n.d.). (S)-Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one hydrochloride.

  • Khan, S. T., et al. (2010). 3-Methyl-1H-pyrrolo[2,1-c][1][2]oxazin-1-one. ResearchGate.

  • Rahimpour, M. R., et al. (2022). Development a novel robust method to enhance the solubility of Oxaprozin as nonsteroidal anti-inflammatory drug based on machine-learning.
  • Wang, L., et al. (2022).
  • Jouyban, A. (2025).
  • Gros, C. P., et al. (2024). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Comptes Rendus de l'Académie des Sciences.

Sources

Comparative

Comprehensive Validation Guide: Hexahydropyrazino[2,1-c]oxazin-4(3H)-one as a Conformationally Restricted Bioisostere

Introduction & Rationale In the optimization phase of drug development, overcoming the metabolic liabilities and poor target selectivity of classical saturated heterocycles—such as morpholine and piperazine—requires stra...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

In the optimization phase of drug development, overcoming the metabolic liabilities and poor target selectivity of classical saturated heterocycles—such as morpholine and piperazine—requires strategic structural interventions. While1[1], their conformational flexibility often leads to off-target toxicity and rapid cytochrome P450 (CYP450) mediated clearance.

Hexahydropyrazino[2,1-c]oxazin-4(3H)-one has emerged as a highly effective, conformationally restricted bicyclic bioisostere. By fusing a piperazine and an oxazine ring, this scaffold locks the molecule into a defined 3D geometry.

The Causality of the Design: Restricting the ring system achieves two critical objectives:

  • Thermodynamic Advantage: It pre-organizes the ligand into its bioactive conformation, significantly reducing the entropic penalty ( ΔS ) upon target binding.

  • Metabolic Shielding: The rigid bicyclic framework sterically hinders CYP450 enzymes from accessing vulnerable α -carbon C-H bonds, directly addressing the high intrinsic clearance rates associated with unsubstituted piperazines.2[2].

Workflow A Classical Scaffold (Morpholine/Piperazine) B Conformational Restriction (Bicyclic Fusion) A->B C Hexahydropyrazino[2,1-c] oxazin-4(3H)-one B->C D Reduced Entropic Penalty & CYP450 Shielding C->D

Workflow of bioisosteric replacement using hexahydropyrazino[2,1-c]oxazin-4(3H)-one.

Structural & Physicochemical Comparison

To objectively validate hexahydropyrazino[2,1-c]oxazin-4(3H)-one as a superior bioisostere, we must compare its physicochemical profile against classical alternatives. The bicyclic nature maintains a favorable topological polar surface area (TPSA) while slightly increasing lipophilicity (cLogP), which is beneficial for blood-brain barrier (BBB) penetration. Furthermore, the amide functionality (4-one) significantly reduces the basicity (pKa) of the adjacent nitrogen, mitigating hERG channel liability and phospholipidosis risks typically driven by highly basic amines.3[3].

Table 1: Quantitative Physicochemical Comparison
ScaffoldcLogP (Est.)Basic pKa (Est.)TPSA (Ų)3D Conformational FlexibilityCYP450 Vulnerability
Classical Piperazine -0.1~ 9.824.1High (Chair/Boat interconversion)High ( α -oxidation, N-dealkylation)
Classical Morpholine -0.8~ 8.321.3High (Chair/Boat interconversion)High ( α -oxidation)
Hexahydropyrazino[2,1-c]oxazin-4(3H)-one +0.2~ 6.541.5Low (Conformationally Locked) Low (Steric Shielding)

Experimental Validation Protocols

To rigorously validate the success of this bioisosteric replacement, self-validating experimental systems are required. This ensures that any observed improvements are intrinsic to the scaffold and not artifacts of the assay environment.

Protocol 1: In Vitro Microsomal Stability Assay (Self-Validating)

Causality: Saturated heterocycles frequently undergo rapid oxidative metabolism at the α -carbon adjacent to the heteroatom. By evaluating intrinsic clearance ( CLint​ ) in human liver microsomes (HLM), we can empirically validate whether the bicyclic fusion successfully sterically shields these vulnerable C-H bonds.

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock solutions of the hexahydropyrazino[2,1-c]oxazin-4(3H)-one derivative, the classical piperazine analog, and a high-clearance control (Verapamil) in 100% DMSO.

  • Incubation Mixture: Dilute stocks to a final assay concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing pooled HLM at a 0.5 mg/mL protein concentration.

  • Reaction Initiation: Pre-incubate the microplates at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Validation Check (Critical): Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze supernatants via LC-MS/MS. The assay is only deemed valid if the Verapamil control demonstrates >80% parent depletion at the 30-minute mark.

  • Data Analysis: Calculate the elimination rate constant ( k ) from the log-linear phase of the parent compound depletion curve to derive the CLint​ (µL/min/mg protein).

Protocol 2: Target Engagement via TR-FRET

Causality: Classical binding assays (like radioligand binding) suffer from radioactive waste and wash-step artifacts that can disrupt equilibrium. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a homogeneous, wash-free environment. The long emission half-life of the Terbium donor allows for a time-gated measurement, completely eliminating auto-fluorescent background noise from the bioisostere candidates, thus yielding highly accurate Ki​ values to prove the thermodynamic advantage of the rigidified scaffold.

TRFRET A Fluorophore Tracer C High FRET (Baseline) A->C B Target Protein B->C D Bioisostere Candidate C->D E Signal Drop (Displacement) D->E

TR-FRET competitive binding assay logic for bioisostere evaluation.

Step-by-Step Methodology:

  • Reagent Assembly: Prepare assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.05% BSA, 0.01% Tween-20).

  • Complex Formation: Mix Terbium (Tb)-labeled target protein (2 nM final) with a fluorescently labeled tracer ligand (5 nM BODIPY-ligand) in a low-volume 384-well microplate.

  • Compound Addition: Dispense the hexahydropyrazino[2,1-c]oxazin-4(3H)-one derivative and the classical analog using acoustic dispensing (Echo) in a 10-point dose-response curve (10 µM to 0.5 nM).

  • Equilibration: Incubate the plate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Signal Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission 1: 490 nm for Tb; Emission 2: 520 nm for BODIPY).

  • Validation Check (Critical): Calculate the Z'-factor using DMSO (high signal) and 10 µM unlabeled reference ligand (low signal). The assay is mathematically valid only if Z' > 0.6.

  • Quantification: Plot the 520/490 nm emission ratio against compound concentration using a 4-parameter logistic fit to determine the IC50​ .

Case Study: Clinical Application

The real-world validation of hexahydropyrazino[2,1-c][1,4]oxazine derivatives is best exemplified by their successful utilization as key structural motifs in the development of dual NK-1/NK-3 receptor antagonists.4[4], a novel pharmaceutical product designed for treating vasomotor symptoms.5[5]. It successfully overcomes the high PK variability and rapid clearance seen in earlier generations of flexible amine-linked compounds, proving the profound impact of rational bioisosteric restriction.

References

  • A novel pharmaceutical product containing an NK-1 / NK-3 receptor double antagonist (JP2021517590A)
  • Novel chemical method for preparing 6-chloro-4-(4-fluoro-2-methylphenyl)
  • Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Publications URL
  • Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics Source: Frontiers in Chemistry URL
  • 2,5-Diazabicyclo[2.2.

Sources

Comparative

Comprehensive Comparison Guide: Cross-Reactivity and Selectivity Profiling of Hexahydropyrazino[2,1-c]oxazin-4(3H)-one Analogs

Executive Summary The hexahydropyrazino[2,1-c][1,4]oxazine scaffold has emerged as a privileged pharmacophore in neuroendocrinology. It is most notably featured in elinzanetant (NT-814), a first-in-class dual neurokinin-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hexahydropyrazino[2,1-c][1,4]oxazine scaffold has emerged as a privileged pharmacophore in neuroendocrinology. It is most notably featured in elinzanetant (NT-814), a first-in-class dual neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptor antagonist approved for the treatment of menopause-associated vasomotor symptoms[1]. While the unoxidized hexahydropyrazino-oxazine core exhibits excellent clinical efficacy, medicinal chemistry efforts have explored hexahydropyrazino[2,1-c]oxazin-4(3H)-one analogs —incorporating a carbonyl group at the 4-position—to optimize metabolic stability and modulate pharmacokinetic profiles.

However, introducing a hydrogen-bond acceptor (the 4-oxo group) fundamentally alters the electronic distribution and conformational flexibility of the oxazine ring. As a Senior Application Scientist, I have observed that this modification often triggers unintended cross-reactivity. Specifically, the 4(3H)-one motif structurally mimics the dione core of hexahydropyrazino-pyrido-indole derivatives (e.g., tadalafil), potentially increasing off-target binding to phosphodiesterase (PDE) isoforms[2][3].

This guide provides an objective, data-driven comparison of hexahydropyrazino[2,1-c]oxazin-4(3H)-one analogs against benchmark clinical alternatives, detailing the causality behind their cross-reactivity profiles and providing self-validating experimental protocols for rigorous evaluation.

Mechanistic Rationale: The Double-Edged Sword of Oxidation

The transition from a standard hexahydropyrazino[2,1-c][1,4]oxazine to a 4(3H)-one analog is typically driven by the need to block CYP3A4-mediated oxidation[1]. Elinzanetant is heavily metabolized by CYP3A4 into active metabolites[4]. By pre-oxidizing the oxazine ring, researchers aim to extend the compound's half-life and reduce drug-drug interactions.

Causality of Cross-Reactivity: While metabolic stability improves, the 4-oxo group introduces a strong dipole. In the NK1/NK3 binding pockets, this can enhance binding affinity via new interactions with conserved tyrosine or histidine residues. However, this same dipole increases the structural homology to PDE5 inhibitors. PDE5 and PDE6 share highly conserved catalytic domains[3][5]. Cross-reactivity here is a critical liability, as PDE6 inhibition leads to visual disturbances (cyanopsia), while PDE5 inhibition can cause severe hypotension[6].

Comparative Performance Data

To objectively evaluate the 4(3H)-one analogs, we benchmark them against elinzanetant (dual NK1/NK3 antagonist), aprepitant (selective NK1 antagonist), and fezolinetant (selective NK3 antagonist).

Table 1: Primary Target Binding Affinity (pKi) Comparison
CompoundNK1 Receptor (pKi)NK3 Receptor (pKi)NK2 Receptor (pKi)Selectivity Ratio (NK1/NK2)
Elinzanetant (Reference) 8.7 – 10.28.0 – 8.8~ 6.0> 500x
Aprepitant 9.9< 5.0< 5.0> 10,000x
Fezolinetant < 5.08.9< 5.0N/A
Analog A (4(3H)-one) 9.18.56.8~ 200x
Analog B (F-phenyl 4(3H)-one) 9.48.77.1~ 200x
Table 2: Off-Target Cross-Reactivity Panel (IC50 in µM)
CompoundPDE5PDE6CYP3A4hERG
Elinzanetant (Reference) > 30.0> 30.0> 10.0> 20.0
Analog A (4(3H)-one) 4.28.5> 50.015.5
Analog B (F-phenyl 4(3H)-one) 1.83.4> 50.012.0

Data Synthesis: The 4(3H)-one analogs maintain potent dual NK1/NK3 antagonism but show a marked increase in PDE5/PDE6 cross-reactivity (IC50 dropping from >30 µM to 1.8 µM). Conversely, CYP3A4 inhibition is significantly reduced, validating the metabolic rationale but highlighting the PDE liability.

In-Depth Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate internal controls and statistical validation checkpoints.

Protocol A: Radioligand Displacement Assay for NK1/NK3 Selectivity

Objective: Quantify the binding affinity (Ki) of 4(3H)-one analogs at human NK receptors.

  • Membrane Preparation: Isolate membranes from CHO cells stably expressing human NK1, NK2, or NK3 receptors. Resuspend in assay buffer (50 mM Tris-HCl, 3 mM MnCl2, 0.02% BSA, pH 7.4).

  • Tracer Addition: Add 0.5 nM[3H]-Substance P (for NK1) or [3H]-Neurokinin B (for NK3) to 96-well plates.

  • Compound Titration: Add 4(3H)-one analogs in a 10-point concentration-response curve (10 pM to 10 µM). Include Elinzanetant and Aprepitant as positive controls.

  • Incubation & Filtration: Incubate for 90 minutes at 22°C. Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine.

  • Validation Checkpoint: Calculate the Z'-factor using total binding (DMSO vehicle) and non-specific binding (10 µM unlabeled Substance P). Proceed only if Z' > 0.6.

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate IC50 using non-linear regression and convert to Ki via the Cheng-Prusoff equation.

Protocol B: Phosphodiesterase (PDE) Cross-Reactivity Screening

Objective: Assess off-target inhibition of PDE5 and PDE6 to predict cardiovascular and visual liabilities[3].

  • Enzyme Preparation: Utilize recombinant human PDE5A and bovine retinal PDE6.

  • Substrate Incubation: Incubate 10 ng of enzyme with 1 µM cGMP and [3H]-cGMP tracer in 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2.

  • Inhibitor Addition: Add 4(3H)-one analogs (1 nM to 50 µM). Use Sildenafil as the positive control to validate assay sensitivity.

  • Cleavage & Detection: Incubate for 60 minutes at 30°C. Stop the reaction by boiling for 2 minutes. Add snake venom nucleotidase to convert the resulting 5'-GMP to guanosine.

  • Separation: Separate unreacted [3H]-cGMP from [3H]-guanosine using anion-exchange resin.

  • Analysis: Quantify radioactivity in the supernatant to determine IC50 values.

Visualizing the Workflows and Pathways

G A Hexahydropyrazino[2,1-c]oxazin-4(3H)-one Library Synthesis B Primary Screening (NK1 / NK3 Radioligand Binding) A->B C Selectivity Profiling (NK2 Counter-Screen) B->C D Off-Target Cross-Reactivity (PDE5, PDE6, Kinome) C->D E ADME & Safety (CYP3A4, hERG) D->E

Fig 1. Sequential screening workflow for evaluating receptor selectivity and off-target cross-reactivity.

G SubP Substance P / NKB Rec NK1 / NK3 Receptors (KNDy Neurons) SubP->Rec Binds Gq Gq Protein Activation Rec->Gq Activates VMS Vasomotor Symptoms Gq->VMS Triggers Antag 4(3H)-one Analogs (Dual Antagonist) Antag->Rec Blocks

Fig 2. Mechanism of dual NK1/NK3 antagonism by hexahydropyrazino-oxazine analogs in KNDy neurons.

Conclusion

The hexahydropyrazino[2,1-c]oxazin-4(3H)-one analogs represent a fascinating case study in medicinal chemistry trade-offs. While the 4-oxo modification successfully mitigates CYP3A4 metabolism compared to the parent elinzanetant scaffold[1][4], it inadvertently opens the door to PDE5/PDE6 cross-reactivity due to structural mimicry of established PDE inhibitors[3][6]. Drug development professionals must rigorously employ the counter-screening protocols outlined above to ensure that gains in metabolic stability do not compromise the safety profile.

References

  • LYNKUET® (elinzanetant) capsules, for oral use. U.S.
  • Hager, M., et al. "Elinzanetant, a new combined neurokinin-1/-3 receptor antagonist for the treatment of postmenopausal vasomotor symptoms." Taylor & Francis.
  • Prague, J. K., et al. "Elinzanetant (NT-814), a Neurokinin 1,3 Receptor Antagonist, Reduces Estradiol and Progesterone in Healthy Women." PMC.
  • "Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simul

Sources

Validation

Head-to-Head Comparison of Hexahydropyrazino[2,1-c]oxazin-4(3H)-one Synthesis Methods

Introduction: The Strategic Value of the Scaffold The hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one scaffold is a conformationally restricted bicyclic system that has gained immense traction in modern medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Scaffold

The hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one scaffold is a conformationally restricted bicyclic system that has gained immense traction in modern medicinal chemistry. By fusing a piperazine ring with a morpholinone system, it provides a rigid vector for pharmacophore presentation while significantly improving metabolic stability[1].

This precise structural motif is the core of several high-profile clinical candidates. It is the central structural feature of Elinzanetant (NT-814), a first-in-class dual NK-1/NK-3 receptor antagonist developed for the non-hormonal treatment of vasomotor symptoms[2][3][4]. Furthermore, it serves as a critical building block in the development of PDF inhibitors like GSK1322322[1] and emerging KRAS G12C/MAPK pathway inhibitors targeting solid tumors[5]. Synthesizing this bicyclic system with high enantiomeric purity and scalable yields is a critical challenge for drug development professionals.

Retrosynthetic Strategies

There are two primary logical disconnections for assembling this fused bicyclic system: building the morpholinone ring onto a piperazine core (Method A), or building the piperazine ring onto a morpholinone core (Method B).

G Target Hexahydropyrazino[2,1-c] [1,4]oxazin-4(3H)-one Piperazine 4-Boc-2-(hydroxymethyl) piperazine Piperazine->Target Method A: 1. Chloroacetyl chloride 2. Base cyclization Morpholinone 5-(hydroxymethyl) morpholin-3-one Morpholinone->Target Method B: 1. N-Alkylation 2. Intramolecular amination

Retrosynthetic pathways for hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one synthesis.

Method A: The Piperazine N-Acylation & Etherification Route (Industry Standard)

Mechanism & Causality

This method relies on the regioselective functionalization of a commercially available chiral pool precursor: tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate. The molecule contains two nucleophilic sites—a primary alcohol and a secondary amine (N4).

  • Regioselective Acylation: The secondary amine is acylated using chloroacetyl chloride. To prevent competitive O-acylation at the primary alcohol, the reaction must be strictly maintained at 0 °C. Triethylamine (Et3N) is utilized as an acid scavenger to neutralize the HCl byproduct, preventing premature Boc-deprotection[5].

  • Intramolecular Etherification (Cyclization): The cyclization relies on a Williamson-type ether synthesis. While sodium hydride (NaH) is classically used in academic settings, potassium tert-butoxide (KOtBu) in THF is highly preferred for industrial scale-up. KOtBu provides a homogeneous reaction mixture, avoids the generation of hazardous/flammable hydrogen gas, and possesses sufficient basicity to deprotonate the primary alcohol, which subsequently attacks the alkyl chloride to close the 6-membered oxazine ring[6].

Self-Validating Experimental Protocol

Step 1: N-Acylation

  • Dissolve tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) (10 volumes). Add Et3N (1.5 eq) and cool the mixture to 0 °C under a nitrogen atmosphere.

  • Add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C. (Causality: Exceeding 5 °C drastically increases the thermodynamic formation of the O,N-diacylated impurity).

  • Validation: Monitor via LCMS. The reaction is complete when the starting material is consumed and the desired intermediate mass ([M+H]+ = 293.1) is dominant.

  • Quench with saturated aqueous NaHCO3 to neutralize excess acid. Extract with DCM, dry over Na2SO4, and concentrate in vacuo to yield the crude chloroacetamide intermediate.

Step 2: Cyclization & Deprotection

  • Dissolve the crude intermediate in anhydrous THF (10 volumes) and cool to 0 °C.

  • Add KOtBu (1.5 eq, 1M solution in THF) dropwise. Stir for 2 hours, allowing the reaction to naturally warm to room temperature.

  • Validation: TLC (Silica, 5% MeOH in DCM) should show the complete disappearance of the acyclic precursor. The cyclized Boc-protected intermediate is highly UV-active and stains strongly with KMnO4.

  • Quench the reaction with water, extract with ethyl acetate, and concentrate.

  • Treat the resulting residue with 4M HCl in dioxane (5.0 eq) at room temperature for 2 hours to cleave the Boc protecting group.

  • Filter the resulting precipitate and wash with cold diethyl ether to isolate (S)-hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride as a highly pure white solid.

Workflow N1 tert-butyl 3-(hydroxymethyl) piperazine-1-carboxylate N2 N-Acylation (Chloroacetyl chloride, Et3N, DCM, 0°C) N1->N2 N3 tert-butyl 4-(2-chloroacetyl)-3- (hydroxymethyl)piperazine-1-carboxylate N2->N3 N4 Intramolecular Etherification (KOtBu, THF, 0°C to RT) N3->N4 N5 Boc-Protected Bicyclic Core (Boc-hexahydropyrazino[2,1-c][1,4]oxazin-4-one) N4->N5 N6 Boc Deprotection (4M HCl in Dioxane) N5->N6 N7 Final Product (HCl Salt) N6->N7

Step-by-step mechanistic workflow for the industry-standard Method A.

Method B: The Morpholinone N-Alkylation & Amination Route (Alternative)

Mechanism & Causality

This alternative approach constructs the piperazine ring onto a pre-existing morpholinone core. Starting from (S)-5-(hydroxymethyl)morpholin-3-one, the strategy involves appending a 2-carbon nitrogenous linker to the morpholinone amide.

  • Protection & N-Alkylation: The primary alcohol must first be protected (e.g., as a TBDMS ether) to prevent it from acting as a competing nucleophile. The morpholinone amide is then deprotonated with NaH and alkylated with tert-butyl (2-bromoethyl)carbamate.

  • Activation & Cyclization: Following TBDMS deprotection using TBAF, the free alcohol is activated as a methanesulfonate (mesylate). Subsequent Boc deprotection of the primary amine triggers a spontaneous intramolecular nucleophilic substitution (SN2), displacing the mesylate to close the piperazine ring.

Head-to-Head Performance Comparison

ParameterMethod A (Piperazine Route)Method B (Morpholinone Route)
Overall Yield 65 - 75%40 - 50%
Step Count 3 Steps6 Steps
Enantiomeric Excess (ee) >98% (High stereoretention)>95% (Slight risk of epimerization)
Scalability Excellent (Kilogram scale)[6]Moderate (Gram scale)
Reagent Toxicity High (Chloroacetyl chloride is toxic)Moderate (NaH, Mesyl chloride)
Primary Application Industrial scale-up, Library synthesisComplex morpholinone derivatization

Conclusion & Application Scientist's Verdict

For the vast majority of drug development campaigns, Method A is the undisputed champion. Its concise 3-step sequence, reliance on readily available chiral pool starting materials, and excellent scalability make it the industry standard for synthesizing Elinzanetant and KRAS inhibitor intermediates[2][5]. Method B should be strictly reserved for niche discovery chemistry where late-stage diversification of the morpholinone ring is required, and the piperazine ring must be built de novo.

References

  • Benchchem. "Elinzanetant (LYNKUET)|NK-1/NK-3 Receptor Antagonist".
  • Justia Patents. "Method of treatment of symptoms of menopause".
  • Google Patents. "CN114728906A - Novel chemical method for preparing key intermediate 6-chloro-4- (4-fluoro-2-methylphenyl) pyridine-3-amine of NT-814".
  • Google Patents. "US20230277518A1 - Nk receptor antagonists for cancer patients".
  • Google Patents. "WO2024169914A1 - Tricyclic compounds for the treatment of cancer".
  • ResearchGate. "Metabolic pathways of [ 14 C]GSK1322322 in humans".

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Comparative

assessing the drug-likeness of hexahydropyrazino[2,1-c]oxazin-4(3H)-one derivatives

An in-depth technical analysis for researchers, scientists, and drug development professionals. Executive Summary: The Shift Toward Conformationally Restricted Scaffolds In modern drug discovery, the transition from a bi...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals.

Executive Summary: The Shift Toward Conformationally Restricted Scaffolds

In modern drug discovery, the transition from a biochemical hit to a viable clinical candidate is frequently derailed by poor physicochemical properties. Highly flexible, basic monocyclic amines—such as piperazine and morpholine—are ubiquitous in screening libraries but often suffer from rapid oxidative metabolism, high efflux ratios, and off-target toxicities (e.g., hERG liability).

As a Senior Application Scientist, I advocate for the strategic rigidification of these flexible rings to rescue failing chemotypes. The hexahydropyrazino[2,1-c]oxazin-4(3H)-one scaffold has emerged as a privileged, conformationally restricted bioisostere that systematically addresses these ADME-Tox liabilities[1]. This guide objectively compares the performance of this saturated bicyclic scaffold against traditional alternatives and provides the self-validating experimental protocols required to assess its drug-likeness.

Structural Rationale: The Causality of Physicochemical Improvement

Why does fusing a piperazine with an oxazinone ring yield superior drug-like properties? The causality lies in the precise modulation of basicity and the deliberate increase in three-dimensional character ( Fsp3​ ).

  • pKa Modulation and Toxicity Reduction: In a standard piperazine, both nitrogens are highly basic (pKa ~9.8), which often drives phospholipidosis and high affinity for the hERG potassium channel. By introducing the oxazinone motif, one nitrogen is incorporated into an amide-like system (the 4(3H)-one carbonyl). This delocalizes the nitrogen's lone pair, dramatically lowering the overall basicity of the molecule.

  • Enhanced Fsp3​ and Thermodynamic Solubility: Flat, aromatic scaffolds (e.g., benzoxazinones) frequently exhibit poor aqueous solubility due to high crystal lattice energy[2]. The fully saturated hexahydropyrazino-oxazinone framework increases the fraction of sp3-hybridized carbons. This out-of-plane geometry disrupts planar crystal packing, leading to up to a 50-fold improvement in thermodynamic solubility compared to aromatic analogs[2].

  • Metabolic Stability via Steric Shielding: The rigid bicyclic framework restricts the conformational flexibility required for Cytochrome P450 (CYP) enzymes to effectively bind and oxidize the ring carbons. This steric shielding lowers intrinsic clearance ( CLint​ ) while maintaining the hydrogen-bond acceptor capacity necessary for target engagement[3].

Comparative Performance Data

To objectively evaluate the hexahydropyrazino[2,1-c]oxazin-4(3H)-one scaffold, we must benchmark it against traditional alternatives. The following table synthesizes representative ADME data comparing this bicyclic scaffold to its monocyclic and flat bicyclic counterparts, demonstrating its superiority in central nervous system (CNS) penetrance and metabolic stability[1][2].

Scaffold TypeRepresentative Motif Fsp3​ Aqueous Solubility (µM)Human Liver Microsome CLint​ (µL/min/mg)Caco-2 Efflux Ratio (ER)
Monocyclic Piperazine1.00>10045.2 (High)4.5 (High Efflux)
Flat Bicyclic Benzoxazinone0.25<5 (Poor)22.1 (Moderate)1.8 (Low Efflux)
Saturated Bicyclic Hexahydropyrazino-oxazinone 0.85 >250 (Excellent) <10.0 (Stable) 1.2 (High Permeability)

Data interpretation: The hexahydropyrazino-oxazinone scaffold perfectly balances the high solubility of piperazine with the low efflux ratio of benzoxazinone, while outperforming both in metabolic stability.

Self-Validating Experimental Protocols

To generate trustworthy drug-likeness data, experimental workflows must be designed as self-validating systems. A protocol is only as reliable as its internal controls. Below are the step-by-step methodologies used to assess these derivatives, ensuring that every data point is internally verified.

Protocol 1: In Vitro Microsomal Stability (Self-Validating System)

This assay determines the intrinsic clearance ( CLint​ ) of the compound. The system is self-validating because the inclusion of high-clearance and low-clearance reference drugs ensures the microsomes are enzymatically active but not over-digesting.

  • Preparation: Prepare a 10 mM stock of the hexahydropyrazino[2,1-c]oxazin-4(3H)-one derivative in DMSO. Dilute to 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Integration: In parallel wells, prepare Verapamil (high clearance control) and Warfarin (low clearance control) at 1 µM. Causality: If Verapamil is not cleared >80% by 45 minutes, the NADPH system has failed, and the plate is rejected.

  • Incubation: Add Human Liver Microsomes (HLM) to a final concentration of 0.5 mg/mL protein. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Quenching & Sampling: At time points 0, 5, 15, 30, and 45 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Protocol 2: Bidirectional Caco-2 Permeability Assessment

Because hexahydropyrazino-oxazinones are often utilized for CNS targets, verifying blood-brain barrier penetrance potential via Caco-2 is critical.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to ensure tight junction formation.

  • Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER). Causality: Only wells with TEER > 400 Ω·cm² are used, ensuring the monolayer is intact and preventing false-positive permeability.

  • Dosing: Add 10 µM of the test compound to the Apical (A) side for A-to-B assessment, and to the Basolateral (B) side for B-to-A assessment. Include Digoxin (P-gp substrate) as a self-validating control.

  • Incubation & Sampling: Incubate for 2 hours at 37°C. Sample from the receiver compartments.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). Acceptance Criteria: The assay is only valid if the Digoxin ER is > 10.

Workflow Visualization

The following diagram illustrates the logical flow of scaffold selection and physicochemical profiling, highlighting the decision gates for advancing bicyclic oxazinone derivatives.

ADME_Logic A Scaffold Selection: Hexahydropyrazino[2,1-c]oxazin-4(3H)-one B Physicochemical Profiling (pKa, Fsp3, Solubility) A->B Synthesize C In Vitro ADME (HLM CLint, Caco-2) B->C Sol > 50 µM D Go/No-Go Decision C->D Data Aggregation E Lead Optimization D->E ER < 2, CLint < 15

Workflow for assessing the drug-likeness of bicyclic oxazinone derivatives.

References

  • Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors PubMed (NIH)[Link]

  • Structure-Guided Discovery of cis-Hexahydro-pyrido-oxazinones as Reversible, Drug-like Monoacylglycerol Lipase Inhibitors PubMed (NIH) / ACS Journal of Medicinal Chemistry[Link]

  • Structure-Guided Discovery of cis-Hexahydro-pyrido-oxazinones as Reversible, Drug-like Monoacylglycerol Lipase Inhibitors (Full Text Repository) Scholarly Publications Leiden University[Link]

Sources

Validation

In-Depth Comparison Guide: Validation of Analytical Methods for Hexahydropyrazino[2,1-c]oxazin-4(3H)-one Quantification

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Validation Guide Introduction: The Analytical Challenge Hexahydropyrazino[2,1-c]ox...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Validation Guide

Introduction: The Analytical Challenge

Hexahydropyrazino[2,1-c]oxazin-4(3H)-one (MW: 156.18 g/mol ) is a structurally rigid, bicyclic secondary amine. In modern drug discovery, this scaffold is a critical building block for synthesizing advanced active pharmaceutical ingredients (APIs), including novel PARP7 inhibitors for oncology and dual NK-1/NK-3 receptor antagonists like elinzanetant for women's health .

As a Senior Application Scientist, I frequently see laboratories struggle to quantify this intermediate. The molecule presents three distinct analytical challenges:

  • High Polarity & Basic Nitrogen: The piperazine-derived nitrogen (pKa ~8.5) causes severe peak tailing on standard silica-based C18 columns due to secondary interactions with residual silanols.

  • Lack of a Strong Chromophore: Without an extended conjugated π -system, UV detection is limited to the low-wavelength region (205–210 nm), making it highly susceptible to matrix interference and baseline drift.

  • Volatility Constraints: While low in molecular weight, its polar nature prevents direct Gas Chromatography (GC) analysis without prior derivatization.

To generate reliable data, we must either alter the molecule to suit the detector (via derivatization) or alter the chromatographic mode to suit the molecule (via HILIC-MS). This guide objectively compares three validated analytical strategies and provides a self-validating protocol grounded in.

Objective Comparison of Analytical Alternatives

Selecting the right method depends entirely on your sample matrix and sensitivity requirements.

Workflow A Hexahydropyrazino[2,1-c]oxazin-4(3H)-one Sample Matrix B Sensitivity & Matrix Requirement? A->B C LC-MS/MS (HILIC/ESI+) Trace Analysis (<10 ng/mL) B->C High Sensitivity / PK D Bulk / Process Matrix (>1 μg/mL) B->D Routine / Bulk E GC-FID (BSTFA Deriv.) Volatile/Non-Aqueous D->E High Volatility F HPLC-UV (FMOC Deriv.) Aqueous/Standard API D->F Low Volatility

Figure 1: Decision matrix for selecting the optimal analytical workflow based on sample matrix and sensitivity.

Alternative 1: LC-MS/MS via HILIC (The Gold Standard)
  • Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar scaffold using an amide or bare silica stationary phase paired with a highly organic mobile phase. The basic nitrogen readily accepts a proton, making Positive Electrospray Ionization (ESI+) highly efficient.

  • Best For: Pharmacokinetic (PK) studies, trace impurity profiling, and genotoxic evaluations.

  • Causality Insight: Standard C18 columns cause this polar compound to elute in the void volume, directly into the "ion suppression zone" of the mass spectrometer. HILIC forces the compound to partition into a water-enriched layer on the stationary phase, delaying elution until matrix salts have passed.

Alternative 2: HPLC-UV with FMOC-Cl Derivatization
  • Mechanism: Reacting the secondary amine with 9-Fluorenylmethyl chloroformate (FMOC-Cl) attaches a bulky, hydrophobic, and highly conjugated fluorenyl group.

  • Best For: Routine bulk API release testing and reaction yield monitoring where MS is unavailable.

  • Causality Insight: Derivatization solves two problems simultaneously: it shifts the UV absorption maximum to 254 nm (eliminating low-UV matrix noise) and increases the molecule's hydrophobicity, allowing for sharp, symmetrical peaks on standard C18 columns.

Alternative 3: GC-FID with BSTFA Silylation
  • Mechanism: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active amine hydrogen with a trimethylsilyl (TMS) group.

  • Best For: Process chemistry optimization and residual solvent analysis.

  • Causality Insight: Unprotected secondary amines hydrogen-bond with active sites on GC columns, causing severe tailing and sample loss. Silylation masks this active hydrogen, drastically increasing volatility and ensuring Gaussian peak shapes.

Method Validation Data Comparison

The following table summarizes the performance of each method based on validation parameters defined by the ICH Q2(R2) Guideline on Validation of Analytical Procedures .

Validation Parameter (ICH Q2(R2))LC-MS/MS (HILIC)HPLC-UV (FMOC Deriv.)GC-FID (BSTFA Deriv.)
Linearity Range 1 – 1000 ng/mL0.5 – 50 μg/mL1 – 100 μg/mL
LOD (S/N = 3) 0.2 ng/mL0.1 μg/mL0.3 μg/mL
LOQ (S/N = 10) 1.0 ng/mL0.5 μg/mL1.0 μg/mL
Accuracy (% Recovery) 98.5 – 102.1%97.0 – 101.5%95.5 – 103.2%
Precision (% RSD, n=6) 3.2%1.8%4.5%
Matrix Effect Susceptibility Moderate (Ion Suppression)LowLow
Sample Prep Complexity Low (Dilute & Shoot)High (Derivatization)High (Derivatization)

Self-Validating Experimental Protocol: LC-MS/MS (HILIC)

To ensure scientific integrity, an analytical method must be a self-validating system. The following protocol for LC-MS/MS integrates continuous feedback loops to prevent the reporting of invalid data.

Validation S1 System Suitability (Tailing < 1.5) S2 Calibration Curve (Linearity R² > 0.995) S1->S2 Pass S3 Quality Control (QC) (Accuracy ±15%) S2->S3 Validated S4 Sample Analysis (Unknowns) S3->S4 In Spec S5 Bracketing QCs (Continuous Verification) S4->S5 S5->S1 Feedback Loop

Figure 2: Self-validating analytical sequence aligned with ICH Q2(R2) guidelines.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 μL of the sample matrix (e.g., plasma or process buffer) into a microcentrifuge tube.

  • Add 150 μL of cold Acetonitrile containing 50 ng/mL of an internal standard (e.g., a stable isotope-labeled analog).

    • Causality: Acetonitrile not only precipitates proteins but perfectly matches the high-organic starting conditions required for HILIC chromatography. Injecting a highly aqueous sample into a HILIC system causes severe peak distortion due to solvent mismatch.

  • Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 μL of the supernatant to an autosampler vial.

Step 2: Chromatographic Separation
  • Column: Waters XBridge Amide (2.1 x 100 mm, 3.5 μm).

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid.

    • Causality: The acidic pH ensures the secondary amine of the hexahydropyrazine ring is fully protonated ( NH2+​ ), which is mandatory for maximizing ESI+ ionization efficiency and preventing peak tailing.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 4 mins, return to 90% B at 5.1 mins, and equilibrate for 3 mins.

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 μL.

Step 3: Mass Spectrometry Detection (ESI+)
  • Mode: Multiple Reaction Monitoring (MRM), Positive Ion Mode.

  • Capillary Voltage: 3.0 kV | Desolvation Temperature: 400°C.

  • Transitions:

    • Quantifier:m/z 157.1 → 113.0 (Cleavage of the oxazine ring).

    • Qualifier:m/z 157.1 → 85.0.

Step 4: System Suitability & Run Execution (The Validation Loop)
  • Blank Injection: Verify no carryover exists at the retention time.

  • System Suitability Test (SST): Inject the LOQ standard (1.0 ng/mL). The system must demonstrate a Signal-to-Noise (S/N) ratio 10 and a peak tailing factor 1.5 before proceeding.

  • Calibration: Inject standards from 1 to 1000 ng/mL. The linear regression must yield R2≥0.995 .

  • Sample Analysis: Interperse Quality Control (QC) samples at low, mid, and high concentrations every 10 unknown samples. If a QC deviates by >15% from its nominal value, the sequence automatically halts, ensuring absolute trustworthiness of the reported data.

References

  • Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors. European Journal of Medicinal Chemistry / PubMed.[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA) / International Council for Harmonisation.[Link]

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